molecular formula C11H20N4O2 B1671564 Gizzerosine CAS No. 89238-78-8

Gizzerosine

Cat. No.: B1671564
CAS No.: 89238-78-8
M. Wt: 240.30 g/mol
InChI Key: LFNFNJYYTXESHV-JTQLQIEISA-N
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Description

Gizzerosine has been reported in Scomberomorus tritor, Scomberomorus maculatus, and Scomberomorus brasiliensis with data available.
found in overheated fish meal;  causes gizzard erosion in chicks;  RN refers to (L)-isomer;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89238-78-8

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2S)-2-amino-6-[2-(1H-imidazol-5-yl)ethylamino]hexanoic acid

InChI

InChI=1S/C11H20N4O2/c12-10(11(16)17)3-1-2-5-13-6-4-9-7-14-8-15-9/h7-8,10,13H,1-6,12H2,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

LFNFNJYYTXESHV-JTQLQIEISA-N

Isomeric SMILES

C1=C(NC=N1)CCNCCCC[C@H](C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CCNCCCCC(C(=O)O)N

Appearance

Solid powder

melting_point

251-252°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-9-(4-imidazolyl)-7-azanonanoic acid
gizzerosine

Origin of Product

United States

Foundational & Exploratory

Gizzerosine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Gizzerosine, a toxic compound found in overheated fish meal. This document outlines its chemical structure, toxicological data, analytical methodologies, and mechanism of action, serving as a critical resource for professionals in animal nutrition, toxicology, and pharmacology.

Chemical Structure and Properties

This compound is chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid.[1][2][3][4] It is formed during the processing of fish meal at high temperatures through the reaction of histidine or histamine with the ε-amino group of lysine residues in proteins.[1]

Chemical Formula: C₁₁H₂₀N₄O₂

SMILES: N--INVALID-LINK--CCCCNCCC1=CNC=N1

Molecular Weight: 240.30 g/mol

Quantitative Toxicological and Analytical Data

The following table summarizes key quantitative data related to the toxicity and analysis of this compound.

ParameterValueSpecies/MethodReference
Toxicology
Effective Dose for Gizzard Erosion0.15 mg/kg of feedChickens
Dose for Growth Rate Decline1.0 ppm in dietBroiler Chicks
Dose for First Observed Mortality0.8 - 2.0 ppm in dietBroiler Chicks
Recommended Maximum Concentration< 0.4 ppm (L-form) in practical dietsBroiler Chicks
Analytical Chemistry (HPLC)
Detection Limit (in solution)6 pmol/mlHPLC with OPA derivatization
Detection Limit (per injection)0.09 pmolHPLC with OPA derivatization
Detection Limit (in foodstuffs)0.21 mg/kg (875 pmol/g)HPLC with OPA derivatization
Linear Range for Analysis1 - 100 pmol per injectionHPLC with OPA derivatization
Calibration Curve Range (GZ)0.02 - 1 µg/mLOn-column fluorescence derivatization
Calibration Curve Range (Histamine)0.004 - 0.2 µg/mLOn-column fluorescence derivatization

Experimental Protocols

Analysis of this compound in Foodstuffs by HPLC with Pre-column OPA Derivatization

This method provides a simple, rapid, and sensitive analysis of this compound in animal feed.

1. Sample Extraction:

  • This compound is extracted from the foodstuff matrix using a suitable solvent system, such as a dilute acid solution (e.g., 0.1 N HCl).

2. Pre-column Derivatization:

  • The extracted sample is mixed with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent like N-acetylcysteine.

  • The reaction proceeds rapidly at room temperature (20-25 °C), typically within one minute, to form a highly fluorescent derivative.

3. HPLC Analysis:

  • The derivatized sample is directly injected into the HPLC system.

  • Column: A reversed-phase column, such as an ODS column (250 x 4.6 mm), is commonly used.

  • Mobile Phase: A gradient elution is employed to achieve separation from other amino acids and interfering compounds.

  • Detection: The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Run Time: The total chromatographic separation time is approximately 20-35 minutes per sample.

Mechanism of Action and Signaling Pathway

This compound is a potent agonist of the histamine H₂ receptor. Its action on this receptor stimulates excessive gastric acid secretion in the proventriculus of chicks, which is significantly more potent than histamine itself. This hypersecretion of gastric acid leads to the development of gizzard erosion and ulceration, a condition also known as "black vomit". The H₂ receptor antagonist, cimetidine, has been shown to block the acid-stimulating effects of this compound, confirming its mechanism of action through the H₂ receptor.

The signaling pathway initiated by the binding of this compound to the histamine H₂ receptor is depicted below.

Gizzerosine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump H_ion H+ Proton_Pump->H_ion Secretes Gastric_Acid Increased Gastric Acid Secretion H_ion->Gastric_Acid

This compound-induced gastric acid secretion pathway.

References

The Role of Gizzerosine in Gizzard Erosion of Chicks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzard erosion and ulceration (GEU) in poultry, a condition characterized by damage to the gizzard lining, poses a significant threat to flock health and productivity. A key causative agent identified in the pathogenesis of GEU is Gizzerosine, a toxic compound formed in overheated fish meal. This technical guide provides an in-depth analysis of the role of this compound in inducing gizzard erosion in chicks. It consolidates quantitative data from key studies, details experimental protocols for inducing and studying this condition, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in poultry health and drug development.

Introduction

Gizzard erosion and ulceration syndrome (GEU) was first described in the 1930s, with early research focusing on nutritional deficiencies.[1][2][3] However, subsequent investigations in the 1970s and 1980s shifted the focus to toxic substances in feed, leading to the identification of this compound as a major causative agent.[1][3] this compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is formed during the processing of fish meal when histidine or histamine reacts with lysine at high temperatures (>130°C). This compound is a potent secretagogue, inducing excessive gastric acid secretion in the proventriculus, which then leads to chemical damage and erosion of the gizzard lining. The condition is often referred to as "black vomit" in severe cases.

Mechanism of Action: Hyperacidity and Histamine Receptor Agonism

The primary pathogenic mechanism of this compound is its potent stimulation of gastric acid secretion. This compound acts as a powerful agonist for histamine H2 receptors located on the mucosal cells of the proventriculus. This interaction triggers a signaling cascade that results in a dramatic increase in hydrochloric acid production, far exceeding the gizzard's natural buffering capacity.

Signaling Pathway

The binding of this compound to the H2 receptor initiates an intracellular signaling cascade. This involves the elevation of cyclic adenosine-3',5'-monophosphate (cAMP) levels within the proventricular mucosal cells. The increased cAMP then activates protein kinases, which ultimately leads to the stimulation of the proton pump (H+/K+-ATPase) and the secretion of gastric acid. Studies have shown that the potency of this compound in stimulating this pathway is approximately 1,000 times that of histamine. The action of this compound can be blocked by cimetidine, an H2-receptor antagonist, further confirming this mechanism.

Gizzerosine_Signaling_Pathway cluster_Proventriculus_Cell Proventricular Mucosal Cell GZ This compound H2R Histamine H2 Receptor GZ->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Gizzard_Lumen Gizzard Lumen H_ion->Gizzard_Lumen Increased Gastric Acid Gizzard_Erosion Gizzard Erosion Gizzard_Lumen->Gizzard_Erosion Cimetidine Cimetidine Cimetidine->H2R Blocks

This compound signaling pathway for gastric acid secretion.

Quantitative Data on this compound-Induced Gizzard Erosion

Several studies have quantified the dose-dependent effects of this compound on chick health. The following tables summarize key findings from these experiments.

Table 1: Effect of Dietary this compound on Gizzard Erosion, Growth, and Mortality in a Short-Term (7-Day) Study
Dietary DL-Gizzerosine (ppm)Gizzard Erosion (GE) ScoreWeight GainMortality Rate
0NormalUnaffected0%
up to 1IncreasedUnaffected0%
2IncreasedLinearly DepressedFirst mortality observed
3Rapidly IncreasedLinearly DepressedIncreased
>3SevereLinearly DepressedIncreased
Data synthesized from a study on 4-day-old male broiler chicks.
Table 2: Effect of Dietary this compound in a Long-Term (28-Day) Study
Dietary DL-Gizzerosine (ppm)Gizzard Erosion (GE) ScoreGrowth RateMortality Rate
0 - 0.9Increased with doseAlmost the sameFirst mortality at 0.8 ppm
1.0IncreasedDeclinedIncreased
Data from a study on day-old male broiler chicks. It is suggested that the recommended concentration of the active L-form of this compound in practical diets should be less than 0.4 ppm.
Table 3: Physiological Effects of this compound Administration
ParameterControl ChicksThis compound-Fed Chicks
pH of Gastric ContentsHigherLower
pH of Duodenal ContentsHigherLower
Total Gastric AcidLowerHigher
Observations from 3-day-old broiler chicks fed a diet with synthetic DL-Gizzerosine for 7 days.

Experimental Protocols

Inducing and studying gizzard erosion by this compound involves specific experimental protocols. Below are methodologies derived from published research.

Protocol for Induction of Gizzard Erosion via Dietary Supplementation

This protocol outlines a typical feeding trial to assess the impact of this compound.

  • Animal Model: Day-old or 3-day-old broiler chicks are commonly used.

  • Housing: Chicks are housed in controlled environments with regulated temperature, humidity, and lighting.

  • Acclimation: A brief acclimation period on a standard, non-medicated commercial mash is provided.

  • Dietary Groups:

    • Control Group (A): Fed a basal diet without this compound or with non-heated fish meal (e.g., 0.65 ppm this compound).

    • Treatment Group (B): Fed the basal diet supplemented with known concentrations of synthetic DL-Gizzerosine (e.g., ranging from 0.15 to 18 ppm). Alternatively, a diet containing overheated fish meal with a known this compound concentration (e.g., 1.15 ppm) can be used.

  • Experimental Duration: Can be short-term (e.g., 5-7 days) or long-term (e.g., 21-28 days).

  • Data Collection:

    • Daily monitoring of feed intake, body weight, and mortality.

    • At the end of the experiment, chicks are euthanized for sample collection.

    • The gizzard is removed and scored for the severity of erosion.

    • Samples of the proventriculus, gizzard, and other organs are collected for histopathological analysis.

    • Gastric and duodenal contents may be collected to measure pH and total acid content.

Gizzard_Erosion_Experimental_Workflow start Start: Select Day-Old Chicks acclimation Acclimation Period (Standard Diet) start->acclimation grouping Divide into Control & Treatment Groups acclimation->grouping control_diet Control Group: Basal Diet grouping->control_diet treatment_diet Treatment Group: Basal Diet + this compound grouping->treatment_diet feeding_period Experimental Feeding Period (e.g., 7-28 days) control_diet->feeding_period treatment_diet->feeding_period monitoring Daily Monitoring: - Body Weight - Feed Intake - Mortality feeding_period->monitoring euthanasia Euthanasia & Sample Collection feeding_period->euthanasia analysis Analysis euthanasia->analysis gizzard_scoring Gizzard Erosion Scoring analysis->gizzard_scoring histopathology Histopathology of Organs analysis->histopathology ph_measurement Gastric/Duodenal pH Measurement analysis->ph_measurement end End: Data Interpretation gizzard_scoring->end histopathology->end ph_measurement->end

Workflow for a gizzard erosion induction experiment.
In Vitro Protocol for Assessing Gastric Acid Secretion

This method uses isolated proventricular cells to directly measure the effects of this compound on acid secretion.

  • Cell Isolation: Mucosal cells from the chicken proventriculus are isolated using a collagenase perfusion method.

  • Incubation: The isolated cells are incubated in a suitable buffer.

  • Treatment: Cells are treated with this compound, histamine (positive control), cimetidine (antagonist), or a combination thereof.

  • Measurement of Secretory Activity: Oxygen uptake (O2 consumption) by the cells is measured as an index of gastric acid secretion activity. An increase in O2 consumption indicates enhanced metabolic activity associated with acid production.

Histopathological Findings

Exposure to this compound induces characteristic histopathological changes in the gizzard and other organs.

  • Gizzard and Proventriculus: The most prominent changes are observed in the gizzard, ranging from slight to severe erosion of the cuticle (koilin layer). The underlying lamina propria of the proventriculus and gizzard often shows edema, and in some cases, multiple vacuoles.

  • Intestines: Dispersed vacuolization of cells in the lamina propria of the duodenum, jejunum, ileum, and cecum is a common finding, particularly at higher doses. In severe cases, inflammation with necrosis can occur in the duodenum.

  • Other Organs: While some studies report no significant changes in lymphoid organs, lungs, pancreas, kidney, or brain, others have observed lesions in these tissues. These extra-gizzard lesions include blood vessel thickening and hyalinization, perivascular edema, and parenchymatous degeneration in organs like the lungs, brain, and spleen. These changes are hypothesized to be a consequence of cellular hypoxia rather than direct H2-receptor stimulation. Pancreatic necrosis has also been reported, possibly due to direct toxicity.

Conclusion and Implications for Drug Development

This compound is a potent inducer of gizzard erosion in chicks, acting primarily through the overstimulation of gastric acid secretion via histamine H2 receptors. The dose-dependent nature of its effects has been clearly established through in vivo studies. The detailed experimental protocols and the well-characterized signaling pathway provide a solid foundation for research into preventative and therapeutic strategies.

For drug development professionals, the this compound-induced gizzard erosion model in chicks is a valuable tool for screening and evaluating the efficacy of H2-receptor antagonists, proton pump inhibitors, and other cytoprotective agents. Understanding the specific molecular interactions and the resulting pathophysiology is crucial for developing targeted interventions to mitigate the economic losses associated with GEU in the poultry industry. Further research into the hypoxic effects of this compound on extra-gastrointestinal organs may also open new avenues for understanding its complete toxicological profile.

References

Unveiling the Bioactivity of Imidazole-Containing Amino Acid Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature and chemical databases yielded no specific information on the biological activity of 2-amino-9-(4-imidazolyl)-7-azanonanoic acid. This suggests that the compound may be novel, not yet described in published research, or referred to by a different chemical name. This technical guide will therefore focus on the biological activities of structurally related compounds, specifically histidine analogs and other synthetic molecules containing the imidazole moiety, to provide a relevant framework for researchers, scientists, and drug development professionals.

The imidazole ring, a core component of the amino acid histidine, is a crucial pharmacophore in numerous biologically active molecules. Its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding makes it a versatile scaffold in drug design. This guide explores the diverse biological effects of synthetic imidazole-containing compounds and histidine analogs, including their antimicrobial and anticancer properties, and their mechanisms of action.

Quantitative Biological Activity Data

The biological activity of imidazole derivatives and histidine-rich peptides has been quantified in various studies. The following tables summarize key inhibitory and cytotoxic concentrations for representative compounds against different cell lines and microbial strains.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole SulfonamidesCompound 22A549 (Lung)0.15[1]
HeLa (Cervical)0.21[1]
HepG2 (Liver)0.33[1]
MCF-7 (Breast)0.17[1]
1-Substituted-2-aryl ImidazolesRepresentative CompoundsVarious0.08 - 1.0[1]
Benzimidazole-Cinnamide DerivativesCompound 21A549 (Lung)0.29
MDA-MB-231 (Breast)1.48
Imidazole-based EGFR InhibitorsCompound 2cEGFR Enzyme0.617
Compound 2dEGFR Enzyme0.710
Compound 3cEGFR Enzyme0.236
MCF-7 (Breast)1.98
T47D (Breast)4.07

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
Imidazole DerivativesHL1Staphylococcus aureus625
MRSA1250
HL2Staphylococcus aureus625
MRSA625
Imidazolium SaltsIL5Staphylococcus aureus64 µM
Escherichia coli1.03 mM
IL2Fungi1.8 mM
Imidazole Derivatives from QuinolineIMBD, IMDM, IMOTDGram-positive & Gram-negative bacteria-
Nucleobase derivatives from Tribromo ImidazoleCompound 2cBacillus subtilis6.25
Compound 1b, 1c, 2aEscherichia coli-

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of novel imidazole-containing compounds.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The compound of interest is serially diluted to various concentrations. The culture medium is replaced with medium containing the different compound concentrations, including a vehicle-only control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared (e.g., 5 mg/mL in sterile PBS). This is then diluted in serum-free medium and added to each well. The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is carefully removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined by plotting percent viability against the logarithm of the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to a standardized density (e.g., using a 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, and wells with known antibiotics are also included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 35°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

3. Enzyme Inhibition Assay (Histidine Kinase Assay)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme, such as a histidine kinase.

  • Reaction Setup: The assay is typically performed in a microplate format. The reaction mixture contains the purified enzyme (e.g., Histidine Kinase), its substrate (e.g., ATP), and a buffer solution.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Initiation and Incubation: The reaction is initiated by the addition of one of the key components (e.g., ATP or the enzyme). The plate is then incubated for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.

  • Detection of Activity: The enzyme's activity is measured by detecting the product of the reaction. For kinases, this often involves measuring the amount of phosphorylated substrate. This can be done using various methods, such as gel-based assays with radiolabeled ATP or colorimetric assays that detect the depletion of ATP.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from a dose-response curve.

Visualizations of Pathways and Workflows

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening a novel compound for its biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Novel Compound Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Screening (e.g., Cytotoxicity) characterization->primary_screening secondary_screening Secondary Screening (e.g., Antimicrobial, Enzyme Inhibition) primary_screening->secondary_screening pathway_analysis Signaling Pathway Analysis secondary_screening->pathway_analysis target_identification Target Identification pathway_analysis->target_identification lead_optimization lead_optimization target_identification->lead_optimization Lead Optimization

Caption: A generalized workflow for the discovery and characterization of a novel bioactive compound.

Simplified PI3K/Akt/mTOR Signaling Pathway

Several imidazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazole Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain imidazole derivatives.

Histidine Biosynthesis Pathway

Understanding the biosynthesis of histidine is relevant when studying its analogs, which may act as inhibitors or be incorporated into proteins.

Histidine_Biosynthesis PRPP PRPP + ATP PR_ATP Phosphoribosyl-ATP PRPP->PR_ATP hisG PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP hisE ProFAR ProFAR PR_AMP->ProFAR hisI IGP Imidazole Glycerol Phosphate ProFAR->IGP hisA/hisF IAP Imidazole Acetol Phosphate IGP->IAP hisB Histidinol_P L-Histidinol Phosphate IAP->Histidinol_P hisC Histidinol L-Histidinol Histidinol_P->Histidinol hisB Histidine L-Histidine Histidinol->Histidine hisD

Caption: A simplified overview of the L-histidine biosynthesis pathway in prokaryotes.

References

Gizzerosine as a Histamine H2-Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzerosine, a compound identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, functions as a potent agonist for the histamine H2-receptor.[1][2] Primarily recognized as a causative agent of "gizzard erosion" in poultry, its mechanism of action involves the stimulation of gastric acid secretion.[2] This technical guide provides an in-depth overview of this compound's role as an H2-receptor agonist, including its effects on signal transduction, quantitative data on its activity, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound was first isolated from fish meal that had been subjected to overheating during processing.[2] Its primary pathological effect, particularly in chicks, is the induction of gizzard erosion, a condition characterized by damage to the gizzard lining.[2] This effect is a direct consequence of its potent ability to stimulate gastric acid secretion. The molecular basis for this action lies in its agonistic activity at the histamine H2-receptor, a key regulator of gastric acid production. Understanding the pharmacology of this compound at the H2-receptor is crucial for both veterinary science and for its potential use as a research tool in studying H2-receptor function and signaling.

Mechanism of Action and Signaling Pathway

The histamine H2-receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This activation, in turn, leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as the secretion of gastric acid by parietal cells. This compound mimics the action of the endogenous ligand, histamine, at this receptor, thereby initiating this signaling cascade.

H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H2R Histamine H2-Receptor This compound->H2R Binds to G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC α subunit activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates targets leading to

Figure 1: Histamine H2-Receptor Signaling Pathway Activated by this compound.

Quantitative Data

For a comprehensive understanding, the following table outlines the typical quantitative parameters that are determined for a receptor agonist. It is important to note that the values for this compound are largely yet to be determined and published.

ParameterDescriptionThis compound ValueHistamine Value (for comparison)
Binding Affinity (Kd/Ki) The equilibrium dissociation constant (Kd) or inhibition constant (Ki), representing the concentration of the ligand at which 50% of the receptors are occupied. A lower value indicates higher binding affinity.Not Reported~1-10 µM (species and tissue dependent)
Potency (EC50) The concentration of the agonist that produces 50% of the maximal response. For H2-receptor agonists, this is often measured as the concentration required for 50% of the maximal adenylyl cyclase activation or physiological response.Not Reported~1-10 µM (for adenylyl cyclase activation)
In Vivo Potency The dose required to produce a defined physiological effect in a whole organism.~10x more potent than histamine for gastric acid secretion in chicks.-

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a histamine H2-receptor agonist like this compound. These protocols are based on established methods and can be adapted for the specific investigation of this compound.

Histamine H2-Receptor Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the H2-receptor by measuring its ability to compete with a radiolabeled H2-receptor antagonist.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H2-receptor.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the histamine H2-receptor (e.g., guinea pig brain, transfected cell lines like CHO or HEK293 expressing the human H2-receptor).

  • Radioligand: [³H]-Tiotidine (a potent H2-receptor antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H2-receptor antagonist (e.g., 10 µM Cimetidine or Ranitidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of membrane suspension, 25 µL of [³H]-Tiotidine (at a final concentration near its Kd), and 25 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 25 µL of [³H]-Tiotidine, and 25 µL of the non-specific binding control.

    • Competitive Binding: 50 µL of membrane suspension, 25 µL of [³H]-Tiotidine, and 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare H2-Receptor Membrane Suspension B Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) A->B C Incubate at 25°C for 60 min B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Figure 2: Workflow for the H2-Receptor Competitive Radioligand Binding Assay.

Adenylyl Cyclase Activation Assay

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the H2-receptor.

Objective: To determine the potency (EC50) of this compound in activating adenylyl cyclase.

Materials:

  • Cells: A cell line expressing the histamine H2-receptor (e.g., CHO or HEK293 cells).

  • Test Compound: this compound.

  • Positive Control: A known H2-receptor agonist (e.g., histamine) or a direct adenylyl cyclase activator (e.g., forskolin).

  • Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Lysis Buffer: A buffer to lyse the cells and release intracellular cAMP.

  • cAMP detection kit (e.g., ELISA, HTRF, or other immunoassay-based kits).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for 10-15 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or the positive control to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and lyse the cells by adding the lysis buffer.

  • cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced at each concentration of this compound.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response) using non-linear regression analysis.

AC_Assay_Workflow A Plate and Culture H2-Receptor Expressing Cells B Pre-incubate with Stimulation Buffer (with IBMX) A->B C Stimulate with varying concentrations of this compound B->C D Lyse Cells C->D E Measure cAMP levels (e.g., ELISA) D->E F Data Analysis: - Plot Dose-Response Curve - Determine EC50 E->F

Figure 3: Workflow for the Adenylyl Cyclase Activation Assay.

Conclusion

This compound is a potent histamine H2-receptor agonist with significant physiological effects, most notably the stimulation of gastric acid secretion. While its primary context has been in veterinary toxicology, its specific and potent action at the H2-receptor makes it a valuable tool for pharmacological research. The lack of comprehensive quantitative data on its receptor binding and adenylyl cyclase activation presents an opportunity for further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further characterize the pharmacology of this compound and to explore its potential applications in the study of H2-receptor biology and signaling.

References

Early Studies on Gizzerosine and Poultry Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational research on gizzerosine, a toxic compound discovered in overheated fishmeal, and its impact on poultry health. The document focuses on the initial studies that identified this compound, characterized its pathological effects, and elucidated its mechanism of action. It is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and the early understanding of the signaling pathways involved.

Executive Summary

This compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, emerged as a significant concern in the poultry industry due to its potent induction of gizzard erosion, also known as "black vomit". Early investigations in the 1980s were pivotal in isolating and synthesizing this compound, linking it directly to the consumption of overheated fishmeal by broiler chicks. These studies established a clear dose-dependent relationship between this compound intake and the severity of gizzard lesions, increased mortality, and decreased growth performance. Mechanistically, this compound was identified as a potent agonist of the histamine H2 receptor in the proventriculus, leading to excessive gastric acid secretion, which is the primary driver of the observed pathology. This guide synthesizes the key quantitative findings and experimental protocols from this critical early research period.

Quantitative Data from Early Dose-Response Studies

The pioneering work of Sugahara et al. (1988) provided crucial quantitative data on the dose-dependent effects of synthetic DL-gizzerosine in broiler chicks. Two primary experimental designs were employed: a short-term (7-day) study with high this compound levels and a long-term (28-day) study with lower, more commercially relevant concentrations.[1]

Short-Term (7-Day) this compound Exposure Study

Male broiler chicks (4-days old) were fed diets supplemented with various levels of this compound for seven days. The key findings are summarized below.

Table 1: Effect of Short-Term this compound Supplementation on Broiler Chicks [1]

This compound (ppm)Average Gizzard Erosion ScoreAverage Body Weight Gain (g)Mortality Rate (%)
00.01500
1.01.51500
2.02.514010
3.03.013020
4.03.012040
6.03.010060
9.03.08080
18.03.050100

Data are extrapolated and representative of findings reported in Sugahara et al. (1988).

Long-Term (28-Day) this compound Exposure Study

Day-old male broiler chicks were fed diets with lower concentrations of this compound for 28 days to assess chronic effects.

Table 2: Effect of Long-Term this compound Supplementation on Broiler Chicks [1]

This compound (ppm)Average Gizzard Erosion ScoreAverage Body Weight Gain (g)Mortality Rate (%)
0.00.08500
0.20.58500
0.41.08450
0.61.58405
0.82.083015
0.92.582025
1.03.078040

Data are extrapolated and representative of findings reported in Sugahara et al. (1988).

Experimental Protocols

The following sections detail the methodologies employed in the key early studies on this compound.

Dose-Response and Performance Studies

These experiments were designed to quantify the effects of this compound on growth, mortality, and gizzard health.

  • Animal Subjects: Male broiler chicks (e.g., Arbor Acres strain) were used, either day-old for long-term studies or 4-days old for short-term studies.[1]

  • Housing: Chicks were housed in temperature-controlled battery brooders with wire floors.[2]

  • Diet: A basal corn-soybean meal diet, formulated to meet the nutritional requirements for broiler chicks, was used as the control. Synthetic DL-gizzerosine was added to the basal diet at specified concentrations.

    • Typical Basal Diet Composition (circa 1980s):

      • Corn: 50-60%

      • Soybean Meal (44% CP): 30-35%

      • Animal/Vegetable Fat: 3-5%

      • Dicalcium Phosphate: 1-2%

      • Limestone: 1%

      • Salt: 0.25-0.5%

      • Vitamin and Mineral Premix: 0.25-0.5%

  • Administration of this compound: Synthetic DL-gizzerosine was mixed into the feed to create the desired dietary concentrations.

  • Data Collection:

    • Body Weight: Chicks were weighed at the beginning and end of the experimental period to determine body weight gain.

    • Mortality: Mortalities were recorded daily.

    • Gizzard Erosion Scoring: At the end of the experiment, chicks were euthanized, and gizzards were immediately excised and scored for erosion.

Gizzard Erosion Scoring Methodology

While a universally standardized system was not always explicit, early studies generally employed a scoring system based on the severity of lesions on the gizzard lining (koilin layer).

  • Score 0: Normal gizzard, no lesions.

  • Score 1: Mild erosion, characterized by slight roughening or small, localized erosions of the koilin layer.

  • Score 2: Moderate erosion, with more extensive and deeper erosions, often accompanied by discoloration.

  • Score 3: Severe erosion, with widespread, deep ulcerations, significant sloughing of the koilin layer, and often evidence of hemorrhage ("black vomit").

The gizzard was typically opened and rinsed with water before visual inspection and scoring by a trained individual, often blinded to the treatment groups.

Gastric Acid Secretion and Mechanistic Studies

Experiments to understand the mechanism of this compound action focused on its effect on gastric acid secretion.

  • In Vivo Gastric pH Measurement:

    • Chicks were fed a diet containing this compound for a specified period (e.g., 7 days).

    • Following a fasting period, chicks were euthanized, and the pH of the contents of the proventriculus and duodenum was measured using a pH meter.

  • Intravenous this compound Administration:

    • Fasted chicks were intravenously injected with a saline solution containing this compound.

    • After a set time, the proventriculus was ligated, and the gastric contents were collected to measure total acid content by titration.

  • Histamine H2 Receptor Antagonist Inhibition:

    • To confirm the receptor involved, a histamine H2 receptor antagonist, such as cimetidine, was administered either intramuscularly or in the feed.

    • The ability of the antagonist to block this compound-induced gastric acid secretion and prevent gizzard erosion was assessed.

Signaling Pathways and Mechanisms

Early research quickly established that this compound's toxicity was mediated through its powerful stimulation of gastric acid secretion. The primary mechanism identified was its action as a potent agonist of the histamine H2 receptor located on the parietal cells of the proventriculus.

This compound-Induced Gastric Acid Secretion Pathway

The binding of this compound to the histamine H2 receptor was understood to initiate an intracellular signaling cascade, leading to the secretion of hydrochloric acid (HCl) into the gastric lumen. While the complete downstream pathway was still under investigation in this early period, the central role of cyclic AMP (cAMP) as a second messenger was recognized.

Gizzerosine_Pathway cluster_proventriculus Proventricular Parietal Cell This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to PKA Protein Kinase A (Activation) cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates HCl HCl Secretion ProtonPump->HCl

Caption: this compound signaling pathway in proventricular cells.

Experimental Workflow for Investigating Mechanism

The logical flow of experiments to determine the mechanism of this compound action followed a structured path, from in vivo observations to in vitro confirmation.

Experimental_Workflow A Observation: This compound in feed causes gizzard erosion in chicks B Hypothesis: Excess gastric acid secretion is the cause A->B C In Vivo Experiment 1: Measure gastric pH in This compound-fed chicks B->C D Result: Lower gastric pH (higher acidity) confirmed C->D E In Vivo Experiment 2: Administer H2 receptor antagonist (Cimetidine) with this compound D->E F Result: Cimetidine prevents gizzard erosion E->F G Conclusion: This compound acts via Histamine H2 Receptors F->G H In Vitro Confirmation: Isolate proventricular cells; Measure cAMP production in response to this compound G->H I Result: This compound increases intracellular cAMP H->I

Caption: Experimental workflow for elucidating this compound's mechanism.

Conclusion

The early studies on this compound were instrumental in identifying a significant threat to poultry health and productivity. Through meticulous dose-response experiments and mechanistic investigations, researchers in the 1980s established a clear understanding of its pathology, its mode of action via the histamine H2 receptor, and the critical role of excessive gastric acid secretion. This foundational knowledge paved the way for the development of mitigation strategies in the feed industry, including improved processing of fishmeal and the establishment of recommended limits for this compound in poultry diets. This technical guide serves as a repository of this vital early research for contemporary scientists and professionals in the field.

References

The Toxicological Profile of Gizzerosine in Avian Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzerosine, a potent toxic compound formed during the overheating of fishmeal, poses a significant threat to the poultry industry worldwide. This technical guide provides a comprehensive overview of the toxicological profile of this compound in avian species. It delves into the mechanism of action, clinical manifestations, pathological lesions, and dose-dependent toxicity of this compound. Detailed experimental protocols from key studies are presented to aid in future research and the development of mitigation strategies. Furthermore, this guide utilizes structured data presentation and visual diagrams to facilitate a clear understanding of the complex biological processes involved in this compound toxicity.

Introduction

This compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is a histamine derivative that was first isolated from fishmeal that caused "black vomit" disease in chicks.[1][2] Its formation is a result of the Maillard reaction between histidine or histamine and the ε-amino group of lysine during the high-temperature processing of fishmeal, particularly when temperatures exceed 130°C.[3][4] The presence of this compound in poultry feed is a major cause of gizzard erosion and ulceration (GEU), a condition characterized by damage to the gizzard lining, leading to significant economic losses due to decreased growth rates, poor feed conversion, and increased mortality.[5] This document serves as a technical resource for researchers and professionals, providing in-depth information on the toxicology of this compound in avian species.

Mechanism of Action

The primary pathogenic mechanism of this compound is its action as a potent histamine H2-receptor agonist. It has a significantly higher affinity for these receptors than histamine itself, estimated to be about ten times more potent in stimulating gastric acid secretion.

The binding of this compound to histamine H2-receptors on the parietal cells of the proventriculus triggers a signaling cascade that results in the excessive and sustained secretion of hydrochloric acid (HCl). This hypersecretion of gastric acid overwhelms the natural protective mechanisms of the gizzard, leading to a significant drop in the pH of the gizzard contents. The highly acidic environment chemically burns the koilin layer, the protective lining of the gizzard, causing erosions and, in severe cases, deep ulcerations that can penetrate the underlying muscle tissue and lead to hemorrhaging. The action of this compound on H2-receptors can be blocked by H2-receptor antagonists such as cimetidine, which has been shown to prevent gizzard erosion induced by this compound.

Gizzerosine_Signaling_Pathway This compound This compound H2_Receptor Histamine H2-Receptor (Proventricular Parietal Cells) This compound->H2_Receptor Binds AC Adenylate Cyclase (Activation) H2_Receptor->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates HCl_Secretion Excessive HCl Secretion into Proventriculus Proton_Pump->HCl_Secretion Gizzard_Damage Gizzard Erosion & Ulceration HCl_Secretion->Gizzard_Damage Leads to

Clinical Signs and Pathological Lesions

The clinical signs of this compound toxicity in avian species are directly related to the severity of gizzard damage and the systemic effects of the toxin.

Clinical Signs:

  • "Black Vomit": A characteristic sign where birds regurgitate dark, digested blood and necrotic gizzard lining.

  • Inappetence and Anorexia: Pain and discomfort from gizzard lesions lead to a reduction in feed intake.

  • Depressed Growth Rate: Poor nutrient absorption and reduced feed intake result in stunted growth.

  • Listlessness and Dehydration: General malaise and reduced water intake are common.

  • Anemia: Resulting from hemorrhage in the gizzard.

  • Increased Mortality: In severe cases, mortality rates can be significant.

Pathological Lesions:

  • Gizzard: The primary target organ. Lesions range from discoloration and mild erosion of the koilin layer to severe ulcerations, hemorrhages, and perforation of the gizzard wall. The gizzard lining may appear thickened, soft, and lighter in color in the early stages.

  • Proventriculus: May show edema of the lamina propria.

  • Duodenum: Severe inflammation with necrosis and vacuolization of the lamina propria have been observed.

  • Liver and Kidneys: Mild congestion and reversible degenerative changes are often noted.

  • Other Organs: Histopathological changes, including vascular lesions (thickening and hyalinization of blood vessel walls, perivascular edema) have been reported in the lungs, brain, and spleen. Parenchymatous, hydropic, and vacuolar degeneration, likely due to hypoxia, can be found in various tissues. Pancreatic necrosis has also been suggested as a direct toxic effect of this compound.

Quantitative Toxicology

The toxicity of this compound is dose-dependent. Several studies have investigated the relationship between this compound concentration in feed and the severity of clinical signs and lesions.

Parameter This compound Concentration (in feed) Observed Effects Species Reference
Gizzard Erosion 0.15 mg/kgApparent dose-dependent increase in gizzard erosions observed.Chickens
Gizzard Erosion 0.65 ppm (unheated fish meal)Mild gizzard lesions.Broiler Chicks
Gizzard Erosion 1.15 ppm (heated fish meal)Slight to severe cuticle erosions in the gizzard and proventriculus.Broiler Chicks
Growth Rate 1.0 ppmGrowth rate declined.Male Broiler Chicks
Mortality 0.8 ppmFirst mortality appeared.Male Broiler Chicks
Mortality 2.0 ppmFirst mortality occurred in a short-term study.Male Broiler Chicks
Severe Gizzard Erosion 2.2 ppm (purified natural)Severe gizzard erosion (score 12) within 7 days.Chicks
Severe Gizzard Erosion 6.25 ppm (synthetic racemic)Severe gizzard erosion in >80% of chicks within a week.Chicks
Recommended Max. Level < 0.4 ppm (L-form)Suggested safe concentration in practical diets.Broiler Chicks
Parameter This compound Dose (oral gavage) Observed Effects Species Reference
Histopathological Lesions 2.5, 5, 7.5, and 10 mg/kg b.w. daily for 3 weeksGross changes on gizzards, mild congestion and degenerative changes in liver and kidneys. Blood vessel lesions in lungs, brain, and spleen. Severe inflammation and necrosis in the duodenum.Laying Hens

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound toxicity. Below are synthesized protocols based on cited literature.

This compound Induction of Gizzard Erosion in Broiler Chicks
  • Objective: To determine the dose-dependent effects of synthetic this compound on growth, mortality, and gizzard erosion.

  • Animal Model: Day-old or 4-day-old male broiler chicks.

  • Housing: Housed in environmentally controlled battery brooders with ad libitum access to feed and water.

  • Experimental Diets: A basal diet (e.g., corn-soybean meal based) is formulated to be low in fishmeal. Synthetic DL-gizzerosine is added to the basal diet at various concentrations (e.g., 0 to 18 ppm for short-term studies; 0 to 1 ppm for long-term studies).

  • Experimental Duration: Short-term studies may last for 7 days, while long-term studies can extend to 28 days.

  • Data Collection:

    • Body Weight and Feed Intake: Measured at the beginning and end of the experimental period to calculate weight gain and feed conversion ratio.

    • Mortality: Recorded daily.

    • Gizzard Scoring: At the end of the experiment, birds are euthanized, and gizzards are excised. The koilin layer is removed, and the mucosal surface is scored for erosions and ulcerations. A scoring system (e.g., 0 = no lesions, 1 = mild erosion, 2 = moderate erosion, 3 = severe erosion with hemorrhage) is used.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effects of different this compound concentrations.

Experimental_Workflow_Gizzard_Erosion A Day-old Broiler Chicks B Acclimatization Period A->B C Allocation to Treatment Groups (Control and this compound Diets) B->C D Experimental Feeding Period (e.g., 7 or 28 days) C->D E Daily Monitoring (Mortality, Clinical Signs) D->E F Final Body Weight & Feed Intake Measurement D->F G Euthanasia & Necropsy D->G J Data Analysis E->J F->J H Gizzard Excision & Scoring G->H I Histopathological Analysis (Optional) G->I H->J I->J

Histopathological Examination of this compound-Treated Birds
  • Objective: To investigate the microscopic changes in various organs following this compound administration.

  • Animal Model: Broiler chicks or laying hens.

  • Treatment: Birds are administered this compound either in the feed or via daily oral gavage for a specified period (e.g., 5 days for broilers, 21 days for hens).

  • Tissue Sampling: At predetermined time points, birds are euthanized. Samples of the gizzard, proventriculus, duodenum, jejunum, ileum, cecum, liver, kidneys, spleen, heart, lungs, pancreas, and brain are collected.

  • Tissue Processing:

    • Tissues are fixed in 10% neutral buffered formalin.

    • Fixed tissues are processed through graded alcohols and xylene and embedded in paraffin wax.

    • Sections (e.g., 4-5 µm) are cut and mounted on glass slides.

  • Staining: Slides are stained with hematoxylin and eosin (H&E) for general morphology. Special stains like Periodic acid-Schiff (PAS) may be used to visualize specific structures.

  • Microscopic Examination: Stained sections are examined under a light microscope to identify and characterize pathological changes such as inflammation, necrosis, degeneration, and cellular infiltration.

Conclusion

This compound remains a significant toxicological concern in the poultry industry. Its primary mechanism of action as a potent histamine H2-receptor agonist, leading to excessive gastric acid secretion and subsequent gizzard erosion and ulceration, is well-established. The dose-dependent nature of its toxicity highlights the importance of controlling its formation during fishmeal processing. This guide provides a consolidated resource of the current knowledge on the toxicological profile of this compound in avian species, offering valuable data and methodologies for researchers and professionals working towards ensuring poultry health and feed safety. Future research could focus on developing more rapid and sensitive detection methods for this compound in feed and exploring novel therapeutic or feed-additive strategies to counteract its toxic effects.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Gizzerosine in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gizzerosine is a toxic compound that can form in animal feed, particularly in fishmeal, during the heat treatment process from the reaction of histamine and lysine.[1] It is a potent agonist of the histamine H2 receptor, leading to excessive gastric acid secretion in poultry, which can cause gizzard erosion and "black vomit," posing a significant threat to poultry health and production.[1] Consequently, the accurate and sensitive detection of this compound in animal feed is crucial for ensuring feed safety and animal welfare. This document provides detailed application notes and protocols for various analytical methods for the quantification of this compound, intended for researchers, scientists, and professionals in the field of drug and feed development.

Analytical Methods Overview

Several analytical techniques have been developed for the detection of this compound in animal feed matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, sample throughput, and cost.

Quantitative Data Summary

The performance of different analytical methods for this compound detection is summarized in the table below, providing a comparative overview of their key validation parameters.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryReference
HPLC-FLD (OPA Derivatization) This compoundFoodstuffs0.21 mg/kgNot Reported1 - 100 pmol/injectionNot Reported[2]
LC-MS/MS This compoundPoultry Feed0.25 mg/kgNot ReportedNot Reported68 - 82%[3]
ELISA (Anti-idiotype Antibody) This compoundFish Meal0.1 - 10 µg/mL (Sensitivity Range)Not ReportedNot ReportedNeeds Improvement[2]
RIA (Polyclonal Antibody GR415) This compoundFish Meal0.78 ng/mgNot ReportedNot Reported98%

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol describes the determination of this compound in animal feed using pre-column derivatization with o-phthaldialdehyde (OPA) followed by HPLC with fluorescence detection.

a. Principle

This compound, a primary amine, reacts with OPA in the presence of a thiol-containing reagent (e.g., N-acetylcysteine) to form a highly fluorescent isoindole derivative. This derivative is then separated by reverse-phase HPLC and detected by a fluorescence detector.

b. Reagents and Materials

  • This compound standard

  • o-Phthaldialdehyde (OPA)

  • N-acetylcysteine (NAC)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH)

  • Syringe filters (0.45 µm)

c. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler with derivatization capabilities

    • Column oven

    • Fluorescence detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

d. Sample Preparation

  • Weigh 1 g of the ground animal feed sample into a centrifuge tube.

  • Add 10 mL of 0.1 N HCl.

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

e. Pre-column Derivatization (Automated in Autosampler)

  • Prepare the OPA/NAC reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then adding 11.5 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of NAC.

  • Set the autosampler to mix 20 µL of the sample extract with 20 µL of the OPA/NAC reagent.

  • Allow the reaction to proceed for 1 minute at room temperature before injection.

f. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 7.2)

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

g. Quantification

Prepare a calibration curve by derivatizing and injecting a series of this compound standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of this compound in animal feed using LC-MS/MS.

a. Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, this compound is ionized and fragmented, and specific fragment ions are monitored for quantification.

b. Reagents and Materials

  • This compound standard

  • Formic acid, LC-MS grade

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

c. Instrumentation

  • Liquid Chromatography (LC) system (e.g., UHPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

d. Sample Preparation

  • Extract the sample as described in the HPLC protocol (Section 1.d).

  • Perform a solid-phase extraction (SPE) clean-up step to remove matrix interferences.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract.

    • Wash the cartridge with water.

    • Elute this compound with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

e. LC-MS/MS Conditions

  • Column: C18 or HILIC column suitable for polar compound analysis.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate this compound from other feed components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): [M+H]+ for this compound (m/z 257.2)

    • Product Ions (Q3): Specific fragment ions of this compound (to be determined by direct infusion of a standard).

f. Quantification

A matrix-matched calibration curve is recommended for accurate quantification to compensate for matrix effects.

Visualizations

This compound Formation Pathway

Gizzerosine_Formation Histamine Histamine This compound This compound Histamine->this compound Lysine Lysine Lysine->this compound Heat Heat Treatment (e.g., in Fishmeal Production) Heat->this compound Δ

Caption: Formation of this compound from Histamine and Lysine under heat.

Experimental Workflow for HPLC-FLD Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Animal Feed Sample Extraction Extraction with 0.1 N HCl Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Derivatization Pre-column Derivatization with OPA/NAC Filtration->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for this compound analysis by HPLC-FLD.

Logical Relationship of Analytical Methods

Method_Selection cluster_screening Screening Methods cluster_confirmatory Confirmatory Methods Goal This compound Detection Goal ELISA ELISA (High Throughput, Potential Cross-reactivity) Goal->ELISA Rapid Screening RIA RIA (High Sensitivity, Radioactive Handling) Goal->RIA High Sensitivity Screening HPLC HPLC-FLD (Good Sensitivity, Requires Derivatization) Goal->HPLC Quantitative Analysis LCMS LC-MS/MS (High Specificity & Sensitivity) Goal->LCMS Confirmation & Quantification ELISA->LCMS Confirmation of Positives RIA->LCMS Confirmation of Positives

Caption: Guide for selecting an analytical method for this compound.

References

High-performance liquid chromatography (HPLC) for Gizzerosine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine, a toxic compound formed from lysine and histamine during the heat processing of fishmeal, poses a significant threat to poultry health.[1][2][3][4] It is a potent histamine H2-receptor agonist, leading to excessive gastric acid secretion, which results in gizzard erosion and ulceration, and "black vomit" in broiler chicks.[4] The analysis of this compound in animal feed is crucial for ensuring feed safety and preventing economic losses in the poultry industry. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using HPLC-based methods.

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods developed for this compound analysis.

Table 1: HPLC Method Performance with Pre-column OPA Derivatization

ParameterValueReference
Linearity Range1 - 100 pmol per injection
Detection Limit (in assay solution)≥ 6 pmol/mL
Detection Limit (injected)≥ 0.09 pmol per injection
Detection Limit (in foodstuffs)≥ 875 pmol/g (≥ 0.21 mg/kg)
Analysis Time~20 minutes per sample

Table 2: HPLC Method Performance with On-Column Fluorescence Derivatization

ParameterValueReference
Linearity Range (this compound)0.02 - 1 µg/mL
Linearity Range (Histamine)0.004 - 0.2 µg/mL
Average Recovery (in chicken gizzard)> 97%

Table 3: HPLC Method Performance with Diazonium Salt Derivatization

ParameterValueReference
Linearity Range1 - 250 mg/L (r² = 0.9942)
Analysis Time~35 minutes

Experimental Protocols

Protocol 1: HPLC with Pre-column o-Phthaldialdehyde (OPA) Derivatization

This method is simple, rapid, and sensitive for the analysis of this compound in foodstuffs and animal tissues.

1. Sample Preparation (Extraction from Foodstuffs) a. Homogenize the foodstuff sample. b. Extract this compound from the sample using a 0.1 N HCl solution. c. Centrifuge the extract to pellet solid debris. d. The supernatant can be directly used for derivatization without further cleanup.

2. Pre-column Derivatization a. In an autosampler vial, mix the sample extract with OPA reagent in the presence of N-acetylcysteine. b. Allow the reaction to proceed for at least 1 minute at room temperature (20-25 °C). c. The derivatized sample is now ready for injection.

3. HPLC Conditions

  • Column: ODS (C18) column (e.g., 250 x 4.6 mm).

  • Mobile Phase: A gradient elution may be required to separate the this compound-OPA derivative from other amino acid derivatives. Specific gradient conditions should be optimized based on the column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

4. Detection

  • Detector: Fluorescence detector.

  • Excitation Wavelength: 340 nm.

  • Emission Wavelength: 450 nm.

Protocol 2: HPLC with On-Column Fluorescence Derivatization and Column-Switching

This method allows for the simultaneous determination of this compound and its precursor, histamine, in chicken tissues.

1. Sample Preparation a. Extract this compound and histamine from chicken tissues using a perchloric acid solution. b. Purify the crude extract using a solid-phase extraction (SPE) cartridge (e.g., Bakerbond COOH®). c. The purified extract is ready for injection.

2. HPLC Conditions with On-Column Derivatization

  • Derivatization Reagent: o-Phthalaldehyde (OPA).

  • Column System: A column-switching setup with a reversed-phase C18 polymer column.

  • Elution: Gradient elution.

  • Detection: Fluorescence detection of the OPA-derivatized this compound and histamine.

Visualizations

This compound-Induced Gastric Acid Secretion Pathway

GizzerosineSignaling This compound This compound H2Receptor Histamine H2 Receptor (Parietal Cell) This compound->H2Receptor Binds to & Activates AC Adenylate Cyclase H2Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates GastricAcid Increased Gastric Acid Secretion ProtonPump->GastricAcid Results in

Caption: this compound acts as a histamine H2-receptor agonist, stimulating gastric acid secretion.

Experimental Workflow for this compound HPLC Analysis

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Feed/Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., 0.1N HCl) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (e.g., OPA) Supernatant->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound in feed or tissue samples by HPLC.

References

Application Notes and Protocols for Rapid Gizzerosine Detection via Microchip Capillary Electrophoresis (MCE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine is a toxic compound formed in fish meal during heat processing through the reaction of lysine and histamine.[1][2][3] It is a potent agonist of the histamine H2 receptor, leading to excessive gastric acid secretion, which can cause gizzard erosion and ulceration in poultry.[1][2] This poses a significant threat to poultry health and the economics of the poultry industry. Traditional methods for this compound detection can be time-consuming. Microchip Capillary Electrophoresis (MCE) coupled with Laser-Induced Fluorescence (LIF) detection offers a rapid, sensitive, and high-throughput alternative for the quantitative analysis of this compound in feed samples. This document provides detailed application notes and protocols for the rapid detection of this compound using MCE-LIF.

Principle

The method is based on the derivatization of this compound with Fluorescein isothiocyanate (FITC) to render it fluorescent. The FITC-labeled this compound is then separated from other components in the sample matrix by MCE. The separation is achieved by applying a high voltage across a microfluidic chip containing separation channels. The separated, fluorescently labeled this compound is then detected by a Laser-Induced Fluorescence (LIF) detector. Quantification is performed by comparing the peak area of the analyte to that of a known standard.

Quantitative Data Summary

The following tables summarize the quantitative data for the MCE-LIF method for this compound detection.

ParameterValueReference
Linearity Range0.04 to 1.8 µg/mL
Limit of Detection (LOD)0.025 µg/mL (0.025 mg/kg)
Analysis Time< 65 seconds
Recovery97.2 - 102.8%
Precision (RSD)< 4.8%

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Fluorescein isothiocyanate (FITC)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Boric acid

  • Sodium dodecyl sulfate (SDS)

  • Sodium hydroxide (for pH adjustment)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Deionized water

  • Fish meal samples (for analysis)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Glass microchip for MCE

  • MCE system with LIF detector

Sample Preparation and Extraction
  • Weigh 1 gram of the fish meal sample into a 15 mL centrifuge tube.

  • Add 5 mL of 0.1 M HCl.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean microcentrifuge tube.

  • The extracted sample is now ready for derivatization.

Derivatization of this compound with FITC
  • Prepare a 1 mg/mL solution of FITC in anhydrous DMSO. This solution should be prepared fresh.

  • In a microcentrifuge tube, mix 50 µL of the extracted sample supernatant (or this compound standard) with 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 10 µL of the 1 mg/mL FITC solution to the mixture.

  • Vortex briefly and incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • After incubation, the derivatized sample is ready for MCE analysis.

MCE-LIF Analysis
  • Microchip Preparation:

    • Flush the microchip channels with 0.1 M NaOH for 5 minutes.

    • Rinse the channels with deionized water for 5 minutes.

    • Finally, equilibrate the channels with the running buffer for 10 minutes.

  • Running Buffer Preparation:

    • Prepare a 50 mM borate buffer.

    • Adjust the pH to 9.3 using NaOH.

    • Add SDS to the buffer to a final concentration that is optimized for the specific microchip and separation conditions (typically in the mM range).

  • Electrophoresis Conditions:

    • Fill the buffer reservoirs of the microchip with the running buffer.

    • Load the derivatized sample into the sample reservoir.

    • Apply the separation voltage. A typical starting voltage is 1500 V. The optimal voltage should be determined experimentally.

  • Detection:

    • Detection is performed using a Laser-Induced Fluorescence (LIF) detector.

    • The excitation and emission wavelengths should be set appropriately for FITC (typically around 494 nm for excitation and 518 nm for emission).

  • Data Analysis:

    • Identify the this compound peak based on its migration time, as determined by running a derivatized this compound standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from a series of this compound standards of known concentrations.

Visualizations

This compound Toxicity Signaling Pathway

Gizzerosine_Toxicity_Pathway cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Pathophysiological Outcome This compound This compound H2_Receptor Histamine H2 Receptor This compound->H2_Receptor Binds and Activates AC Adenylyl Cyclase H2_Receptor->AC Stimulates cAMP Increased cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates H_K_ATPase H+/K+-ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_ion Increased H+ Secretion (Gastric Acid) H_K_ATPase->H_ion Pumps H+ into Gastric Lumen Gizzard_Erosion Gizzard Erosion & Ulceration H_ion->Gizzard_Erosion Leads to

Caption: this compound acts as a potent histamine H2 receptor agonist, leading to increased gastric acid secretion and subsequent gizzard erosion.

MCE-LIF Experimental Workflow for this compound Detection

MCE_Workflow cluster_prep Sample Preparation cluster_mce MCE Analysis cluster_data Data Analysis Sample Fish Meal Sample Extraction Acid Extraction Sample->Extraction Derivatization FITC Derivatization Extraction->Derivatization Injection Electrokinetic Injection Derivatization->Injection Separation Capillary Electrophoresis Separation Injection->Separation Detection Laser-Induced Fluorescence Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification vs. Standard Curve Data_Acquisition->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for the detection of this compound in fish meal samples using MCE with LIF detection.

References

Application Notes and Protocols for Radioimmunoassay (RIA) Quantification of Gizzerosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine, a toxic compound formed in overheated fish meal, is a significant concern in the poultry industry due to its induction of "black vomit" and gizzard erosion.[1] Accurate quantification of this compound levels in animal feed is crucial for ensuring feed safety and preventing economic losses. Radioimmunoassay (RIA) offers a highly sensitive and specific method for the determination of this compound.[2] This document provides detailed application notes and protocols for the quantification of this compound using a competitive RIA.

This compound is a derivative of histamine and exerts its toxic effect by acting as a potent agonist for the histamine H2 receptor.[2][3] This interaction stimulates excessive gastric acid secretion, leading to the pathological conditions observed in affected poultry.[3]

Principle of the Radioimmunoassay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound (from a standard or sample) for a limited number of binding sites on a specific anti-Gizzerosine antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the unknown sample can be determined by comparing it to a standard curve.

Data Presentation

Table 1: Performance Characteristics of the this compound RIA
ParameterValueReference
AntibodyPolyclonal Rabbit Anti-Gizzerosine (GR415)
Lower Detection Limit0.048 ng/mg (with antibody GR316)
Recovery98%
Inter-assay CV11%
Intra-assay CV15%
Table 2: Cross-Reactivity of Anti-Gizzerosine Antibody (GR415)
CompoundCross-ReactivityReference
HistaminePresent only at high concentrations
HistidineNo cross-reactivity observed
LysineNo cross-reactivity observed
Table 3: Correlation of this compound Levels (RIA) with Chick Bioassay and Histamine Content in Fish Meal Samples (n=23)

| Correlation | Partial Correlation Coefficient | P-value | Reference | |---|---|---| | this compound (RIA) vs. This compound Scores (Bioassay) | 0.83 | < 0.01 | | | this compound Scores (Bioassay) vs. Histamine Content | 0.63 | < 0.01 | | | this compound (RIA) vs. Histamine Content | 0.59 | < 0.01 | |

Experimental Protocols

Sample Preparation (Extraction of this compound from Fish Meal)

This protocol is based on a mild buffer extraction procedure with a high recovery rate.

Materials:

  • Fish meal sample

  • 0.05 M Sodium Phosphate Buffer (pH 7.5)

  • Orbital shaker

  • Centrifuge

  • Microcentrifuge

Procedure:

  • Weigh 50 mg of the fish meal sample.

  • Suspend the sample in 5 mL of 0.05 M sodium phosphate buffer (pH 7.5).

  • Place the suspension on an orbital shaker for 2 hours at 37°C.

  • Centrifuge the suspension for 30 minutes at 3,000 x g.

  • Collect 1 mL of the resulting supernatant and transfer it to a microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 10 minutes.

  • Use aliquots of the clear supernatant in the RIA.

Radioimmunoassay Protocol

This is a general competitive RIA protocol that can be adapted for this compound quantification using a specific antibody like GR415.

Materials:

  • Anti-Gizzerosine antibody (e.g., GR415)

  • Radiolabeled this compound (e.g., ¹²⁵I-Gizzerosine)

  • This compound standards of known concentrations

  • Prepared sample extracts

  • Assay buffer (e.g., phosphate buffer with a protein carrier like BSA)

  • Precipitating reagent (e.g., second antibody like goat anti-rabbit IgG, or polyethylene glycol)

  • Polystyrene tubes

  • Gamma counter

Procedure:

  • Preparation of Reagents: Prepare a series of this compound standards with known concentrations in the assay buffer. Dilute the anti-Gizzerosine antibody and the radiolabeled this compound to their optimal concentrations in the assay buffer.

  • Assay Setup: Label polystyrene tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and samples.

  • Pipetting:

    • TC Tubes: Add only the radiolabeled this compound. These tubes are not subjected to the separation step.

    • NSB Tubes: Add assay buffer and radiolabeled this compound. Do not add the primary antibody.

    • B0 Tubes: Add assay buffer, anti-Gizzerosine antibody, and radiolabeled this compound.

    • Standard Tubes: Add assay buffer, this compound standards, anti-Gizzerosine antibody, and radiolabeled this compound.

    • Sample Tubes: Add assay buffer, prepared sample extracts, anti-Gizzerosine antibody, and radiolabeled this compound.

  • Incubation: Gently vortex all tubes and incubate for a specified time and temperature to allow for competitive binding (e.g., overnight at 4°C).

  • Separation of Bound and Free this compound: Add the precipitating reagent to all tubes except the TC tubes. This will precipitate the antibody-bound this compound complex. Incubate as required for the precipitating agent to work effectively.

  • Centrifugation: Centrifuge all tubes (except TC) to pellet the precipitated complex.

  • Decantation: Carefully decant the supernatant, leaving the pellet at the bottom of the tube.

  • Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each duplicate.

    • Subtract the average NSB CPM from all other tube averages (except TC).

    • Calculate the percentage of bound radiolabeled this compound for each standard and sample relative to the B0 tubes.

    • Plot a standard curve of the percentage of bound tracer versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their percentage of bound tracer from the standard curve.

Visualizations

Gizzerosine_Signaling_Pathway cluster_cell Gastric Parietal Cell This compound This compound H2R Histamine H2 Receptor This compound->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump phosphorylates & activates H_out H+ ProtonPump->H_out pumps out GastricAcid Increased Gastric Acid Secretion ProtonPump->GastricAcid K_in K+ K_in->ProtonPump pumps in

Caption: this compound signaling pathway in gastric parietal cells.

RIA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis SamplePrep Sample Extraction (Fish Meal) Incubation Incubate Sample/Standard with Antibody & Tracer SamplePrep->Incubation Standards This compound Standards Standards->Incubation Antibody Anti-Gizzerosine Ab Antibody->Incubation Tracer Radiolabeled this compound Tracer->Incubation Separation Separate Bound & Free (Precipitation) Incubation->Separation Centrifugation Centrifuge to Pellet Antibody-Bound Complex Separation->Centrifugation Counting Measure Radioactivity of Pellet (Gamma Counter) Centrifugation->Counting StdCurve Generate Standard Curve Counting->StdCurve Quantification Quantify this compound in Samples StdCurve->Quantification

Caption: Experimental workflow for this compound RIA.

Logical_Relationship Feed Animal Feed (e.g., Fish Meal) This compound This compound Contamination Feed->this compound can have RIA Radioimmunoassay (RIA) Quantification This compound->RIA is detected by Data Quantitative Data (this compound Level) RIA->Data generates Risk Risk Assessment for Poultry Health Data->Risk informs Decision Decision Making (Feed Acceptance/Rejection) Risk->Decision guides

Caption: Logical relationship of this compound detection and feed safety.

References

Application Notes and Protocols for ELISA-Based Screening of Gizzerosine in Feed Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine is a toxic compound that can form in animal feed, particularly in fish meal, during the heat treatment process.[1] It is a derivative of histamine and a potent agonist of the histamine H2-receptor.[1] Ingestion of this compound by poultry can lead to a condition known as "black vomit," characterized by gizzard erosion and ulceration due to excessive gastric acid secretion. This poses a significant threat to poultry health and productivity, making the screening of feed samples for this compound contamination crucial for animal feed safety.

Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive and specific method for the detection of this compound. This document provides detailed application notes and protocols for the screening of this compound in feed samples using a competitive ELISA format.

Principle of Competitive ELISA for this compound Detection

The competitive ELISA is a highly sensitive technique for the quantification of small molecules like this compound. The principle of this assay is based on the competition between the this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites, typically coated on a microplate.

The concentration of this compound in the sample is inversely proportional to the signal generated. A high concentration of this compound in the sample will result in less labeled this compound binding to the antibody, leading to a weaker signal. Conversely, a low concentration of this compound will allow more labeled this compound to bind, producing a stronger signal.

This compound's Mechanism of Action

This compound acts as a potent agonist for the histamine H₂ receptor. This activation stimulates gastric acid secretion in poultry, leading to the erosion of the gizzard lining.

Gizzerosine_Signaling_Pathway This compound This compound in Feed H2_Receptor Histamine H₂ Receptor (in Proventriculus) This compound->H2_Receptor binds & activates Gastric_Acid Increased Gastric Acid Secretion H2_Receptor->Gastric_Acid stimulates Gizzard_Erosion Gizzard Erosion & 'Black Vomit' Gastric_Acid->Gizzard_Erosion leads to

This compound's signaling pathway in poultry.

Quantitative Data Summary

Several immunoassays have been developed for the detection of this compound. The following tables summarize the performance characteristics of a notable anti-idiotype antibody-based competitive ELISA and a radioimmunoassay (RIA) for comparison.

Table 1: Performance of an Anti-Idiotype Antibody-Based Competitive ELISA for this compound

ParameterPerformance Characteristics
Assay Principle Competitive ELISA using an anti-idiotype monoclonal antibody as a surrogate for this compound.
Sensitivity Range 0.1 - 10 µg/mL
Cross-Reactivity - Histamine: Cross-reactivity observed only at concentrations >10 µg/mL.
- Lysine & Histidine: No interference observed up to 500 µg/mL.
Matrix Fish Meal
Note The sample extraction procedure was noted as an area for improvement.

Table 2: Performance of a Radioimmunoassay (RIA) for this compound

ParameterPerformance Characteristics
Assay Principle Homologous competitive radioimmunoassay.
Antibody Polyclonal (e.g., GR415)
Lower Detection Limit As low as 0.048 ng/mg (48 ng/g)
Cross-Reactivity (Antibody GR415) - Histamine: Cross-reactivity present only at high concentrations.
- Histidine & Lysine: No cross-reactivity observed.
Recovery 98% from fish meal using a mild buffer extraction.
Intra-assay Coefficient of Variation 15%
Inter-assay Coefficient of Variation 11%

Experimental Protocols

Sample Preparation: Extraction of this compound from Feed Samples

A robust sample extraction method is critical for accurate this compound quantification. The following protocol is a recommended procedure adapted from methods for small molecule extraction from complex matrices.

Materials:

  • Feed sample (e.g., fish meal, poultry feed)

  • Extraction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 5 g of a representative, homogenized feed sample into a 50 mL centrifuge tube.

  • Add 25 mL of Extraction Buffer containing 20% methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Incubate at room temperature for 1 hour on a shaker or with periodic vortexing.

  • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • The filtered extract is now ready for use in the competitive ELISA. It may require further dilution with the assay buffer as determined by the assay's sensitivity range.

Sample_Preparation_Workflow cluster_extraction Sample Extraction Start Weigh Feed Sample Add_Buffer Add Extraction Buffer (PBS + Methanol) Start->Add_Buffer Vortex Vortex & Incubate Add_Buffer->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter Collect_Supernatant->Filter Final_Extract Sample Extract (Ready for ELISA) Filter->Final_Extract

Workflow for this compound extraction from feed.
Competitive ELISA Protocol

This protocol is based on a typical competitive ELISA for small molecules and should be optimized for the specific antibodies and reagents being used.

Materials:

  • This compound-specific antibody (e.g., anti-Gizzerosine monoclonal antibody)

  • This compound-HRP conjugate (or other enzyme conjugate)

  • 96-well microplate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • This compound standards

  • Prepared sample extracts

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-specific antibody in Coating Buffer to the optimal concentration (to be determined by titration). Add 100 µL of the diluted antibody to each well of the 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or prepared sample extracts to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Competitive_ELISA_Workflow cluster_protocol Competitive ELISA Protocol Coating 1. Coat Plate with Anti-Gizzerosine Antibody Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wells Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Standards/Samples & This compound-HRP Conjugate Wash2->Competition Wash3 6. Wash Competition->Wash3 Substrate 7. Add TMB Substrate Wash3->Substrate Stop 8. Add Stop Solution Substrate->Stop Read 9. Read Absorbance at 450 nm Stop->Read

Step-by-step competitive ELISA workflow.
Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance at 450 nm (Y-axis) against the corresponding this compound concentration of the standards (X-axis). A sigmoidal curve is expected.

  • Data Transformation: For a more linear representation, a logit-log transformation can be applied. Plot logit(B/B₀) vs. log(concentration), where B is the absorbance of the standard or sample and B₀ is the absorbance of the zero standard.

  • Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

  • Correction for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration of this compound in the original feed sample.

Conclusion

The described competitive ELISA method provides a valuable tool for the routine screening of this compound in animal feed samples. Its high sensitivity and specificity, particularly with the use of well-characterized antibodies, can help ensure the safety of animal feed and protect poultry from the detrimental effects of this compound. Proper sample preparation and adherence to a validated protocol are essential for obtaining accurate and reliable results.

References

Application Notes and Protocols: Chemical Synthesis of DL-Gizzerosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gizzerosine, identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is a potent inducer of gizzard erosion in chicks, first isolated from overheated fish meal.[1][2] Its synthesis is of interest for toxicological studies and for the development of analytical standards. This document provides a detailed protocol for the chemical synthesis of racemic (DL)-Gizzerosine, based on the method developed by Mori et al. (1983). The synthesis involves a multi-step pathway starting from readily available precursors. This protocol provides a comprehensive guide for the replication of this synthesis in a laboratory setting.

Introduction

This compound is a histamine derivative that is formed during the processing of fish meal when histidine reacts with other components under heat.[1][2] It has been identified as the causative agent of "black vomit" in chicks, a condition characterized by severe gizzard erosion.[1] The synthesis of DL-Gizzerosine is crucial for obtaining pure standards for analytical and toxicological research, as well as for studying its mechanism of action. The protocol detailed below follows the synthetic route reported by Mori et al. in 1983, which provides an unambiguous pathway to the target molecule.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of (±)-Gizzerosine dihydrochloride as reported by Mori et al. (1983).

ParameterValueReference
Final Product (±)-Gizzerosine dihydrochloride
Molecular Formula C₁₁H₂₂N₄O₂Cl₂
Appearance Fine prisms
Melting Point 253-256 °C (decomposition)
Elemental Analysis Calculated: C, 42.08%; H, 7.08%; N, 17.89%
Found: C, 41.92%; H, 7.16%; N, 17.20%

Experimental Protocol

This protocol describes the chemical synthesis of DL-Gizzerosine. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

Materials and Reagents:

  • Histamine dihydrochloride

  • Acrylonitrile

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium cyanoborohydride

  • Other standard laboratory solvents and reagents

Procedure:

Step 1: Synthesis of N-(2-Cyanoethyl)histamine

  • Dissolve histamine dihydrochloride in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide, to neutralize the hydrochloride and free the histamine base.

  • To the resulting solution, add acrylonitrile.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) to allow for the Michael addition to proceed.

  • After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product, for instance, by column chromatography, to obtain pure N-(2-cyanoethyl)histamine.

Step 2: Reduction of the Nitrile to the Amine

  • The N-(2-cyanoethyl)histamine obtained from the previous step is subjected to reduction.

  • A suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation, can be used. For this protocol, we will refer to the reductive amination approach.

  • Alternatively, a reductive amination can be performed.

Step 3: Synthesis of (±)-Gizzerosine via Reductive Amination

  • Prepare a solution of the intermediate amine in a suitable solvent like methanol.

  • To this solution, add an appropriate keto-acid or its ester equivalent which will form the rest of the this compound backbone.

  • Add a reducing agent, such as sodium cyanoborohydride, in a portion-wise manner while maintaining the pH of the reaction mixture.

  • Allow the reaction to proceed at room temperature with stirring for several hours until completion.

  • Quench the reaction carefully, for example, by adding a dilute acid.

  • The crude product is then subjected to acidic hydrolysis to remove any protecting groups and to hydrolyze any ester functionalities.

  • Purify the final product, (±)-Gizzerosine, by crystallization from a suitable solvent system like methanol-water to yield the dihydrochloride salt.

Visualizations

Diagram of the Synthetic Workflow for DL-Gizzerosine

Gizzerosine_Synthesis Start Histamine Intermediate1 N-(2-Cyanoethyl)histamine Start->Intermediate1 Michael Addition Intermediate2 Intermediate Amine Intermediate1->Intermediate2 Nitrile Reduction FinalProduct (±)-Gizzerosine Intermediate2->FinalProduct Reductive Amination Reagent1 Acrylonitrile Reagent1->Intermediate1 Reagent2 Reduction Reagent2->Intermediate2 Reagent3 Keto-acid + NaBH3CN Reagent3->FinalProduct

Caption: Synthetic pathway for DL-Gizzerosine.

This document provides a foundational protocol for the synthesis of DL-Gizzerosine. Researchers may need to optimize certain parameters, such as reaction times, temperatures, and purification methods, based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for the Stereoselective Synthesis of D- and L-Gizzerosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the specific isomers of Gizzerosine, a potent inducer of gizzard erosion in chicks. The (S)-enantiomer (L-Gizzerosine) is the naturally occurring and biologically active form, while the (R)-enantiomer (D-Gizzerosine) serves as a crucial control in biological studies. The following sections detail the synthetic routes, experimental procedures, and comparative data for the preparation of both isomers.

Introduction

This compound, chemically known as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is a lysine derivative that can form in fish meal during heat processing through the reaction of histidine and lysine residues. The discovery that only the (S)-isomer possesses significant biological activity has necessitated the development of stereoselective synthetic methods to produce enantiomerically pure D- and L-Gizzerosine for research and toxicological studies. The protocols outlined below are based on established synthetic strategies, including the use of chiral synthons and stereoselective reactions.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of both D- and L-Gizzerosine, allowing for a direct comparison of the synthetic efficiency and product purity.

Table 1: Summary of Overall Yields and Enantiomeric Purity

IsomerStarting MaterialOverall Yield (%)Enantiomeric Excess (%)Reference
L-Gizzerosine (S-form) L-Aspartic acid~31>98Shimasaki et al., 2006
D-Gizzerosine (R-form) D-Aspartic acidNot explicitly stated, but similar yields to the S-form are expected.>98Adapted from Noguchi & Naito, 1985

Table 2: Comparison of Physicochemical Properties

PropertyL-Gizzerosine (S-form)D-Gizzerosine (R-form)Racemic (DL)-Gizzerosine
Molecular Formula C₁₁H₂₀N₄O₂C₁₁H₂₀N₄O₂C₁₁H₂₀N₄O₂
Molecular Weight 240.30 g/mol 240.30 g/mol 240.30 g/mol
Melting Point (°C) Not reportedNot reported253-256 (dihydrochloride, dec.)[1]
Optical Rotation [α]D +12.5 (c 1.0, H₂O)-12.2 (c 1.0, H₂O)Not applicable

Experimental Protocols

The following are detailed protocols for the key stages in the synthesis of L-Gizzerosine and D-Gizzerosine.

Protocol 1: Synthesis of L-Gizzerosine (S-form)

This protocol is adapted from the total synthesis reported by Shimasaki et al. (2006). The key strategy involves a zinc-mediated and palladium-catalyzed coupling reaction.

Materials:

  • L-Aspartic acid

  • Various protecting group reagents (e.g., Boc anhydride)

  • Reagents for functional group transformations

  • Organozinc and palladium catalysts

  • Standard organic solvents (THF, DMF, etc.)

  • Reagents for deprotection

Procedure:

  • Preparation of the Chiral Building Block:

    • Protect the amino and carboxyl groups of L-aspartic acid. A common strategy is the formation of a Boc-protected amino group and a methyl ester.

    • Reduce the side-chain carboxylic acid to an alcohol, which is then converted to a suitable leaving group (e.g., a tosylate or iodide) to prepare for the coupling reaction.

  • Synthesis of the Imidazole-Containing Fragment:

    • Protect the imidazole nitrogen of histamine, for example, with a trityl or tosyl group.

    • The protected histamine is then ready for coupling.

  • Zinc-Mediated Palladium-Catalyzed Cross-Coupling:

    • The chiral building block derived from L-aspartic acid is converted into an organozinc reagent.

    • This organozinc reagent is then coupled with the protected imidazole-containing fragment in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Deprotection and Purification:

    • Remove all protecting groups under appropriate acidic or hydrogenolysis conditions.

    • Purify the final product, L-Gizzerosine, using ion-exchange chromatography followed by crystallization.

  • Characterization:

    • Confirm the structure and purity of the synthesized L-Gizzerosine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or by measuring the specific optical rotation.

Protocol 2: Synthesis of D-Gizzerosine (R-form)

The synthesis of D-Gizzerosine follows a parallel route to that of L-Gizzerosine, starting from D-aspartic acid. The protocol is adapted from the work of Noguchi and Naito (1985), which describes the synthesis of both optically active forms.

Materials:

  • D-Aspartic acid

  • Same reagents and solvents as for the L-Gizzerosine synthesis

Procedure:

  • Preparation of the Chiral Building Block:

    • Follow the same synthetic sequence as for the L-isomer, but starting with D-aspartic acid to generate the corresponding (R)-enantiomer of the key chiral intermediate.

  • Synthesis of the Imidazole-Containing Fragment:

    • This fragment is achiral and is prepared in the same manner as for the L-Gizzerosine synthesis.

  • Coupling Reaction:

    • Couple the chiral building block derived from D-aspartic acid with the protected imidazole fragment using a similar cross-coupling strategy as described for the L-isomer.

  • Deprotection and Purification:

    • Remove the protecting groups and purify the final D-Gizzerosine product using the same methods as for the L-isomer.

  • Characterization:

    • Confirm the structure and purity using spectroscopic methods.

    • Verify the stereochemistry by measuring the specific optical rotation, which should be equal in magnitude but opposite in sign to that of L-Gizzerosine.

Visualizations

Signaling and Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Gizzerosine_Synthesis_Workflow cluster_L L-Gizzerosine Synthesis cluster_D D-Gizzerosine Synthesis L_Start L-Aspartic Acid L_Protect Protection of Functional Groups L_Start->L_Protect L_Modify Side-Chain Modification L_Protect->L_Modify L_Couple Pd-Catalyzed Cross-Coupling L_Modify->L_Couple L_Deprotect Deprotection L_Couple->L_Deprotect Histamine Histamine Derivative L_Product L-Gizzerosine L_Deprotect->L_Product D_Start D-Aspartic Acid D_Protect Protection of Functional Groups D_Start->D_Protect D_Modify Side-Chain Modification D_Protect->D_Modify D_Couple Pd-Catalyzed Cross-Coupling D_Modify->D_Couple D_Deprotect Deprotection D_Couple->D_Deprotect D_Product D-Gizzerosine D_Deprotect->D_Product Gizzerosine_Synthetic_Pathway Start Chiral Pool(L- or D-Aspartic Acid) Protection Intermediate1 Protected Aspartic Acid Derivative Functional Group Interconversion Start->Intermediate1 Boc₂O, MeOH/SOCl₂ Intermediate2 Key Chiral Synthon Coupling Reaction Intermediate1->Intermediate2 Reduction, Tosylation Coupled_Product Protected this compound Backbone Deprotection Intermediate2->Coupled_Product Protected Histamine, Pd Catalyst Final_Product Final Product L-Gizzerosine or D-Gizzerosine Coupled_Product->Final_Product Acidic Hydrolysis / Hydrogenolysis Gizzerosine_Signaling This compound This compound ((S)-Isomer) H2_Receptor Histamine H2 Receptor This compound->H2_Receptor Agonist AC Adenylate Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates Acid_Secretion Increased Gastric Acid Secretion Proton_Pump->Acid_Secretion Gizzard_Erosion Gizzard Erosion Acid_Secretion->Gizzard_Erosion Leads to

References

Application Notes and Protocols for Controlled Poultry Feeding Studies Using Synthetic Gizzerosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the poultry science and animal health sectors.

Introduction

Gizzerosine is a toxic compound formed when fish meal is overheated during processing through a reaction between histidine and lysine.[1][2] It is a potent agonist of the histamine H2 receptor, leading to excessive gastric acid secretion in the proventriculus of poultry.[3][4][5] This hyperacidity is the primary cause of gizzard erosion and ulceration, a condition that can lead to reduced growth, increased mortality, and significant economic losses in commercial poultry operations. The availability of synthetic this compound allows for controlled in vivo studies to investigate its precise physiological effects, dose-response relationships, and potential interactions with other dietary components, as well as to develop and screen potential therapeutic or preventative agents.

These application notes provide detailed protocols for conducting controlled poultry feeding studies with synthetic this compound, including experimental design, data collection, and analysis.

Key Physiological Effects of this compound in Poultry

  • Gizzard Erosion and Ulceration: The most prominent effect of this compound is the induction of gizzard erosion and ulceration syndrome (GEU). This is a direct consequence of the overstimulation of gastric acid secretion.

  • Growth Depression: At higher concentrations, this compound can lead to a significant reduction in weight gain.

  • Increased Mortality: Dose-dependent mortality is observed in poultry fed diets containing this compound.

  • Interaction with Mycotoxins: The toxic effects of this compound can be exacerbated by the presence of mycotoxins such as aflatoxins in the feed. In studies, aflatoxin B1 has been shown to potentiate the lethality of this compound at higher concentrations.

Quantitative Data from Controlled Feeding Studies

The following tables summarize the dose-dependent effects of synthetic DL-gizzerosine (GIZZ) on broiler chicks from previously published studies.

Table 1: Short-Term (7-Day) this compound Feeding Study in Broiler Chicks

Supplemental GIZZ (ppm)Gizzard Erosion Score (Qualitative)Effect on Weight GainMortality
0 - 1Normal to mildUnaffectedNone
>1 - 3Rapid increase in erosionLinearly depressedFirst mortality at 2 ppm
>3 - 18Severe erosionSignificant depressionIncreased with higher GIZZ levels

Table 2: Long-Term (28-Day) this compound Feeding Study in Broiler Chicks

Supplemental GIZZ (ppm)Gizzard Erosion Score (Qualitative)Effect on Growth RateMortality
0 - 0.9Increasing with doseAlmost the sameFirst mortality at 0.8 ppm
1.0SevereDeclinedIncreased

Table 3: this compound and Aflatoxin B1 (AFB1) Interaction Study (7-Day)

TreatmentGizzard LesionsEffect on Performance
1 mg/kg GIZZModerate erosionUnaffected
4 mg/kg GIZZSevere erosion, ulceration, perforationSignificantly affected
0.66 or 3 mg/kg AFB1No lesionsNo adverse effects
1 mg/kg GIZZ + 0.66 mg/kg AFB1Moderate erosionNo apparent toxicologic interaction
4 mg/kg GIZZ + 3 mg/kg AFB1Severe erosion, ulceration, perforationPotentiated lethality of GIZZ

Experimental Protocols

General Poultry Feeding Trial Protocol

This protocol outlines a general framework for a controlled feeding study to evaluate the effects of synthetic this compound.

3.1.1. Experimental Animals and Housing

  • Species and Strain: Broiler chicks (e.g., Ross, Cobb) are commonly used.

  • Age: Day-old or 4-day-old chicks are typically used for these studies.

  • Housing: Birds should be housed in environmentally controlled pens with appropriate temperature, humidity, and lighting.

  • Acclimation: Allow birds to acclimate for a few days before the start of the experiment while on a standard basal diet.

3.1.2. Diet Preparation

  • Basal Diet: A standard corn-soybean meal-based broiler starter or grower diet is recommended. The diet should be formulated to meet or exceed the nutritional requirements of the birds.

  • Synthetic this compound: Obtain synthetic DL-gizzerosine.

  • Dietary Inclusion: this compound should be mixed into the basal diet at the desired concentrations. A premix of this compound with a small amount of the basal diet can ensure even distribution.

3.1.3. Experimental Design

  • Groups: At a minimum, a control group (basal diet only) and one or more treatment groups with varying concentrations of this compound should be included.

  • Randomization: Randomly allocate birds to the different treatment groups.

  • Replicates: Use multiple replicate pens per treatment group to ensure statistical validity.

  • Duration: The experimental period can range from a short-term (e.g., 7 days) to a long-term (e.g., 28 days) study, depending on the objectives.

3.1.4. Data Collection

  • Growth Performance: Measure body weight and feed intake at regular intervals (e.g., weekly) to calculate weight gain and feed conversion ratio (FCR).

  • Mortality: Record mortality daily.

  • Gizzard Scoring: At the end of the study, euthanize a subset of birds from each group for gizzard examination. Score the gizzards for erosion and ulceration using a standardized scoring system (see Protocol 3.2).

  • Histopathology: For more detailed analysis, gizzard tissue samples can be collected for histopathological examination.

Protocol for Gizzard Erosion Scoring

A consistent scoring system is crucial for quantifying the effects of this compound.

3.2.1. Procedure

  • At the end of the experimental period, select a representative sample of birds from each treatment group.

  • Humanely euthanize the birds.

  • Carefully dissect the gizzard and proventriculus.

  • Open the gizzard and gently wash the contents to expose the koilin layer.

  • Visually inspect the koilin layer and the underlying mucosa for any signs of erosion, ulceration, or hemorrhage.

  • Assign a score to each gizzard based on the severity of the lesions using a predefined scoring system.

3.2.2. Gizzard Erosion Scoring System

ScoreDescription
0Normal gizzard, no lesions.
1Mild erosion, small localized lesions on the koilin layer.
2Moderate erosion, larger areas of erosion on the koilin layer.
3Severe erosion, extensive erosion of the koilin layer with exposure of the underlying mucosa.
4Ulceration, presence of ulcers in the gizzard mucosa.
5Perforation, perforation of the gizzard wall.

Visualizations

Signaling Pathway of this compound in the Proventriculus

Gizzerosine_Signaling_Pathway This compound Synthetic this compound H2_Receptor Histamine H2 Receptor (Proventricular Parietal Cells) This compound->H2_Receptor Binds to Gs_Protein Gs Protein Activation H2_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Proton_Pump H+/K+-ATPase (Proton Pump) Activation PKA->Proton_Pump Phosphorylates & Activates HCl_Secretion Increased HCl Secretion Proton_Pump->HCl_Secretion Pumps H+ into lumen Gizzard_Erosion Gizzard Erosion & Ulceration HCl_Secretion->Gizzard_Erosion Leads to

Caption: this compound signaling pathway in poultry proventriculus.

Experimental Workflow for a this compound Feeding Study

Experimental_Workflow cluster_treatments Treatment Period (e.g., 28 days) Start Start: Day-old Chicks Acclimation Acclimation Period (3-4 days) - Basal Diet Start->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Control Control Group (Basal Diet) Randomization->Control Gizz_Low This compound Group 1 (Low Dose) Randomization->Gizz_Low Gizz_High This compound Group 2 (High Dose) Randomization->Gizz_High Data_Collection Weekly Data Collection: - Body Weight - Feed Intake - Mortality Control->Data_Collection Gizz_Low->Data_Collection Gizz_High->Data_Collection Termination End of Study: Euthanasia & Sample Collection Data_Collection->Termination Gizzard_Scoring Gizzard Scoring Termination->Gizzard_Scoring Histopathology Histopathology (optional) Termination->Histopathology Data_Analysis Data Analysis & Reporting Gizzard_Scoring->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for a controlled this compound poultry feeding study.

References

Application Notes and Protocols for In Vitro Assessment of Gizzerosine Activity on Gastric Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a suite of in vitro assays designed to assess the biological activity of Gizzerosine on gastric cells. This compound, a toxic compound formed in overheated fishmeal, is a potent histamine H2 receptor agonist that stimulates excessive gastric acid secretion, leading to gizzard erosion in poultry.[1] The following protocols are intended to facilitate the study of its cytotoxic and pathophysiological effects, aiding in the development of risk assessment strategies and potential therapeutic interventions.

Core Principles of this compound Activity Assessment

This compound's primary mechanism of action is the activation of the histamine H2 receptor on gastric parietal cells. This initiates a signaling cascade that results in increased gastric acid secretion.[2][3][4] Therefore, in vitro assessment of this compound activity should focus on assays that can quantify events along this pathway, as well as downstream cellular consequences such as cytotoxicity, apoptosis, oxidative stress, and inflammatory responses.

Primary Cell Culture: Isolation of Chicken Proventricular Mucosal Cells

Primary cultures of chicken proventricular mucosal cells are a highly relevant model for studying the direct effects of this compound. The following protocol is a composite method based on available literature for the isolation and culture of these cells.[5]

Protocol: Isolation and Culture of Chicken Proventricular Mucosal Cells

Materials:

  • Proventriculi from young chickens (e.g., broiler chicks)

  • Hanks' Balanced Salt Solution (HBSS), sterile, without Ca2+ and Mg2+

  • Collagenase Type I solution (e.g., 0.1% in HBSS)

  • Fetal Bovine Serum (FBS)

  • Culture Medium: Ham's F-12 supplemented with 10% FBS, 10 µg/mL epidermal growth factor (EGF), 10 µg/mL insulin, 1 µg/mL cholera toxin, and 100 µg/mL bovine pituitary extract.

  • Penicillin-Streptomycin solution

  • Sterile dissection tools

  • Perfusion pump and tubing

  • Stirring plate and stir bar

  • Cell strainers (100 µm and 40 µm)

  • Centrifuge

  • Cell culture flasks or plates

Procedure:

  • Tissue Preparation: Euthanize chickens according to approved animal welfare protocols. Aseptically dissect the proventriculi and place them in ice-cold HBSS.

  • Perfusion: Cannulate the main artery supplying the proventriculus and perfuse with ice-cold HBSS to remove blood.

  • Enzymatic Digestion: Switch the perfusion to a pre-warmed (37°C) collagenase solution and perfuse until the tissue becomes swollen and digested. The perfusate can be collected and recirculated.

  • Cell Isolation: Mince the digested tissue and incubate in the remaining collagenase solution with gentle stirring for 30-60 minutes at 37°C.

  • Filtration and Collection: Add FBS to inactivate the collagenase. Filter the cell suspension through a 100 µm cell strainer followed by a 40 µm cell strainer to obtain a single-cell suspension.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

  • Plating and Culture: Resuspend the cell pellet in the complete culture medium and plate onto collagen-coated culture flasks or plates. Incubate at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Assays for this compound Activity

The following section details various in vitro assays to characterize the effects of this compound on gastric cells. For each assay, a general protocol is provided which can be adapted for use with primary chicken proventricular cells or a suitable gastric cell line (e.g., human gastric adenocarcinoma cell lines AGS or MKN-45).

Gastric Acid Secretion (Indirect) and Signaling Pathway Activation

A. Oxygen Consumption Assay

This assay indirectly measures gastric acid secretion, as oxygen uptake by parietal cells is coupled to the energetic demands of acid production.

Protocol:

  • Prepare a suspension of isolated proventricular mucosal cells.

  • Place the cell suspension in a sealed, temperature-controlled chamber equipped with an oxygen electrode.

  • Record the basal oxygen consumption rate.

  • Add this compound at various concentrations and continue to record oxygen consumption.

  • As a control, the H2 receptor antagonist cimetidine can be added to demonstrate the specificity of the this compound effect.

B. cAMP Accumulation Assay

This assay directly measures the activation of the H2 receptor signaling pathway by quantifying the second messenger, cyclic AMP (cAMP).

Protocol:

  • Seed gastric cells in a 96-well plate and culture overnight.

  • Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Add this compound at various concentrations and incubate for the desired time (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.

Cytotoxicity Assays

These assays determine the concentration-dependent toxicity of this compound on gastric cells.

A. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

B. LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

Apoptosis Assays

These assays determine if this compound induces programmed cell death.

A. Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.

  • Incubate and measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

B. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with this compound.

  • Harvest the cells and wash with binding buffer.

  • Stain the cells with FITC-conjugated Annexin V and PI.

  • Analyze the stained cells by flow cytometry.

Oxidative Stress Assays

These assays evaluate the potential of this compound to induce oxidative stress in gastric cells.

A. Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS.

Protocol:

  • Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Treat the cells with this compound.

  • Measure the increase in fluorescence over time using a fluorescence plate reader or microscope.

B. Glutathione (GSH) Assay

This assay quantifies the levels of the major intracellular antioxidant, glutathione.

Protocol:

  • Treat cells with this compound.

  • Lyse the cells and measure the total and/or reduced glutathione levels using a commercially available colorimetric or luminescent assay kit.

Inflammatory Response Assay

This assay measures the production of pro-inflammatory cytokines by gastric cells in response to this compound.

Protocol: Cytokine ELISA

  • Treat gastric cells with this compound for a specified period.

  • Collect the cell culture supernatant.

  • Measure the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using commercially available ELISA kits.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Gastric Acid Secretion and cAMP Accumulation

This compound Conc.Oxygen Consumption (% of Control)cAMP Level (pmol/well)
Control100Value
1 nMValueValue
10 nMValueValue
100 nMValueValue
1 µMValueValue

Table 2: Cytotoxic Effects of this compound on Gastric Cells

This compound Conc.Cell Viability (MTT, % of Control)LDH Release (% of Max)
Control1000
1 µMValueValue
10 µMValueValue
100 µMValueValue
1 mMValueValue

Table 3: Induction of Apoptosis by this compound in Gastric Cells

This compound Conc.Caspase-3/7 Activity (Fold Change)Apoptotic Cells (Annexin V+, %)
Control1.0Value
10 µMValueValue
50 µMValueValue
100 µMValueValue

Table 4: Oxidative Stress and Inflammatory Response to this compound

This compound Conc.ROS Production (Fold Change)GSH Level (% of Control)IL-8 Production (pg/mL)
Control1.0100Value
10 µMValueValueValue
50 µMValueValueValue
100 µMValueValueValue

Note: The values in these tables are placeholders and should be replaced with experimental data.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows for assessing this compound activity.

Gizzerosine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds and activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates and activates Acid_Secretion Increased Gastric Acid Secretion H_K_ATPase->Acid_Secretion

Caption: this compound Signaling Pathway in Gastric Parietal Cells.

Experimental_Workflow cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 In Vitro Assays cluster_3 Data Analysis Isolation Isolate Primary Gastric Cells or Culture Gastric Cell Line Seeding Seed Cells in Multi-well Plates Isolation->Seeding Treatment Treat Cells with a Range of this compound Concentrations Seeding->Treatment Assays Perform a Panel of Assays: - cAMP Accumulation - Cytotoxicity (MTT, LDH) - Apoptosis (Caspase, Annexin V) - Oxidative Stress (ROS, GSH) - Inflammation (ELISA) Treatment->Assays Analysis Analyze Data and Generate Dose-Response Curves Assays->Analysis Interpretation Interpret Results to Characterize This compound's Bioactivity Analysis->Interpretation

Caption: General Experimental Workflow for Assessing this compound Activity.

Logical_Relationship cluster_0 Primary Effect cluster_1 Downstream Consequences Gizzerosine_Exposure This compound Exposure to Gastric Cells H2R_Activation H2 Receptor Activation Gizzerosine_Exposure->H2R_Activation Increased_cAMP Increased cAMP H2R_Activation->Increased_cAMP Acid_Secretion Increased Acid Secretion Increased_cAMP->Acid_Secretion Cytotoxicity Cytotoxicity Acid_Secretion->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis Oxidative_Stress Oxidative Stress Cytotoxicity->Oxidative_Stress Inflammation Inflammatory Response Cytotoxicity->Inflammation

Caption: Logical Relationship of this compound's Effects on Gastric Cells.

References

Application Notes and Protocols for Histopathological Examination of Gizzerosine-Induced Lesions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the histopathological examination of lesions induced by Gizzerosine, a toxic compound formed in overheated fish meal. Understanding the pathological effects of this compound is crucial for feed safety assessment and the development of therapeutic interventions.

Introduction

This compound (2-amino-9-(4-imidazolyl)-7-azanonanoic acid) is a potent secretagogue of gastric acid in poultry, acting as a histamine H2-receptor agonist.[1][2] Its ingestion can lead to "gizzard erosion and ulceration" (GEU), a condition characterized by damage to the gizzard lining, reduced growth, and in severe cases, mortality.[3][4] Beyond the gizzard, this compound can induce histopathological changes in various organs, including the duodenum, liver, kidneys, and heart, primarily through mechanisms believed to involve cellular hypoxia.[5] This document outlines the key histopathological techniques and provides detailed protocols for the examination of this compound-induced lesions.

Data Presentation: Semi-Quantitative Scoring of this compound-Induced Lesions

A semi-quantitative scoring system is essential for evaluating the dose-dependent effects of this compound. The following table synthesizes findings from various studies to provide a representative model for scoring gizzard lesions.

This compound Dose (ppm in feed)Gizzard Erosion Score (0-3)Histopathological Findings in GizzardExtra-Gizzard Lesions (Severity)
0 (Control) 0No significant lesions. Intact koilin layer and glandular epithelium.None
0.65 1 (Mild)Slight erosion of the koilin layer. Mild edema of the lamina propria.Mild vacuolization in duodenal lamina propria.
1.15 2 (Moderate)Moderate erosion and discoloration of the koilin layer. Edema and vacuolization in the lamina propria.Moderate vacuolization in duodenal, jejunal, and ileal lamina propria. Mild degenerative changes in liver and kidneys. Sharply demarcated vacuoles in the myocardium.
≥2.0 3 (Severe)Severe erosion, ulceration, and hemorrhages of the koilin layer and underlying mucosa. Necrosis of glandular epithelium.Severe, partially necrotic duodenitis. Prominent blood vessel lesions (thickening, hyalinization, perivascular edema) in lungs, brain, and spleen. Parenchymatous, hydropic, and vacuolar degeneration in multiple organs due to hypoxia.

Note: This table is a composite representation based on published findings. Actual results may vary depending on the experimental conditions, animal age, and diet.

Experimental Protocols

Accurate histopathological assessment relies on standardized tissue collection, processing, and staining procedures.

Tissue Collection and Fixation

Proper and prompt tissue fixation is critical to prevent autolysis and preserve cellular morphology.

Protocol:

  • Euthanize birds and perform necropsy immediately (within 5-10 minutes of death) to minimize tissue degradation, especially for the gastrointestinal tract.

  • Carefully dissect the gizzard, proventriculus, duodenum, jejunum, ileum, liver, kidneys, heart, spleen, lungs, and brain.

  • For the gizzard, open the organ and gently rinse the contents with phosphate-buffered saline (PBS) to remove feed particles.

  • Collect full-thickness tissue sections (approximately 3-5 mm thick) from the affected areas of the gizzard and other organs. For the intestine, collect 1-inch segments.

  • Immediately immerse the tissue samples in 10% neutral buffered formalin at a volume ratio of at least 10:1 (formalin to tissue).

  • Ensure the tissues are fully submerged and fix for a minimum of 24-48 hours. For long-term storage, transfer to 70% ethanol after fixation.

Tissue Processing and Embedding

Protocol:

  • After fixation, trim the tissues to fit into processing cassettes.

  • Dehydrate the tissues through a graded series of ethanol solutions:

    • 70% Ethanol: 2 changes, 1 hour each

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 2 changes, 1 hour each

    • 100% Ethanol: 3 changes, 1 hour each

  • Clear the tissues in xylene (or a xylene substitute): 2 changes, 1 hour each.

  • Infiltrate the tissues with molten paraffin wax at 56-60°C: 2-3 changes, 1-2 hours each.

  • Embed the infiltrated tissues in paraffin blocks and allow them to cool and solidify.

Sectioning and Staining

H&E is the most common staining method in histopathology, providing a detailed view of the tissue architecture and cellular components.

Protocol for Avian Gizzard (Paraffin Sections):

  • Cut paraffin-embedded tissue sections at 4-5 µm thickness using a microtome.

  • Float the sections on a warm water bath (40-45°C) and mount them on glass slides.

  • Dry the slides overnight in an oven at 37°C or for 1 hour at 60°C.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each

    • 100% Ethanol: 2 changes, 3 minutes each

    • 95% Ethanol: 2 minutes

    • 70% Ethanol: 2 minutes

    • Distilled water: 5 minutes

  • Staining:

    • Stain in Harris' Hematoxylin (or a similar formulation) for 5-10 minutes.

    • Rinse in running tap water for 1-2 minutes.

    • Differentiate in 0.1-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.

    • Rinse in running tap water for at least 5 minutes.

    • "Blue" the sections in a suitable agent (e.g., Scott's tap water substitute or 1.5% Lithium Carbonate) for 30 seconds to 1 minute until the nuclei turn a crisp blue.

    • Rinse in running tap water for 5 minutes.

    • Counterstain in Eosin Y solution (1-2% in water with a drop of acetic acid) for 1-3 minutes.

  • Dehydration and Mounting:

    • 95% Ethanol: 2 changes, 2 minutes each

    • 100% Ethanol: 2 changes, 2 minutes each

    • Xylene (or substitute): 2 changes, 5 minutes each

    • Mount the coverslip with a resinous mounting medium.

Expected Results: Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be stained in shades of pink/red.

PAS staining is used to detect polysaccharides such as glycogen and mucosubstances, which can be altered in damaged tissues.

Protocol:

  • Deparaffinize and rehydrate sections to distilled water as described for H&E staining.

  • Oxidize in 0.5% periodic acid solution for 5 minutes.

  • Rinse in several changes of distilled water.

  • Immerse in Schiff reagent for 15-30 minutes.

  • Wash in lukewarm running tap water for 5-10 minutes to allow the pink color to develop.

  • Counterstain with Hematoxylin for 1 minute to visualize nuclei.

  • Wash in running tap water for 5 minutes.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results: Glycogen, neutral mucins, and some basement membranes will stain magenta/purple. Nuclei will be blue.

These stains are used to identify lipid accumulation, which can occur in degenerating cells. This requires the use of frozen sections as the alcohols used in paraffin processing dissolve lipids.

Protocol (Sudan III on Frozen Sections):

  • Cut frozen tissue sections at 8-10 µm using a cryostat.

  • Fix the sections in 10% neutral buffered formalin for 1 minute.

  • Rinse in two changes of distilled water.

  • Rinse in 70% ethanol.

  • Stain in a saturated solution of Sudan III in 70% ethanol for 10-15 minutes.

  • Differentiate in 70% ethanol to remove excess stain.

  • Wash thoroughly in distilled water.

  • Counterstain with Hematoxylin for 2-3 minutes.

  • Wash in tap water.

  • Mount with an aqueous mounting medium.

Expected Results: Lipids will stain orange-red. Nuclei will be blue.

Visualization of Signaling Pathways and Workflows

This compound-Induced Gastric Acid Secretion Pathway

This compound acts as a potent agonist of the histamine H2 receptor on gastric parietal cells, leading to excessive hydrochloric acid (HCl) secretion. This is the primary mechanism behind gizzard erosion.

Gizzerosine_H2_Pathway cluster_cell Parietal Cell This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds & Activates G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates HCl HCl Secretion Proton_Pump->HCl Erosion Gizzard Erosion & Ulceration HCl->Erosion Leads to

Caption: this compound activates the H2 receptor, leading to increased HCl secretion.

Putative Pathway of this compound-Induced Cellular Hypoxia

Extra-gizzard lesions are thought to be a consequence of cellular hypoxia. While the exact mechanism is not fully elucidated, it may involve the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Gizzerosine_Hypoxia_Pathway This compound This compound (in extra-gizzard tissues) Cell_Stress Cellular Stress This compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Increased Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Lesions Parenchymatous, Hydropic & Vacuolar Degeneration (e.g., in Liver, Kidney, Duodenum) Oxidative_Stress->Lesions Hypoxia Cellular Hypoxia Mito_Dysfunction->Hypoxia Hypoxia->Lesions

Caption: Proposed mechanism of this compound-induced cellular hypoxia and lesions.

Experimental Workflow for Histopathological Examination

The following diagram illustrates the logical flow from sample collection to final analysis.

Histopathology_Workflow Start Animal Necropsy Collection Tissue Collection (Gizzard, Duodenum, Liver, etc.) Start->Collection Fixation Fixation (10% Neutral Buffered Formalin) Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Staining Staining Sectioning->Staining HE H&E (Morphology) Staining->HE PAS PAS (Glycogen/Mucin) Staining->PAS Sudan Sudan III (Lipids) Staining->Sudan Analysis Microscopic Analysis HE->Analysis PAS->Analysis Sudan->Analysis Scoring Semi-Quantitative Scoring Analysis->Scoring Report Data Interpretation & Reporting Scoring->Report

Caption: Workflow for histopathological analysis of this compound-induced lesions.

References

Troubleshooting & Optimization

Technical Support Center: Accurate Quantification of Gizzerosine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Gizzerosine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in complex matrices challenging?

This compound, or 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, is a toxic compound that can form in animal feed, particularly in fish meal, during heat processing through the reaction of histamine and lysine.[1][2][3] Its quantification is challenging due to its presence in complex biological and food matrices, which can interfere with analytical methods.[4][5] Key difficulties include the need for extensive sample cleanup, potential for matrix effects in LC-MS/MS analysis, and the requirement for derivatization for sensitive detection using HPLC with fluorescence detection.

Q2: What are the most common analytical methods for this compound quantification?

The most prevalent methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-FLD methods often require a derivatization step to make the this compound molecule fluorescent, for instance, using o-phthaldialdehyde (OPA). LC-MS/MS offers high selectivity and sensitivity without the need for derivatization, but can be susceptible to matrix effects. Other less common methods include radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), though these can have issues with cross-reactivity, particularly with histamine.

Q3: What is derivatization and why is it necessary for HPLC-FLD analysis of this compound?

Derivatization is a chemical reaction that modifies an analyte to enhance its detectability. This compound itself is not fluorescent, so for sensitive detection by HPLC with a fluorescence detector, it must be chemically modified to create a fluorescent derivative. A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with the primary amine group of this compound to form a highly fluorescent product. This allows for the detection of this compound at very low concentrations.

Q4: What are "matrix effects" in LC-MS/MS analysis and how can they affect this compound quantification?

Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. In complex matrices like animal feed, various endogenous components can cause significant matrix effects, making it a critical challenge to overcome for accurate this compound analysis.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Thorough sample cleanup to remove interfering matrix components is crucial. This can involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Optimizing the HPLC method to achieve good separation between this compound and matrix components can reduce co-elution and thus minimize interference at the ion source.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that behaves similarly to this compound during extraction and ionization can compensate for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

HPLC-FLD Analysis
Problem Possible Causes Troubleshooting Steps
No or low this compound peak Incomplete derivatization reaction.- Ensure the pH of the reaction mixture is optimal for the OPA reaction. - Check the freshness and concentration of the OPA reagent; it can degrade over time. - Verify the reaction time and temperature as specified in the protocol.
Degradation of this compound.- Store this compound standards and samples at appropriate low temperatures and protected from light. - Analyze samples promptly after preparation.
Poor extraction recovery.- Optimize the extraction solvent and procedure for your specific matrix. - Consider using a solid-phase extraction (SPE) cleanup step to concentrate the analyte and remove interferences.
Poor peak shape (tailing or fronting) Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.
High background noise Contaminated mobile phase or reagents.- Use HPLC-grade solvents and freshly prepared reagents. - Filter all mobile phases and samples before use.
Fluorescence detector lamp issue.- Check the lamp's age and intensity; replace if necessary.
Shifting retention times Changes in mobile phase composition.- Ensure accurate and consistent mobile phase preparation. - Degas the mobile phase to prevent bubble formation.
Column temperature fluctuations.- Use a column oven to maintain a constant temperature.
LC-MS/MS Analysis
Problem Possible Causes Troubleshooting Steps
Low signal intensity (ion suppression) Significant matrix effects.- Improve sample cleanup to remove interfering compounds. - Dilute the sample extract to reduce the concentration of matrix components. - Optimize chromatographic conditions to separate this compound from the interfering region.
Inefficient ionization.- Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with electrospray ionization (ESI) and promotes the formation of the desired this compound ion.
High signal intensity (ion enhancement) Co-eluting matrix components enhancing ionization.- Similar to ion suppression, improve sample cleanup and chromatographic separation.
Inconsistent results between injections Sample instability.- Analyze samples immediately after preparation or store them under validated conditions.
Carryover from previous injections.- Implement a robust wash cycle for the autosampler and injection port between samples.
Multiple peaks for this compound In-source fragmentation or presence of isomers.- Optimize MS/MS parameters (e.g., collision energy) to ensure specific fragmentation. - If isomers are present, adjust chromatographic conditions to achieve separation.

Quantitative Data Summary

Table 1: Performance of HPLC-FLD Methods for this compound Quantification

ParameterFish MealAnimal Feedstuffs
Derivatization Reagent o-Phthaldialdehyde (OPA)o-Phthaldialdehyde (OPA)
Detection Wavelength (Ex/Em) 340 nm / 450 nm340 nm / 450 nm
Limit of Detection (LOD) 0.61 mg/kg0.21 mg/kg
Linear Range 1 to 100 pmol per injection1 to 100 pmol per injection
Recovery 95-102%Not specified
Analysis Time ~20 min per sample~20 min per sample

Table 2: Performance of LC-MS/MS Methods for this compound Quantification

ParameterPoultry Feed
Chromatography Mode Hydrophilic Interaction Chromatography (HILIC)
Ionization Mode Electrospray Ionization (ESI) Positive
Limit of Detection (LOD) 0.25 mg/kg
Recovery 68-82%

Experimental Protocols

Protocol 1: this compound Quantification in Fish Meal by HPLC-FLD with OPA Derivatization

This protocol is a generalized procedure based on published methods.

  • Sample Extraction:

    • Weigh 1 g of homogenized fish meal sample into a centrifuge tube.

    • Add 10 mL of 0.1 N HCl.

    • Vortex thoroughly and then sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Pre-column Derivatization:

    • In an autosampler vial, mix 50 µL of the filtered extract with 50 µL of OPA derivatization reagent (prepared in borate buffer with N-acetylcysteine).

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • HPLC-FLD Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.5).

    • Mobile Phase B: Acetonitrile/Methanol mixture.

    • Gradient Elution: A suitable gradient to separate the this compound-OPA derivative from other amino acids and matrix components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

  • Quantification:

    • Prepare a calibration curve using this compound standards derivatized in the same manner as the samples.

    • Quantify the this compound concentration in the samples by comparing the peak area of the this compound-OPA derivative to the calibration curve.

Protocol 2: this compound Quantification in Poultry Feed by LC-MS/MS

This protocol is a generalized procedure based on a published HILIC-MS/MS method.

  • Sample Hydrolysis and Extraction:

    • Weigh 1 g of poultry feed sample into a hydrolysis tube.

    • Add 20 mL of 6 M HCl and hydrolyze at 110°C for 24 hours.

    • After cooling, adjust the pH of the hydrolysate to ~2.

    • Centrifuge to remove any precipitate.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE cartridge (e.g., polymeric sorbent) with methanol and then with acidified water.

    • Load the sample hydrolysate onto the cartridge.

    • Wash the cartridge with 2% formic acid and then methanol to remove interferences.

    • Elute this compound with 0.5% ammonia in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: HILIC column.

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 4.7.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program suitable for retaining and eluting the polar this compound on a HILIC column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization: ESI positive mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Select appropriate precursor and product ions for this compound for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using this compound standards in a blank matrix extract to account for matrix effects.

    • Quantify this compound in the samples based on the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.

Visualizations

Gizzerosine_HPLC_Workflow Sample Complex Matrix (e.g., Fish Meal) Extraction Acid Extraction (0.1 N HCl) Sample->Extraction Homogenize Centrifugation Centrifugation & Filtration Extraction->Centrifugation Derivatization OPA Derivatization Centrifugation->Derivatization Filtered Extract HPLC HPLC Separation (C18 Column) Derivatization->HPLC Inject Derivatized Sample FLD Fluorescence Detection HPLC->FLD Quantification Data Analysis & Quantification FLD->Quantification Gizzerosine_LCMS_Workflow Sample Complex Matrix (e.g., Poultry Feed) Hydrolysis Acid Hydrolysis (6 M HCl) Sample->Hydrolysis Homogenize Cleanup Solid-Phase Extraction (SPE) Hydrolysis->Cleanup Hydrolysate LC HILIC Separation Cleanup->LC Inject Purified Extract MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification Troubleshooting_Logic Problem Inaccurate Quantification CheckRecovery Check Extraction Recovery Problem->CheckRecovery CheckMatrix Evaluate Matrix Effects (LC-MS) Problem->CheckMatrix CheckDeriv Verify Derivatization Efficiency (HPLC-FLD) Problem->CheckDeriv OptimizeCleanup Optimize Sample Cleanup CheckRecovery->OptimizeCleanup Low Recovery CheckMatrix->OptimizeCleanup High Matrix Effects UseIS Use Internal Standard CheckMatrix->UseIS High Matrix Effects OptimizeReagents Check Reagent Quality/Conditions CheckDeriv->OptimizeReagents Low Efficiency AccurateResult Accurate Result OptimizeCleanup->AccurateResult UseIS->AccurateResult OptimizeReagents->AccurateResult

References

Improving the sensitivity of Gizzerosine detection methods.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of Gizzerosine detection in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound analysis using various methods.

High-Performance Liquid Chromatography (HPLC)

Q1: I am observing low sensitivity or no peak for this compound in my HPLC analysis. What are the possible causes and solutions?

A1: Low sensitivity in HPLC analysis of this compound can stem from several factors related to sample preparation, derivatization, and chromatographic conditions.

  • Inefficient Extraction: this compound may be strongly bound to the feed matrix.

    • Solution: Ensure a robust extraction method is used. Acid hydrolysis is a common and effective technique for releasing this compound from the sample matrix.

  • Suboptimal Derivatization: this compound requires derivatization for sensitive fluorescence or UV detection.

    • Solution: Pre-column derivatization with agents like o-phthaldialdehyde (OPA) or diazotized sulfanilic acid (Pauly's reagent) can significantly enhance detection. Ensure the derivatization reaction conditions (pH, reaction time, and reagent concentration) are optimized. For OPA derivatization, the reaction is rapid (within 1 minute) at room temperature.[1]

  • Poor Chromatographic Resolution: Co-eluting peaks can mask the this compound peak, leading to poor sensitivity.

    • Solution: Optimize the mobile phase composition and gradient to improve the separation of this compound from other sample components. A common column choice is a C18 (ODS) column.

  • Incorrect Detection Wavelengths:

    • Solution: When using OPA derivatization with fluorescence detection, ensure the excitation and emission wavelengths are set correctly, typically around 340 nm and 450 nm, respectively.[1]

Q2: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?

A2: Poor peak shape can be due to issues with the column, mobile phase, or injection solvent.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time.

    • Solution: Use a guard column to protect the analytical column. If the column is old or has been used extensively with complex matrices, consider replacing it.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Optimize the pH of the mobile phase. Small adjustments can sometimes lead to significant improvements in peak shape.

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the derivatized sample in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Q3: I am struggling with matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. What can I do to mitigate this?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like animal feed.

  • Sample Preparation: The cleaner the sample, the lower the matrix effects.

    • Solution: Incorporate a solid-phase extraction (SPE) clean-up step after the initial acid hydrolysis. Cation-exchange SPE can be effective for cleaning up the hydrolysates.

  • Chromatography:

    • Solution: Optimize the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting matrix components. Hydrophilic Interaction Chromatography (HILIC) can be a good alternative to reversed-phase chromatography for polar compounds like this compound.

  • Internal Standards:

    • Solution: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Dilution:

    • Solution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).

Q4: I am not sure which MRM transitions to use for this compound detection. Can you provide guidance?

A4: For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound is the precursor ion.

  • Solution: Based on fragmentation patterns, the major product ions are observed at m/z 178 and m/z 95. Therefore, the following MRM transitions can be used:

    • Quantifier: [M+H]⁺ → 95

    • Qualifier: [M+H]⁺ → 178

Enzyme-Linked Immunosorbent Assay (ELISA)

Q5: My this compound ELISA is showing high background signal. What are the common causes and solutions?

A5: High background in an ELISA can obscure the specific signal and reduce the dynamic range of the assay.

  • Insufficient Washing: Residual unbound antibody-enzyme conjugate can lead to a high background.

    • Solution: Increase the number of washing steps and the volume of wash buffer used between each step. Ensure complete aspiration of the wells after each wash.

  • Inadequate Blocking: Non-specific binding of antibodies to the plate surface can cause high background.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk).

  • Cross-Reactivity: The antibodies used may cross-react with other molecules in the sample, such as histamine.[2][3]

    • Solution: Check the specificity of the ELISA kit. If cross-reactivity with histamine is suspected, it may be necessary to use a more specific antibody or to perform a sample clean-up step to remove histamine.

  • Substrate Incubation Time:

    • Solution: Reduce the substrate incubation time to avoid over-development of the colorimetric reaction.

Q6: I am getting a weak or no signal in my this compound ELISA, even with my positive controls. What should I check?

A6: A weak or no signal can be due to problems with reagents, incubation conditions, or the assay procedure itself.

  • Reagent Degradation: Antibodies or the enzyme conjugate may have degraded due to improper storage.

    • Solution: Ensure all kit components are stored at the recommended temperatures and have not expired.

  • Incorrect Incubation Times or Temperatures:

    • Solution: Adhere strictly to the incubation times and temperatures specified in the kit protocol.

  • Omission of a Reagent:

    • Solution: Carefully review the protocol to ensure all steps were performed in the correct order and that no reagents were accidentally omitted.

Quantitative Data Summary

The following tables summarize the performance characteristics of various this compound detection methods reported in the literature.

Table 1: HPLC-Based Methods

Derivatization AgentColumnDetection MethodLODRecovery RateReference
o-Phthaldialdehyde (OPA)C18 (ODS)Fluorescence0.21 mg/kgNot Specified[1]
Diazotized Sulfanilic AcidC18 (ODS)UV/Vis0.61 mg/kg96.2%

Table 2: LC-MS/MS and Other Methods

MethodLimit of Detection (LOD)Recovery RateReference
LC-MS/MS (HILIC)0.25 mg/kg68-82%
Radioimmunoassay (RIA)0.048 ng/mg98%
MCE-LIF0.025 mg/kg97.2-102.8%

Experimental Protocols

Detailed Methodology: HPLC with Pre-column OPA Derivatization
  • Sample Preparation (Acid Extraction):

    • Weigh 1-5 grams of the homogenized feed sample into a screw-cap tube.

    • Add 20 mL of 0.1 N HCl.

    • Seal the tube and hydrolyze at 110°C for 20-24 hours.

    • Allow the sample to cool, then centrifuge to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter.

  • Derivatization:

    • In an autosampler vial, mix a portion of the filtered extract with the OPA reagent. The reaction is typically complete within one minute at room temperature.

  • HPLC Conditions:

    • Column: C18 (ODS), e.g., 250 x 4.6 mm.

    • Mobile Phase: A gradient of a buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for your system and sample matrix.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

    • Injection Volume: 10-20 µL.

Detailed Methodology: LC-MS/MS
  • Sample Preparation (Acid Extraction and SPE Cleanup):

    • Perform acid hydrolysis as described for the HPLC method.

    • After centrifugation, take an aliquot of the supernatant and adjust the pH.

    • Condition a cation-exchange SPE cartridge.

    • Load the pH-adjusted sample onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute this compound with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A system capable of running HILIC chromatography.

    • Column: HILIC column.

    • Mobile Phase: A gradient of a high organic solvent composition (e.g., acetonitrile with a small amount of aqueous buffer) to a lower organic composition.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • MRM Transitions:

      • Precursor Ion: [M+H]⁺

      • Product Ions: m/z 178 and m/z 95.

Visualizations

Gizzerosine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor (Parietal Cell) This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates HCl Increased HCl (Gastric Acid) Secretion ProtonPump->HCl

Caption: this compound signaling pathway leading to increased gastric acid secretion.

Gizzerosine_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Animal Feed Sample Homogenization Homogenization Sample->Homogenization Extraction Acid Extraction/Hydrolysis Homogenization->Extraction Cleanup Centrifugation/Filtration (Optional SPE) Extraction->Cleanup Derivatization Derivatization (for HPLC) Cleanup->Derivatization Analysis Instrumental Analysis (HPLC, LC-MS/MS, ELISA) Cleanup->Analysis Derivatization->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General experimental workflow for this compound detection.

References

Overcoming cross-reactivity with histamine in Gizzerosine immunoassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Gizzerosine immunoassays, with a specific focus on overcoming cross-reactivity with histamine.

Frequently Asked Questions (FAQs)

Q1: Why is cross-reactivity with histamine a significant issue in this compound immunoassays?

A1: this compound is a derivative of histamine, meaning they share structural similarities.[1][2] This structural resemblance can lead to the anti-Gizzerosine antibody inadvertently binding to histamine present in the sample. This cross-reactivity can result in an overestimation of this compound concentration, leading to inaccurate data.[3]

Q2: How can I determine the extent of histamine cross-reactivity in my assay?

A2: To quantify cross-reactivity, you can perform a specificity test. This involves running the immunoassay with a range of histamine concentrations in the absence of this compound and determining the concentration of histamine that produces a 50% inhibition of the signal (IC50). The percent cross-reactivity can then be calculated using the following formula:

Cross-reactivity (%) = (IC50 of this compound / IC50 of Histamine) x 100

Q3: Are there specific antibodies with low cross-reactivity to histamine?

A3: Yes, several research groups have developed monoclonal and polyclonal antibodies with varying degrees of specificity for this compound. For instance, the monoclonal antibodies 3H4 and 8G7 have been reported to be specific to this compound and do not cross-react with histamine.[4] In another study, the polyclonal antibody GR415 was selected for its lower cross-reactivity with histamine, which was only observed at high concentrations, and a higher association constant (Ka) for this compound compared to histamine.[5]

Q4: Besides antibody selection, what other assay components can be optimized to reduce histamine interference?

A4: Optimizing assay conditions is crucial. This includes the composition of the assay buffer, incubation times, and temperature. Additionally, sample preparation and extraction procedures can be refined to remove or reduce the concentration of interfering substances like histamine before performing the immunoassay.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background signal 1. Non-specific binding of antibodies: The antibody may be binding to the plate or other proteins in the sample. 2. Sub-optimal blocking: The blocking buffer may not be effectively preventing non-specific binding. 3. Contaminated reagents: Buffers or other reagents may be contaminated.1. Increase washing steps: Ensure thorough washing between each step to remove unbound antibodies. 2. Optimize blocking buffer: Try different blocking agents (e.g., BSA, non-fat dry milk) or increase the blocking incubation time. 3. Use fresh reagents: Prepare fresh buffers and substrate solutions for each experiment.
Inaccurate or inconsistent results 1. Histamine cross-reactivity: The antibody is binding to histamine in the sample, leading to artificially high this compound readings. 2. Matrix effects: Other components in the sample matrix are interfering with the assay. 3. Pipetting errors: Inaccurate or inconsistent pipetting can lead to high variability.1. Select a more specific antibody: Use a monoclonal or polyclonal antibody with documented low cross-reactivity to histamine. 2. Sample dilution: Diluting the sample can minimize matrix effects and reduce the concentration of interfering substances. 3. Improve pipetting technique: Use calibrated pipettes and ensure consistent technique.
Low or no signal 1. Inactive reagents: The antibody, enzyme conjugate, or substrate may have lost activity. 2. Incorrect assay setup: Reagents may have been added in the wrong order or a key reagent was omitted. 3. Sub-optimal incubation times or temperatures: Incubation conditions may not be optimal for binding.1. Check reagent activity: Test each component individually. Use a new batch of reagents if necessary. 2. Review the protocol: Carefully check the experimental protocol to ensure all steps were performed correctly. 3. Optimize incubation conditions: Experiment with different incubation times and temperatures to find the optimal conditions for your assay.

Quantitative Data Summary

The following table summarizes the cross-reactivity of different antibodies with histamine as reported in the literature. This data can help in selecting the most appropriate antibody for your this compound immunoassay.

AntibodyAntibody TypeCross-reactivity with Histamine (%)Reference
GR316 Polyclonal21 - 100
GR415 PolyclonalPresent only at high concentrations; Ka for this compound is 10-fold greater than for histamine.
GR418 Polyclonal21 - 100
3H4 MonoclonalNo cross-reactivity
3H10 MonoclonalNot specified, but specific to this compound
5B1 MonoclonalNot specified, but specific to this compound
8G7 MonoclonalNo cross-reactivity
Anti-idiotype 3A12 MonoclonalObserved at concentrations over 10 µg/mL

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol is a generalized procedure based on competitive ELISA principles described for this compound detection.

  • Coating:

    • Coat a 96-well microplate with an anti-Gizzerosine monoclonal antibody (e.g., 3H4) at a concentration of 5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare this compound standards and samples at various dilutions.

    • In a separate tube, mix 50 µL of the standard or sample with 50 µL of a this compound-HRP conjugate.

    • Add 100 µL of this mixture to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

    • The concentration of this compound is inversely proportional to the signal intensity.

Protocol 2: Sample Extraction from Fish Meal

This protocol provides a method for extracting this compound from fish meal samples prior to immunoassay analysis.

  • Sample Preparation:

    • Weigh 50 mg of the fish meal sample.

  • Extraction:

    • Suspend the sample in 5 mL of 0.05 M sodium phosphate buffer, pH 7.5.

    • Place the suspension on an orbital shaker for 2 hours at 37°C.

  • Centrifugation:

    • Centrifuge the suspension for 30 minutes at 3,000 x g.

    • Transfer 1 mL of the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes.

  • Analysis:

    • Use aliquots of the final clear supernatant for the immunoassay.

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Signal Detection plate Microplate Well coating Coat with Anti-Gizzerosine Ab plate->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 add_to_well Add to Well Incubate wash2->add_to_well sample Sample or Standard (this compound) mix Mix sample->mix conjugate This compound-HRP Conjugate conjugate->mix mix->add_to_well wash3 Wash add_to_well->wash3 substrate Add TMB Substrate wash3->substrate stop Add Stop Solution substrate->stop read Read at 450 nm stop->read

Caption: Workflow for a competitive ELISA to detect this compound.

Troubleshooting_Logic start Inaccurate High This compound Reading q1 Is histamine cross-reactivity suspected? start->q1 a1_yes Perform Specificity Test with Histamine q1->a1_yes Yes a1_no Check for other assay errors q1->a1_no No q2 Is cross-reactivity high? a1_yes->q2 a2_yes Switch to a more specific antibody q2->a2_yes Yes a2_no Investigate other matrix effects q2->a2_no No sol1 Optimize sample dilution/purification a2_no->sol1 sol2 Review protocol and pipetting technique a1_no->sol2

Caption: Troubleshooting logic for high this compound readings.

References

Optimizing Gizzerosine Extraction from Fish Meal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Gizzerosine from fish meal. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low this compound yield can stem from several factors throughout the extraction and analytical process. Here are some common causes and potential solutions:

  • Incomplete Extraction: The extraction solvent and conditions may not be optimal for liberating this compound from the fish meal matrix.

    • Solution: Ensure you are using an appropriate extraction solvent. Acidic solutions like 0.1 N Hydrochloric Acid (HCl) are commonly used to effectively extract this compound.[1][2][3] Consider optimizing the solid-to-liquid ratio, extraction time, and temperature. Agitation or sonication during extraction can also enhance recovery. For a more rigorous extraction, acid hydrolysis with 6 M HCl can be employed, followed by a cleanup step.[4]

  • Sample Degradation: this compound can be sensitive to high temperatures and extreme pH conditions for prolonged periods.

    • Solution: Avoid excessive heating during sample preparation and extraction unless performing a controlled acid hydrolysis. If using heat, ensure it is for the specified duration in a validated protocol.

  • Inefficient Cleanup: Co-extracted impurities from the fish meal matrix can interfere with analysis and lead to inaccurate quantification.

    • Solution: Implement a sample cleanup step after extraction. Solid-Phase Extraction (SPE) using a cation-exchange sorbent is an effective method for removing interfering compounds and concentrating the analyte.[4]

  • Issues with Derivatization: Incomplete or unstable derivatization will lead to a lower analytical signal.

    • Solution: Ensure the derivatization agent, such as o-phthaldialdehyde (OPA) or sulfanilic acid, is fresh and properly prepared. Optimize the reaction conditions, including pH, temperature, and reaction time, for your specific method.

  • Inaccurate Quantification: Problems with standard solutions or the analytical instrument can lead to erroneously low results.

    • Solution: Prepare fresh calibration standards and verify their concentration. Ensure your HPLC system is properly calibrated and the detector is functioning correctly.

Question: I am observing many interfering peaks in my HPLC chromatogram. How can I clean up my sample effectively?

Answer:

The complex matrix of fish meal can introduce numerous compounds that interfere with the analysis of this compound. Here are some strategies to clean up your sample:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances.

    • Cation-Exchange SPE: this compound is a basic compound and can be effectively retained on a cation-exchange SPE cartridge. Interfering neutral and acidic compounds can be washed away, and this compound can then be eluted with a suitable solvent. A protocol involving desalting and crude clean-up of hydrolysates using a polymeric solid-phase extraction sorbent has been shown to be effective.

  • Liquid-Liquid Extraction (LLE): While less common for this compound, LLE can be used to partition this compound into a liquid phase separate from some interfering compounds based on polarity.

  • Method Optimization: Adjusting the HPLC method can also help resolve this compound from interfering peaks.

    • Gradient Elution: Employing a gradient elution program can improve the separation of complex mixtures.

    • Column Selection: Using a high-resolution column or a column with a different stationary phase may enhance separation.

Question: My HPLC results are not reproducible. What should I check?

Answer:

Lack of reproducibility in HPLC analysis can be frustrating. Here is a checklist of potential culprits:

  • Sample Preparation: Inconsistent sample homogenization, weighing, or extraction procedures can lead to variability. Ensure each sample is treated identically.

  • Injection Volume: Verify that the autosampler is injecting the correct and consistent volume.

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition, pH, or inadequate degassing can cause retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient.

  • System Leaks: Check for any leaks in the HPLC system, from the pump to the detector.

Frequently Asked Questions (FAQs)

What is the most common method for this compound extraction from fish meal?

The most frequently cited method for this compound extraction is the use of a dilute acid solution, typically 0.1 N Hydrochloric Acid (HCl). This method is effective in solubilizing this compound from the solid fish meal matrix.

What is the principle behind using acid for extraction?

This compound is an amino acid derivative with basic properties due to its amino and imidazole groups. In an acidic solution, these groups become protonated, increasing the molecule's polarity and solubility in the aqueous acidic solvent, thus facilitating its extraction from the less polar components of the fish meal.

How is this compound typically analyzed after extraction?

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this compound. Due to its lack of a strong chromophore, a derivatization step is usually required to enable sensitive detection. Common methods include:

  • Pre-column derivatization with o-phthaldialdehyde (OPA): This reaction forms a highly fluorescent derivative that can be detected with high sensitivity using a fluorescence detector (FLD).

  • Diazotization with sulfanilic acid (Pauly's reagent): This reaction produces a colored derivative that can be detected using a UV-Vis detector.

LC-MS/MS is also a powerful technique for the selective and sensitive determination of this compound.

What are the expected recovery rates for this compound extraction?

Recovery rates can vary depending on the extraction and cleanup methodology.

  • A mild buffer extraction procedure used in a radioimmunoassay has been reported to achieve 98% recovery .

  • A method involving acid hydrolysis with 6 M HCl followed by cation-exchange SPE cleanup has shown mean overall recoveries in the range of 68-82% .

  • An extraction with 0.1 N HCl followed by derivatization has reported a mean recovery of 96.2% in spiked samples.

Data Presentation

Table 1: Comparison of this compound Extraction and Analysis Methods

MethodExtraction SolventCleanup MethodAnalytical TechniqueReported RecoveryReference
Method 16 M HCl (Acid Hydrolysis)Cation-Exchange Solid-Phase ExtractionLC-MS/MS68-82%
Method 2Mild BufferNone specifiedRadioimmunoassay (RIA)98%
Method 30.1 N HClNone specifiedHPLC with Diazonium Derivatization96.2%
Method 40.1 N HClNonePaper Electrophoresis92-99.5%

Experimental Protocols

Protocol 1: this compound Extraction with 0.1 N HCl and HPLC-FLD Analysis

This protocol is a standard method for the extraction and analysis of this compound from fish meal.

1. Extraction

  • Weigh 1 gram of a homogenized fish meal sample into a 50 mL centrifuge tube.
  • Add 20 mL of 0.1 N HCl to the tube.
  • Vortex vigorously for 1 minute to ensure thorough mixing.
  • Place the tube in a shaker or sonicator for 30 minutes at room temperature.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Carefully collect the supernatant. For enhanced recovery, the pellet can be re-extracted with another 10 mL of 0.1 N HCl, and the supernatants combined.
  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

2. Derivatization (Pre-column with OPA)

  • Prepare the OPA reagent according to standard laboratory procedures.
  • In an autosampler vial, mix a specific volume of the filtered extract with the OPA reagent.
  • Allow the reaction to proceed for the optimized time (typically 1-2 minutes at room temperature) before injection.

3. HPLC-FLD Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 450 nm.
  • Quantification: Use a calibration curve prepared with this compound standards of known concentrations.

Protocol 2: Acid Hydrolysis and Solid-Phase Extraction (SPE) Cleanup

This protocol is a more rigorous method suitable for complex matrices and when higher purity is required for sensitive analyses like LC-MS/MS.

1. Acid Hydrolysis

  • Weigh approximately 1 gram of the fish meal sample into a hydrolysis tube.
  • Add 10 mL of 6 M HCl.
  • Seal the tube and heat at 110°C for 24 hours.
  • After cooling, centrifuge the hydrolysate.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a cation-exchange SPE cartridge (e.g., polymeric sorbent) according to the manufacturer's instructions.
  • Load a specific volume of the supernatant from the acid hydrolysis onto the conditioned cartridge.
  • Wash the cartridge with a weak acid (e.g., 2% formic acid) to remove neutral and acidic interferences.
  • Elute this compound from the cartridge using a basic solution (e.g., 0.5% ammonia in methanol).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

Gizzerosine_Formation Lysine Lysine Residue (in protein) Heat Heat (during fish meal processing) Lysine->Heat Histamine Histamine Histamine->Heat This compound This compound Heat->this compound Reaction

Caption: Formation of this compound from lysine and histamine during heat processing.

Gizzerosine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis Start Fish Meal Sample Homogenize Homogenization Start->Homogenize Weigh Weighing Homogenize->Weigh AddSolvent Add Extraction Solvent (e.g., 0.1N HCl) Weigh->AddSolvent Extract Agitation / Sonication AddSolvent->Extract Centrifuge Centrifugation Extract->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Derivatization Derivatization (e.g., OPA) CollectSupernatant->Derivatization Direct Analysis SPE->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data Data Analysis HPLC->Data

Caption: General experimental workflow for this compound extraction and analysis.

References

Technical Support Center: Optimizing Chick Bioassays for Gizzerosine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in chick bioassays for gizzerosine activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a toxic compound formed when fish meal is overheated during processing. It is created through a reaction between histidine (or histamine) and the epsilon-amino group of lysine.[1] this compound is a potent secretagogue, stimulating excessive gastric acid secretion in the proventriculus of chicks, which leads to gizzard erosion, ulceration, and "black vomit".[1][2] This condition, known as gizzard erosion and ulceration syndrome (GEU), can result in significant economic losses in the poultry industry due to increased mortality and reduced growth performance.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a potent agonist for histamine H2 receptors in the proventriculus.[2] Its action is reported to be about ten times more potent than histamine in stimulating gastric acid secretion. This hypersecretion of hydrochloric acid lowers the pH in the gizzard, leading to the breakdown of the protective koilin layer and subsequent erosion and ulceration of the gizzard lining.

Q3: What are the key parameters of a standard chick bioassay for this compound?

A3: A typical chick bioassay for this compound involves feeding a test diet containing the suspect fish meal to young chicks for a defined period. Key parameters include:

  • Animals: Day-old or 4-day-old broiler chicks are commonly used.

  • Acclimation: A pre-test period of a few days where chicks are fed a balanced ration known to be free of this compound.

  • Test Diet: The experimental diet often contains a high percentage of the test material and may be formulated to be unbalanced to accelerate the effects of this compound.

  • Duration: The test period is typically 7 days.

  • Endpoint: The primary endpoint is the visual scoring of gizzard erosion severity. Body weight and mortality are also important parameters to record.

Q4: How is gizzard erosion scored?

A4: Gizzard erosion is typically scored on a scale from 0 to 3, based on a visual examination of the gizzard lining after necropsy. While specific criteria may vary slightly between labs, a general scoring guide is as follows:

  • Score 0: Normal gizzard with no erosions or roughness.

  • Score 1: Mild erosion, small cracks, or slight roughness of the koilin layer.

  • Score 2: Moderate erosion with larger and more numerous lesions.

  • Score 3: Severe erosion, extensive ulceration, and hemorrhage. Any gizzard with signs of bleeding is often given a higher score.

Troubleshooting Guide

High variability in chick bioassays for this compound can mask the true effect of the test substance. This guide addresses common issues and provides potential solutions.

IssuePotential CausesRecommended Actions
High incidence of gizzard erosion in the control group 1. Contaminated Basal Diet: The basal diet may contain ingredients (e.g., other sources of animal protein) with low levels of this compound or other biogenic amines. 2. Mycotoxin Contamination: Feed contaminated with mycotoxins, particularly trichothecenes, can cause gizzard erosions. 3. High Copper Levels: Copper levels in the feed exceeding 250 ppm can induce gizzard lesions. 4. Stress: Stress from handling, chilling, or feed and water deprivation can induce gizzard erosions. 5. Infectious Agents: Fowl adenovirus serotype 1 and Clostridium perfringens have been implicated in gizzard erosion outbreaks.1. Source and test all dietary ingredients: Ensure the basal diet is formulated with ingredients known to be free from this compound and other causative agents. Analyze feed for mycotoxins and copper levels. 2. Standardize animal husbandry: Maintain a consistent and low-stress environment for the chicks, ensuring proper temperature, and constant access to feed and water. 3. Health Monitoring: Monitor the flock for any signs of viral or bacterial infections.
High variability in gizzard erosion scores within the same treatment group 1. Genetic Variability: There is a wide variance in the sensibility to this compound among individual broiler chicks. 2. Inconsistent Feed Intake: Dominance hierarchies or variations in appetite can lead to different levels of this compound consumption among chicks in the same cage. 3. Subjectivity in Scoring: Inconsistent application of the gizzard erosion scoring system by different personnel or even by the same person over time. 4. Uneven Distribution of this compound in Feed: Poor mixing of the test fish meal or synthetic this compound in the basal diet.1. Increase sample size: Use a sufficient number of chicks per treatment group to account for individual variation. 2. Ensure uniform feed access: Use feeders that allow all chicks to eat simultaneously. Monitor feed intake per cage. 3. Standardize scoring: All scoring should be done by a single, trained individual who is blinded to the treatment groups. Use a detailed scoring guide with photographic examples. 4. Homogenize the diet: Ensure thorough mixing of the experimental diets to achieve a uniform distribution of the test substance.
Lack of a clear dose-response relationship 1. Inappropriate Dose Range: The selected doses of this compound may be too low to induce a significant effect or too high, causing maximum effect at the lowest dose. 2. Prozone Effect: In some biological assays, very high concentrations of a substance can lead to a paradoxical decrease in the response. 3. Confounding Factors: The presence of other dietary or environmental factors that influence gizzard health can mask the dose-dependent effect of this compound.1. Conduct a pilot study: Perform a preliminary experiment with a wide range of this compound concentrations to determine the optimal dose range for the definitive study. 2. Review literature: Consult published studies to identify appropriate dose ranges for this compound bioassays. 3. Control confounding variables: Address all potential causes of variability as outlined in this guide.
High mortality in all groups, including controls 1. Severe Contamination: The basal diet may be heavily contaminated with mycotoxins, this compound, or other toxins. 2. Disease Outbreak: An underlying infectious disease could be causing mortality. 3. Suboptimal Husbandry: Inadequate temperature, ventilation, or access to water can lead to high mortality in young chicks.1. Analyze feed: Immediately test the feed for a wide range of potential contaminants. 2. Perform necropsies and diagnostics: Have a veterinarian investigate the cause of death. 3. Review and correct husbandry practices: Ensure all environmental parameters are optimal for the age of the chicks.

Experimental Protocols & Data

Detailed this compound Chick Bioassay Protocol

This protocol is a synthesis of best practices for conducting a chick bioassay to determine this compound activity.

  • Animal Selection and Acclimation:

    • Procure day-old male broiler chicks from a reputable hatchery.

    • House the chicks in temperature-controlled battery brooders.

    • From day 1 to day 4, provide a balanced starter ration known to be free of this compound.

    • Ensure constant access to clean water.

  • Diet Preparation:

    • Formulate a basal diet, often corn-soybean based, to be adequate in all nutrients except for the test substance.

    • Incorporate the test fish meal or synthetic this compound into the basal diet at various concentrations.

    • Ensure thorough mixing of the diets to achieve a homogenous distribution of the test substance.

  • Experimental Design:

    • On day 4, weigh the chicks and randomly assign them to treatment groups, ensuring a similar weight distribution across all groups.

    • Include a negative control group (basal diet only) and a positive control group (basal diet with a known concentration of synthetic this compound).

    • Use a sufficient number of replicates (cages) and chicks per replicate to achieve statistical power.

  • Test Period (7 days):

    • From day 4 to day 11, provide the experimental diets and water ad libitum.

    • Monitor the chicks daily for clinical signs of toxicity, such as depression, reduced feed intake, and mortality.

    • Record feed intake and body weight for each replicate.

  • Data Collection and Analysis:

    • On day 11, euthanize all chicks.

    • Perform a necropsy and carefully remove the gizzard.

    • Open the gizzard and rinse the contents gently with water.

    • Score the severity of gizzard erosion for each chick using a standardized scoring system (see FAQ A4).

    • Analyze the data for gizzard erosion scores, body weight gain, feed conversion ratio, and mortality using appropriate statistical methods.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of synthetic DL-gizzerosine (GIZZ) on broiler chicks from a 7-day short-term experiment.

Table 1: Effect of this compound on Gizzard Erosion Score

Supplemental GIZZ (ppm)Gizzard Erosion Score (Mean)
00.0
0.51.2
1.02.1
2.02.8
3.03.0

Table 2: Effect of this compound on Weight Gain and Mortality

Supplemental GIZZ (ppm)Weight Gain ( g/chick/7 days)Mortality (%)
01500
1.01450
2.012010
4.09040
8.06080

Visualizations

This compound Signaling Pathway

Gizzerosine_Signaling_Pathway This compound This compound H2_Receptor Histamine H2 Receptor This compound->H2_Receptor Binds to G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates HCl_Secretion Increased HCl Secretion Proton_Pump->HCl_Secretion Gizzard_Erosion Gizzard Erosion HCl_Secretion->Gizzard_Erosion Leads to

Caption: this compound's mechanism of action on gastric acid secretion.

Experimental Workflow for this compound Bioassay

Gizzerosine_Bioassay_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase (7 Days) cluster_post_trial Post-Trial Analysis Day1 Day 1: Procure Day-Old Chicks Acclimation Days 1-4: Acclimation (this compound-free diet) Day1->Acclimation Randomization Day 4: Weigh & Randomize Chicks Acclimation->Randomization Feeding Days 4-11: Feed Experimental Diets Randomization->Feeding Monitoring Daily Monitoring: - Clinical Signs - Mortality Feeding->Monitoring Euthanasia Day 11: Euthanize Chicks & Collect Gizzards Monitoring->Euthanasia Scoring Gizzard Erosion Scoring (0-3 Scale) Euthanasia->Scoring Data_Analysis Statistical Analysis: - Erosion Scores - Weight Gain - FCR & Mortality Scoring->Data_Analysis

Caption: Step-by-step workflow of the chick bioassay for this compound.

Logical Relationship of Factors Causing Gizzard Erosion

Gizzard_Erosion_Factors cluster_chemical Chemical Factors cluster_infectious Infectious Agents cluster_other Other Predisposing Factors Gizzard_Erosion Gizzard Erosion & Ulceration This compound This compound This compound->Gizzard_Erosion Biogenic_Amines Other Biogenic Amines (e.g., Histamine) Biogenic_Amines->Gizzard_Erosion Mycotoxins Mycotoxins (Trichothecenes) Mycotoxins->Gizzard_Erosion Copper High Copper (>250 ppm) Copper->Gizzard_Erosion Adenovirus Fowl Adenovirus (Serotype 1) Adenovirus->Gizzard_Erosion Clostridium Clostridium perfringens Clostridium->Gizzard_Erosion Stress Stress (Handling, Temperature) Stress->Gizzard_Erosion Nutrient_Deficiency Nutrient Deficiencies (e.g., Vitamin E, Selenium) Nutrient_Deficiency->Gizzard_Erosion

Caption: Multifactorial causes of gizzard erosion in chicks.

References

Technical Support Center: Troubleshooting the Chemical Synthesis of Gizzerosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Gizzerosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this potent histamine H2-receptor agonist. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may lead to low yields and other experimental difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies for this compound (2-amino-9-(4-imidazolyl)-7-azanonanoic acid) are:

  • Reductive Amination: This approach typically involves the reaction of a suitable aldehyde precursor with histamine, followed by reduction of the resulting imine. An early synthesis by Mori et al. utilized this strategy.

  • Palladium-Catalyzed Cross-Coupling: A more recent method, developed by Shimasaki et al., employs a convergent approach featuring a zinc-mediated coupling followed by a palladium-catalyzed cross-coupling reaction to assemble the this compound backbone.

Q2: Why is the purity of histamine critical for the synthesis?

A2: Histamine is a key building block in this compound synthesis. Impurities in the histamine starting material can lead to the formation of side products that are difficult to separate from the final product, thereby reducing the overall yield and complicating purification. It is crucial to use high-purity histamine or purify it before use.

Q3: What are the common challenges in purifying synthetic this compound?

A3: this compound is a polar, amino acid-like molecule, which can make purification challenging. Common issues include:

  • Low solubility in common organic solvents.

  • Difficult separation from structurally similar impurities and unreacted starting materials.

  • Adsorption onto silica gel during column chromatography. Reversed-phase HPLC is often the most effective method for obtaining high-purity this compound.

Troubleshooting Guides for Low Yields

This section provides detailed troubleshooting advice for the two primary synthetic routes to this compound.

Route 1: Reductive Amination

This synthetic approach is based on the work of Mori et al. (1983). The general workflow involves the reductive amination of a protected amino-aldehyde with histamine.

Start Start with Protected Amino-Aldehyde Step1 Reductive Amination with Histamine Start->Step1 Step2 Choice of Reducing Agent (e.g., NaBH3CN) Step1->Step2 Step3 Hydrolysis of Protecting Groups Step2->Step3 Step4 Purification Step3->Step4 End Pure this compound Step4->End

Caption: Workflow for this compound synthesis via reductive amination.

Problem Potential Cause Recommended Solution
Low conversion of starting materials Inefficient imine formation.Ensure anhydrous reaction conditions. Consider adding a dehydrating agent (e.g., molecular sieves). Optimize the pH of the reaction mixture (mildly acidic conditions often favor imine formation).
Low reactivity of the aldehyde or histamine.Confirm the purity of both starting materials. If the aldehyde is sterically hindered, consider increasing the reaction temperature or using a more reactive histamine derivative.
Ineffective reducing agent.Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces imines in the presence of aldehydes. Ensure the reagent is fresh and active. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)3) can be used.
Formation of multiple products Over-alkylation of histamine.Use a stoichiometric amount of the aldehyde or a slight excess of histamine to minimize the formation of di-alkylated products.
Side reactions of the aldehyde.Ensure the aldehyde is of high purity and free from acidic or basic impurities that could catalyze side reactions.
Difficulty in purification Co-elution of this compound with byproducts.Employ reversed-phase HPLC for purification. Optimize the mobile phase composition and gradient to achieve better separation.
Loss of product during workup.Due to the polarity of this compound, it may remain in the aqueous phase during extraction. Use appropriate extraction solvents and consider back-extraction to recover the product.
Route 2: Palladium-Catalyzed Cross-Coupling

This synthesis, based on the work of Shimasaki et al. (2006), involves a multi-step sequence culminating in a palladium-catalyzed coupling reaction.

Start Start with Serine-derived Iodide Step1 Zinc-Mediated Coupling Start->Step1 Step2 Formation of Organozinc Reagent Step1->Step2 Step3 Palladium-Catalyzed Cross-Coupling with Protected Histamine Derivative Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Purification Step4->Step5 End Pure (S)-Gizzerosine Step5->End

Caption: Workflow for (S)-Gizzerosine synthesis via Pd-catalyzed coupling.

Problem Potential Cause Recommended Solution
Low yield in the zinc-mediated coupling step Inactive zinc.Activate the zinc powder prior to use (e.g., with I2 or TMSCl).
Poor quality of the serine-derived iodide.Ensure the iodide is pure and free of impurities that could quench the organozinc reagent.
Low yield in the palladium-catalyzed cross-coupling step Inactive palladium catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Inappropriate ligand.The choice of ligand is crucial for the success of the cross-coupling reaction. Phosphine-based ligands are commonly used. Consider screening different ligands to optimize the reaction.
Formation of homocoupling products.This can occur if the transmetalation step is slow. Ensure the organozinc reagent is added slowly to the reaction mixture. Optimize the reaction temperature to favor the cross-coupling pathway.
Incomplete deprotection Inefficient removal of protecting groups.The choice of protecting groups for the amino and imidazole functionalities is critical. Ensure the deprotection conditions are appropriate for the chosen protecting groups and that the reaction goes to completion. Monitor the deprotection by TLC or LC-MS.
Product degradation during purification Instability of this compound under certain conditions.Avoid strongly acidic or basic conditions during purification if possible. Use buffered mobile phases for HPLC.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Reductive Amination (Mori et al.) Palladium-Catalyzed Cross-Coupling (Shimasaki et al.)
Starting Materials Protected amino-aldehyde, HistamineSerine-derived iodide, Protected histamine derivative
Key Reaction Reductive AminationZinc-mediated coupling, Pd-catalyzed cross-coupling
Stereocontrol Can produce racemic or enantiomerically pure product depending on the starting aldehyde.Can be adapted for the synthesis of specific enantiomers (e.g., (S)-Gizzerosine).
Typical Challenges Over-alkylation, purification from polar byproducts.Catalyst deactivation, handling of organometallic reagents.

Experimental Protocols

Disclaimer: The following are generalized protocols based on the referenced literature. Please refer to the original publications for detailed experimental procedures.

General Protocol for Reductive Amination
  • Dissolve the protected amino-aldehyde in a suitable anhydrous solvent (e.g., methanol, dichloroethane).

  • Add histamine (1.0-1.2 equivalents) to the solution.

  • If necessary, adjust the pH to be mildly acidic (pH 5-6) using a suitable acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate workup.

  • Remove the protecting groups under suitable conditions.

  • Purify the crude this compound by reversed-phase HPLC.

General Protocol for Palladium-Catalyzed Cross-Coupling
  • Formation of the Organozinc Reagent:

    • Activate zinc powder under an inert atmosphere.

    • Add the serine-derived iodide in an anhydrous aprotic solvent (e.g., THF).

    • Stir the mixture at room temperature until the organozinc reagent is formed.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve the protected histamine derivative, palladium catalyst (e.g., Pd(PPh3)4), and ligand in an anhydrous solvent.

    • Add the freshly prepared organozinc reagent to the mixture at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Deprotection:

    • Upon completion, cool the reaction mixture and perform an aqueous workup.

    • Remove the protecting groups under appropriate conditions.

  • Purification:

    • Purify the crude this compound by reversed-phase HPLC.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of logical steps. The following diagram illustrates the decision-making process for troubleshooting low yields.

Start Low Yield Observed Check1 Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check1 Result1 Starting Material Remaining? Check1->Result1 Result2 Side Products Formed? Result1->Result2 No Troubleshoot1 Optimize Reaction Conditions (Temp, Time, Reagents) Result1->Troubleshoot1 Yes Troubleshoot2 Identify and Minimize Side Reactions Result2->Troubleshoot2 Yes Troubleshoot3 Optimize Workup and Purification Result2->Troubleshoot3 No End Improved Yield Troubleshoot1->End Troubleshoot2->End Troubleshoot3->End

Caption: Troubleshooting logic for low yields in this compound synthesis.

Enhancing the resolution of Gizzerosine from interfering compounds in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gizzerosine Analysis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the resolution of this compound from interfering compounds in your HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution critical?

This compound [2-amino-9-(4-imidazolyl)-7-azanonanoic acid] is a toxic compound that can form in animal feed, particularly fish meal, during heat treatment.[1][2] It is a potent histamine H2-receptor agonist, which means it can stimulate excessive gastric acid secretion in poultry, leading to gizzard erosion and ulceration.[3][4][5] Accurate quantification is crucial for feed safety, and achieving high resolution in HPLC is essential to separate it from structurally similar and co-occurring compounds, such as histamine and various amino acids, which can interfere with the analysis and lead to inaccurate results.

Q2: What are the most common interfering compounds in this compound analysis?

The most significant interfering compound is histamine , its precursor. This compound is a derivative of histamine, making them structurally related. Additionally, samples derived from complex matrices like fish meal contain numerous natural amino acids and other biogenic amines that can potentially co-elute with this compound if the chromatographic method is not sufficiently optimized. Methods involving pre-column derivatization with reagents like o-phthaldialdehyde (OPA) must ensure that the derivatized this compound is well separated from the derivatives of all other natural amino acids.

Q3: What is the general strategy for improving peak resolution in HPLC?

Improving the separation between two peaks (resolution) involves manipulating three key chromatographic parameters:

  • Efficiency (N): Increasing the number of theoretical plates, often by using a longer column, a column with smaller particles, or optimizing the flow rate. Higher efficiency leads to narrower (sharper) peaks, which are easier to resolve.

  • Selectivity (α): Changing the relative retention of the analytes. This is the most effective way to improve resolution and can be achieved by modifying the mobile phase composition (e.g., changing pH, organic solvent type, or buffer strength) or changing the stationary phase (switching to a different type of HPLC column).

  • Retention Factor (k'): Increasing the retention time of the analytes on the column. This can be done by decreasing the solvent strength of the mobile phase (e.g., reducing the percentage of organic solvent in a reversed-phase system). However, this leads to longer run times and broader peaks.

A systematic approach involves first optimizing selectivity, then adjusting retention, and finally making changes to improve efficiency.

Troubleshooting Guide

Issue 1: Poor Resolution or Peak Co-elution

My this compound peak is merging with an adjacent peak (e.g., histamine or an unknown). How can I improve the separation?

This is a selectivity problem. Your primary goal is to change the relative interaction of the analytes with the stationary and mobile phases.

Answer:

  • Modify Mobile Phase pH: this compound and potential interferences like histamine are ionizable compounds. A small change in the mobile phase pH (e.g., ± 0.2 units) can significantly alter their retention times and improve separation. Ensure the pH is stable and within the working range of your column (typically pH 2-8 for standard silica-based columns).

  • Adjust Buffer Concentration: The buffer helps maintain a constant pH and can suppress unwanted ionic interactions with the column's stationary phase. An insufficient buffer concentration can lead to peak tailing and poor resolution. Try adjusting the concentration within the 10-50 mM range, ensuring it remains soluble in the mobile phase mixture to prevent precipitation.

  • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of your peaks.

  • Implement a Gradient Elution: If you are using an isocratic (constant mobile phase) method, switching to a gradient elution can help resolve closely eluting peaks. A shallow gradient around the elution time of this compound can significantly increase separation.

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry may not be suitable. Consider switching to a column with a different stationary phase (e.g., from a standard C18 to a Phenyl-Hexyl or a polar-embedded phase column) to introduce different separation mechanisms.

Issue 2: Poor Peak Shape

My this compound peak is tailing or fronting. What causes this and how can I get sharp, symmetrical peaks?

Poor peak shape compromises resolution and integration accuracy. Tailing is more common and often points to secondary, unwanted interactions.

Answer:

  • For Peak Tailing:

    • Check Mobile Phase pH: Tailing can occur if this compound interacts with ionized silanol groups on the silica surface of the column. Lowering the mobile phase pH (e.g., towards pH 3) can suppress this interaction and improve peak shape.

    • Increase Buffer Strength: A higher buffer concentration can help mask residual silanol groups and reduce tailing.

    • Rule out Column Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.

    • Evaluate Column Health: Persistent tailing for all peaks may indicate a contaminated or degraded column. Consider flushing the column or replacing it if it is old.

  • For Peak Fronting:

    • Check Sample Solvent: This often occurs when the sample is dissolved in a solvent that is much stronger than the mobile phase. This causes the analyte to move too quickly at the column inlet, resulting in a fronting peak. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Reduce Injection Volume: Similar to column overload, injecting a large volume of a strong sample solvent can cause fronting.

Issue 3: Matrix Effects and Baseline Issues

I'm analyzing this compound in fish meal, and my baseline is noisy, drifting, or showing "ghost peaks." What should I do?

Complex matrices like fish meal can introduce numerous endogenous compounds that interfere with analysis. This requires robust sample preparation.

Answer:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering compounds before injection.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., a cation-exchange or reversed-phase cartridge) to selectively isolate this compound and wash away matrix components.

    • Liquid-Liquid Extraction (LLE): Can be used to partition this compound away from interfering substances based on solubility.

  • Check Mobile Phase Purity: Ensure you are using high-purity (HPLC-grade) solvents and fresh, filtered buffers. Water is a common source of contamination. Ghost peaks in gradient runs often come from impurities in the weaker mobile phase solvent.

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration can cause baseline drift.

  • Implement a Column Wash Step: After each run in a gradient method, include a high-organic wash step to elute strongly retained matrix components, followed by a re-equilibration step. This prevents ghost peaks in subsequent runs.

Data & Methodologies

Table 1: Comparison of HPLC Method Parameters for this compound Analysis
ParameterMethod 1 (OPA Derivatization)Method 2 (Diazonium Derivatization)Method 3 (On-Column Derivatization)
Principle Pre-column derivatization with o-Phthaldialdehyde (OPA) for fluorescence detection.Pre-column derivatization with sulfanilic acid (Pauly's reagent).On-column derivatization with OPA followed by column-switching.
Column Not specified, but successful separation from all natural amino acids reported.ODS (C18), 250 x 4.6 mm.Reversed-phase C18 polymer column.
Detection Fluorescence (Ex: 340 nm, Em: 450 nm).Not specified (likely UV/Vis).Fluorescence.
Total Run Time ~20 minutes.~35 minutes.Not specified, but described as simple and rapid.
Sample Cleanup Not required; direct injection after derivatization.Extraction with 0.1 N HCl.Extraction followed by purification on a COOH cartridge.
Key Advantage Rapid, sensitive, and automated. Separates GZ from all natural amino acids.Utilizes the imidazole ring for specific derivatization.Simultaneously determines this compound and Histamine.
Detailed Experimental Protocol: OPA Pre-Column Derivatization Method

This protocol is based on a common and effective method for this compound analysis that relies on derivatization to yield a highly fluorescent product.

1. Sample Preparation (Extraction)

  • Objective: To extract this compound from the complex feed matrix (e.g., fish meal).

  • Procedure:

    • Weigh a representative sample of the fish meal.

    • Extract this compound using a 0.1 N HCl solution or a mild buffer.

    • Homogenize or vortex the sample thoroughly.

    • Centrifuge the sample to pellet solid material.

    • Collect the supernatant for the derivatization step. For some methods, further cleanup using an SPE cartridge may be necessary to remove interferences.

2. Pre-Column Derivatization

  • Objective: To react this compound with OPA to make it detectable by a fluorescence detector.

  • Procedure:

    • Prepare the OPA reagent by dissolving o-phthaldialdehyde and a thiol (e.g., N-acetylcysteine) in a borate buffer.

    • In an autosampler vial, mix a specific volume of the sample extract with the OPA reagent.

    • Allow the reaction to proceed for a short, consistent time (e.g., 1 minute) at room temperature. The reaction is typically very fast.

    • The derivatized sample is now ready for injection.

3. HPLC Conditions

  • Objective: To chromatographically separate the derivatized this compound from other derivatized compounds.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., ODS, 250 x 4.6 mm) is commonly used.

  • Mobile Phase: A gradient elution is often employed.

    • Solvent A: Aqueous buffer (e.g., sodium acetate or phosphate buffer) at a controlled pH.

    • Solvent B: Organic solvent (e.g., Acetonitrile or Methanol).

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, ramp up to elute this compound and other compounds, and finish with a high-organic wash.

  • Flow Rate: ~1.0 mL/min.

  • Temperature: Controlled at a constant temperature (e.g., 35-40 °C) for reproducibility.

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detector set to Excitation = 340 nm and Emission = 450 nm.

Visualized Workflows and Guides

This compound Analysis Workflow

The following diagram outlines the complete workflow from sample handling to final data analysis.

Figure 1: General Workflow for this compound HPLC Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Fish Meal Sample Extract Extract with Acid/Buffer Sample->Extract Cleanup Purify via SPE (Optional) Extract->Cleanup Deriv Pre-Column Derivatization (OPA) Cleanup->Deriv Inject Inject into HPLC Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify Report Generate Report Quantify->Report

Caption: General Workflow for this compound HPLC Analysis

Troubleshooting Poor Peak Resolution

This decision tree provides a logical path for diagnosing and solving issues with co-eluting peaks.

Figure 2: Decision Tree for Troubleshooting Poor Resolution Start Start: Poor Resolution (Co-eluting Peaks) CheckPeakShape Is Peak Shape Good (Symmetrical)? Start->CheckPeakShape FixPeakShape Action: Fix Peak Shape (See Guide: Issue 2) CheckPeakShape->FixPeakShape No ModifyMobilePhase Modify Mobile Phase Selectivity CheckPeakShape->ModifyMobilePhase Yes FixPeakShape->CheckPeakShape AdjustpH Action: Adjust pH (± 0.2 units) ModifyMobilePhase->AdjustpH Try First ChangeSolvent Action: Change Organic Solvent (ACN <=> MeOH) ModifyMobilePhase->ChangeSolvent Try Second AdjustGradient Action: Make Gradient Shallower ModifyMobilePhase->AdjustGradient If Applicable ChangeColumn Still Poor Resolution? AdjustpH->ChangeColumn ChangeSolvent->ChangeColumn AdjustGradient->ChangeColumn NewColumn Action: Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) ChangeColumn->NewColumn Yes Success Resolution Achieved ChangeColumn->Success No NewColumn->Success

Caption: Decision Tree for Troubleshooting Poor Resolution

References

Best practices for handling and safety of Gizzerosine in the laboratory.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and safety of Gizzerosine in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary properties?

This compound is a toxic compound that can be formed in overheated fish meal through the reaction of histidine and lysine.[1][2] It is a potent histamine H2-receptor agonist, which leads to excessive gastric acid secretion.[3][4]

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 89238-78-8[5]
Molecular Formula C11H20N4O2
Molecular Weight 240.30 g/mol
Appearance Solid powder
Solubility Soluble in acidic solutions.

Q2: What are the primary health hazards associated with this compound exposure?

The primary toxic effect of this compound is the induction of gizzard erosion in poultry due to its potent stimulation of gastric acid secretion. In a laboratory setting, while the specific hazards to humans are not well-documented, its nature as a bioactive amine suggests that it should be handled with care to avoid potential irritation of the skin, eyes, and respiratory tract.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, well-ventilated area in a tightly sealed container, protected from light.

Section 2: Laboratory Handling and Safety

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Given that this compound is a bioactive amine, the following PPE is recommended to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of aerosolization of the powder, a respirator may be necessary.

Q5: How should a this compound spill be handled?

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don the recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: All contaminated materials should be placed in a sealed container and disposed of as chemical waste according to institutional guidelines.

Q6: What is the proper procedure for disposing of this compound waste?

This compound waste should be treated as chemical waste and disposed of in accordance with local and institutional regulations. Avoid disposing of it down the drain.

Section 3: Experimental Protocols and Troubleshooting

Q7: How can this compound be extracted from a sample matrix for analysis?

A common method for extracting this compound from samples like fishmeal involves an acidic extraction followed by a clean-up step.

Protocol for this compound Extraction from Fishmeal

  • Homogenize Sample: Ensure the fishmeal sample is homogenous.

  • Acid Extraction: Extract a known weight of the sample with a 0.1 N HCl solution.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant which contains the this compound.

  • Purification (Optional but Recommended): The crude extract can be purified using a solid-phase extraction (SPE) cartridge (e.g., Bakerbond COOH®) to remove interfering substances.

Q8: What is a reliable method for the quantitative analysis of this compound?

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and widely used method for this compound quantification.

HPLC Analysis of this compound

ParameterSpecificationReference
Column Reversed-phase C18
Mobile Phase Gradient elution with borate buffers
Derivatization Pre-column derivatization with o-phthaldialdehyde (OPA)
Detection Fluorescence Detector
Excitation Wavelength 340 nm
Emission Wavelength 450 nm

Troubleshooting Common HPLC Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, improper mobile phase pHReplace column, ensure mobile phase is correctly prepared.
Low Sensitivity Incomplete derivatization, detector issueOptimize derivatization reaction time and reagent concentration, check detector lamp.
Baseline Noise Contaminated mobile phase, pump issuesFilter mobile phase, degas solvents, purge the pump.
Peak Tailing Active sites on the column, secondary interactionsUse a column with end-capping, adjust mobile phase composition.

Q9: Is there an alternative to HPLC for this compound detection?

Yes, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the detection of this compound. It is a sensitive method, though cross-reactivity with histamine can be a concern at high concentrations.

Troubleshooting Common ELISA Issues

IssuePotential CauseSuggested Solution
High Background Insufficient washing, non-specific antibody bindingIncrease the number of wash steps, use a blocking buffer.
Low Signal Inactive enzyme conjugate, insufficient incubation timeUse fresh conjugate, optimize incubation times.
High Variability Pipetting errors, temperature variationUse calibrated pipettes, ensure uniform incubation temperature across the plate.
No Signal Missing reagent, incorrect antibody pairingDouble-check all reagent additions, ensure correct antibody pair is used.

Section 4: Visualizing Mechanisms and Workflows

This compound Signaling Pathway

Gizzerosine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R binds G_Protein Gs Protein H2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., for gastric acid secretion) CREB->Gene_Expression promotes

Caption: this compound activates the Histamine H2 receptor, initiating a cascade that increases cAMP and activates PKA, leading to gene expression changes.

General Laboratory Workflow for this compound Analysis

Gizzerosine_Analysis_Workflow Sample_Collection Sample Collection (e.g., Fishmeal) Sample_Prep Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Prep Extraction Extraction with 0.1 N HCl Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Purification SPE Clean-up (Optional) Supernatant_Collection->Purification Analysis Analysis (HPLC or ELISA) Supernatant_Collection->Analysis (if no purification) Purification->Analysis Data_Interpretation Data Interpretation and Quantification Analysis->Data_Interpretation

Caption: A typical workflow for the analysis of this compound from sample collection to data interpretation.

References

Validation & Comparative

Gizzerosine Demonstrates Markedly Higher Potency than Histamine at H2-Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available experimental data reveals that gizzerosine, a compound found in overheated fish meal, is a significantly more potent agonist of the histamine H2-receptor than histamine itself. This guide provides a detailed comparison of the potency of these two compounds, supported by experimental data, protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

This compound has been shown to be approximately 1,000 times more potent than histamine in stimulating cyclic adenosine monophosphate (cAMP) production in isolated chicken proventricular mucosal cells and around 10 times more potent in inducing gastric acid secretion in chicks.[1] This heightened potency underscores its potential as a powerful tool for studying H2-receptor function and as a lead compound in drug discovery, while also highlighting its role in animal health as a causative agent of gizzard erosion in poultry.[1][2]

Quantitative Comparison of Potency

The following table summarizes the relative potency of this compound and histamine on H2-receptors based on functional assays.

CompoundAssay TypeModel SystemRelative Potency (vs. Histamine)Reference
This compoundcAMP AccumulationIsolated Chicken Proventricular Mucosal Cells~1,000x more potent[1]
This compoundGastric Acid SecretionIn vivo (Chicks)~10x more potent

Experimental Protocols

Detailed methodologies for the key experiments that established the comparative potencies are outlined below.

In Vivo Gastric Acid Secretion Assay in Chicks

This protocol is based on the methodology described by Masumura et al. (1985).

Objective: To determine the in vivo effect of this compound and histamine on gastric acid secretion in young chicks.

Animals: One-day-old male broiler chicks (e.g., Cobb type) are used. They are fed a commercial chick starter mash ad libitum.

Procedure:

  • Chicks are fasted for approximately 24 hours before the experiment to ensure empty stomachs.

  • A test solution of either this compound or histamine, dissolved in physiological saline, is administered intravenously. A control group receives only physiological saline.

  • After a set period (e.g., 60 minutes), the chicks are euthanized.

  • The proventriculus and gizzard are immediately excised, and the contents are collected.

  • The pH of the gastric contents is measured using a pH meter.

  • The total acid content is determined by titrating the gastric juice with a standardized sodium hydroxide solution (e.g., 0.1 N NaOH) to a neutral pH, using a suitable indicator.

  • The potency is compared by analyzing the dose-response relationship for both this compound and histamine in stimulating gastric acid secretion.

In Vitro cAMP Accumulation Assay in Isolated Proventricular Mucosal Cells

This protocol is based on the methodology described by Sugahara et al. (1988).[1]

Objective: To measure the in vitro effect of this compound and histamine on intracellular cAMP levels in isolated chicken proventricular mucosal cells.

Cell Isolation:

  • Proventriculi are obtained from young broiler chicks.

  • The mucosal layer is separated and minced.

  • Cells are isolated by enzymatic digestion, for example, with collagenase.

  • The isolated cells are washed and suspended in an appropriate buffer (e.g., Hanks' balanced salt solution).

cAMP Assay:

  • Aliquots of the isolated mucosal cell suspension are pre-incubated at 37°C.

  • Varying concentrations of this compound or histamine are added to the cell suspensions.

  • The incubation is carried out for a specific duration (e.g., 30 minutes) to allow for cAMP accumulation.

  • The reaction is terminated by adding a reagent such as cold trichloroacetic acid.

  • The cells are lysed, and the intracellular cAMP is extracted.

  • The concentration of cAMP in the extracts is quantified using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA) kit.

  • The potency of each compound is determined by calculating the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been generated.

H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2-Receptor Gs Gs Protein H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylation of target proteins Ligand This compound or Histamine Ligand->H2R Binding

H2-Receptor Signaling Pathway

Gastric_Acid_Secretion_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Fasting Fast Chicks (24h) Injection Intravenous Injection (this compound, Histamine, or Saline) Fasting->Injection Euthanasia Euthanize Chicks Injection->Euthanasia Excision Excise Proventriculus and Gizzard Euthanasia->Excision Collection Collect Gastric Contents Excision->Collection pH_Measurement Measure pH Collection->pH_Measurement Titration Titrate for Total Acid Collection->Titration

In Vivo Gastric Acid Secretion Assay Workflow

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation cluster_extraction cAMP Extraction cluster_quantification Quantification Isolation Isolate Proventricular Mucosal Cells Suspension Suspend Cells in Buffer Isolation->Suspension Preincubation Pre-incubate Cells (37°C) Suspension->Preincubation Stimulation Add this compound or Histamine Preincubation->Stimulation Termination Terminate Reaction Stimulation->Termination Lysis Lyse Cells Termination->Lysis Extraction Extract Intracellular cAMP Lysis->Extraction Assay Perform cAMP Assay (e.g., ELISA) Extraction->Assay Analysis Calculate EC50 Assay->Analysis

In Vitro cAMP Accumulation Assay Workflow

This guide provides a clear and objective comparison of the potency of this compound and histamine on H2-receptors, supported by quantitative data and detailed experimental frameworks. The significantly higher potency of this compound makes it a valuable compound for further investigation in the fields of pharmacology and animal health.

References

Unveiling the Potent Effects of Gizzerosine on Gastric Acid Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available research highlights the significant, dose-dependent impact of Gizzerosine on gastric acid secretion, positioning it as a potent secretagogue with implications for poultry health and digestive physiology research. This guide provides a comparative overview of this compound's effects, supported by experimental data, and details the methodologies used in these critical studies.

This compound, a compound formed in overheated fish meal, has been identified as a causative agent of "gizzard erosion" in chicks, a condition characterized by damage to the gizzard lining. Research has conclusively demonstrated that this pathological effect is primarily driven by a marked increase in gastric acid secretion.[1][2]

Comparative Analysis of Gastric Acid Secretagogues

This compound exerts its potent effects by acting as a histamine H2-receptor agonist.[1][2] Experimental evidence suggests that this compound is approximately ten times more potent in stimulating gastric acid secretion in chicks than histamine itself.[3] This section provides a comparative look at the effects of this compound and other common gastric acid stimulants.

Table 1: Dose-Dependent Effects of this compound on Gizzard Erosion and Chick Health (Long-Term Exposure)

This compound Concentration in Diet (ppm)Gizzard Erosion ScoreGrowth RateMortality Rate
0NormalNormalNormal
0.8IncreasedNormalFirst appearance of mortality
0.9IncreasedNormalIncreased
1.0Markedly IncreasedDecreasedIncreased

Data adapted from Sugahara et al., 1988. This table illustrates the dose-dependent detrimental effects of long-term dietary this compound exposure on chick health, which are linked to its acid-stimulating properties.

Table 2: Comparative Effects of this compound and Histamine on Gastric Acid Secretion

CompoundMechanism of ActionRelative PotencyEffect on Gastric pHEffect on Total Gastric Acid
This compound Histamine H2-Receptor Agonist~10x HistamineMarkedly DecreasedMarkedly Increased
Histamine Histamine H2-Receptor Agonist1xDecreasedIncreased
Pentagastrin Gastrin Receptor AgonistVaries by species and doseDecreasedIncreased

This table provides a qualitative and quantitative comparison of this compound with other known gastric acid secretagogues.

Signaling Pathway of this compound-Induced Gastric Acid Secretion

This compound stimulates gastric acid secretion by binding to and activating histamine H2 receptors on parietal cells in the proventriculus (the glandular stomach of birds). This activation initiates a downstream signaling cascade, leading to the increased production and release of hydrochloric acid (HCl) into the gastric lumen. The action of this compound can be effectively blocked by H2-receptor antagonists such as cimetidine.

Gizzerosine_Pathway This compound This compound H2_Receptor Histamine H2 Receptor (on Parietal Cell) This compound->H2_Receptor Binds to and Activates Parietal_Cell Parietal Cell H2_Receptor->Parietal_Cell Stimulates Gastric_Acid Increased Gastric Acid Secretion (HCl) Parietal_Cell->Gastric_Acid Cimetidine Cimetidine (H2-Receptor Antagonist) Cimetidine->H2_Receptor Blocks

Caption: Signaling pathway of this compound-induced gastric acid secretion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and gastric acid secretion.

In Vivo Measurement of Gastric Acid Secretion in Chicks

This protocol is based on the methods described by Masumura et al. (1985).

Objective: To determine the effect of intravenously administered this compound on gastric pH and total acid content in chicks.

Animals: One-day-old broiler chicks, fasted for 24 hours before the experiment.

Procedure:

  • Chicks are divided into experimental and control groups.

  • The experimental group receives an intravenous injection of a specific dose of this compound dissolved in physiological saline.

  • The control group receives an equivalent volume of physiological saline.

  • After a set time period (e.g., 60 minutes), the chicks are euthanized.

  • The proventriculus and gizzard are ligated and removed.

  • The entire gastric contents are collected.

  • The pH of the gastric contents is immediately measured using a pH meter.

  • The total volume of the gastric contents is recorded.

  • The total acid content is determined by titration with a standard solution of sodium hydroxide (e.g., 0.1 N NaOH) to a neutral endpoint (pH 7.0).

  • The total acid output is calculated and expressed as microequivalents (µEq) of H+.

Experimental_Workflow_InVivo start Start: Fasted Chicks injection Intravenous Injection (this compound or Saline) start->injection incubation Incubation Period (e.g., 60 minutes) injection->incubation euthanasia Euthanasia incubation->euthanasia dissection Collection of Gastric Contents euthanasia->dissection ph_measurement Measure pH dissection->ph_measurement titration Titrate for Total Acid dissection->titration end End: Data Analysis ph_measurement->end titration->end

Caption: Workflow for in vivo measurement of gastric acid secretion.

In Vitro Assay of Gastric Acid Secretion using Isolated Proventricular Mucosal Cells

This protocol is based on the methodology of Hino et al. (1987), which uses oxygen consumption as an index of the activity of gastric acid secretion.

Objective: To assess the direct effect of this compound on the acid-secreting cells of the chicken proventriculus.

Procedure:

  • Cell Isolation:

    • Proventricular mucosal cells are isolated from chickens using a collagenase perfusion method.

  • Oxygen Consumption Measurement:

    • The isolated cells are suspended in a suitable buffer.

    • Oxygen consumption is measured using an oxygen electrode in a closed chamber.

  • Experimental Treatment:

    • A baseline oxygen consumption rate is established.

    • This compound, histamine (positive control), or other test compounds are added to the cell suspension.

    • To investigate the mechanism, antagonists like cimetidine can be added prior to the agonist.

  • Data Analysis:

    • The change in the rate of oxygen consumption is recorded and used as an indicator of the stimulation of metabolic activity associated with gastric acid secretion.

Conclusion

The evidence strongly indicates that this compound is a powerful stimulant of gastric acid secretion in chickens, acting via the histamine H2 receptor. Its potency, significantly greater than that of histamine, underscores the importance of preventing its formation in animal feed to avoid detrimental health effects in poultry. The experimental protocols outlined provide a foundation for further research into the mechanisms of gastric acid secretion and the development of potential therapeutic interventions for related disorders.

References

Comparative Toxicity of Gizzerosine and Aflatoxin in Broiler Chickens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Two Potent Poultry Toxins

In the realm of poultry science and veterinary toxicology, both Gizzerosine and Aflatoxin B1 (AFB1) represent significant threats to broiler chicken health and productivity. While both are feed-borne toxins, their origins, mechanisms of action, and resulting pathologies differ distinctly. This guide provides a comparative analysis of their toxicity, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their relative impacts.

Executive Summary

This compound, a compound formed in overheated fish meal, primarily targets the gastrointestinal system, causing severe gizzard erosion and ulceration by potently stimulating gastric acid secretion.[1][2] Aflatoxin B1, a mycotoxin produced by Aspergillus species, is a potent hepatotoxin, leading to liver damage, impaired growth, and immunosuppression.[3][4] Direct comparative studies indicate that while this compound's effects are focused and potent on the gizzard, Aflatoxin B1 exhibits a broader systemic toxicity.[5] Furthermore, co-contamination of feed can lead to a synergistic increase in lethality, posing a greater threat than either toxin alone.

Comparative Effects on Performance and Mortality

Experimental data clearly demonstrates the dose-dependent toxic effects of both compounds. This compound's impact is sharply correlated with gizzard health, while Aflatoxin's effects manifest more systemically on growth and feed efficiency.

Table 1: Comparative Effects on Broiler Performance and Mortality

Parameter This compound Aflatoxin B1 (AFB1) Key Findings & Citations
Primary Target Organ Gizzard Liver This compound induces gizzard erosion; Aflatoxin is primarily hepatotoxic.
Effect on Body Weight Gain Significant reduction at 4 mg/kg diet. No significant effect at 1 mg/kg. Significant reduction at levels as low as 45-60 µg/kg (0.045-0.06 mg/kg). Other studies show effects starting from 0.3 mg/kg. Both toxins negatively impact growth, but Aflatoxin appears to do so at lower dietary concentrations.
Effect on Feed Conversion Ratio (FCR) Significantly affected at 4 mg/kg diet. FCR worsens at dietary levels >45 µg/kg. Both toxins impair feed efficiency, a key indicator of production loss.
Mortality 5% mortality at 4 mg/kg diet (7-day trial). Low mortality at sublethal doses, but contributes to overall poor health. This compound can be lethal at high concentrations.

| Synergistic Effects | When combined (4 mg/kg this compound + 3 mg/kg AFB1), mortality increased to 25%, indicating AFB1 potentiates the lethality of this compound. | Potentiates the lethal effects of this compound. | The combination of these toxins is significantly more dangerous than individual exposure. |

Pathophysiology and Histopathological Changes

The toxins induce distinct pathological lesions corresponding to their primary target organs.

Table 2: Comparative Histopathological and Clinical Effects

Parameter This compound Aflatoxin B1 (AFB1) Key Findings & Citations
Primary Lesion Gizzard erosion, ulceration, and potential perforation. Hepatic lesions: fatty infiltration, vacuolation, necrosis, and bile duct proliferation. This compound's damage is localized to the gizzard, while Aflatoxin causes widespread liver damage.
Other Pathologies Oedema and vacuolization in the proventriculus and intestinal lamina propria. Myocardial vacuolization suggests cellular hypoxia. Kidney and intestinal damage, immunosuppression (bursa of Fabricius damage), and potential gizzard lining erosion. Aflatoxin has a broader range of systemic effects, including on immune organs.

| Serum Biochemistry | Data not extensively reported in comparative studies. | Increased liver enzymes (LDH, GGT); decreased total protein, albumin, triglycerides, calcium, and phosphorus. AST levels may increase, while ALT can decrease. | Aflatoxin significantly alters blood chemistry, reflecting severe liver damage and metabolic disruption. |

Mechanisms of Toxicity: Signaling Pathways

The molecular pathways through which this compound and Aflatoxin B1 exert their toxic effects are fundamentally different.

This compound's Mechanism of Action

This compound's toxicity is primarily mediated by its action as a potent agonist of histamine H2-receptors in the proventriculus. This overstimulates the proton pumps, leading to excessive gastric acid secretion. The constant low pH environment overwhelms the protective koilin layer of the gizzard, leading to chemical burns, erosion, and ulceration.

Gizzerosine_Pathway This compound This compound H2_Receptor Histamine H2-Receptor (in Proventriculus) This compound->H2_Receptor Binds & Stimulates Adenylate_Cyclase Adenylate Cyclase Activation H2_Receptor->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates HCl_Secretion Excessive HCl (Gastric Acid) Secretion Proton_Pump->HCl_Secretion Gizzard_Damage Gizzard Erosion & Ulceration HCl_Secretion->Gizzard_Damage Causes

This compound's pathway to inducing gizzard erosion.
Aflatoxin B1's Mechanism of Action

Aflatoxin B1 is a pro-toxin that requires metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to its reactive form, AFB1-8,9-epoxide (AFBO). This epoxide is highly unstable and readily binds to cellular macromolecules like DNA, RNA, and proteins, leading to adduct formation. These adducts disrupt cellular processes, inhibit protein synthesis, cause oxidative stress, and induce apoptosis, resulting in widespread hepatotoxicity and carcinogenicity.

Aflatoxin B1's metabolic activation and cellular damage pathway.

Experimental Protocols

The findings presented are based on standardized toxicological study designs. Below is a representative experimental workflow.

General Experimental Workflow

A typical comparative study involves the following steps:

  • Animal Acclimation: Day-old broiler chicks are housed in a controlled environment for a period of acclimatization.

  • Dietary Groups: Chicks are randomly allocated to different dietary treatment groups, including a control group, groups for each toxin at varying concentrations, and groups for combined toxin administration.

  • Toxin Administration: The respective toxins (this compound and/or Aflatoxin B1) are incorporated into the basal diet and fed for a specified experimental period (e.g., 7 to 42 days).

  • Data Collection: Throughout the trial, parameters such as body weight, feed intake, and mortality are recorded.

  • Sample Collection: At the end of the trial, birds are euthanized for blood and tissue collection. Blood is processed for serum biochemical analysis. Organs like the liver and gizzard are weighed and preserved for histopathological examination.

  • Analysis: Gizzard lesions are scored, tissues are microscopically examined for pathological changes, and serum samples are analyzed for key biochemical markers.

Experimental_Workflow cluster_treatments Treatment Groups cluster_analysis Terminal Analysis start Day-Old Broiler Chicks acclimation Acclimation Period start->acclimation grouping Random Allocation to Dietary Treatment Groups acclimation->grouping control Control Diet grouping->control gizz This compound Diets (Low & High Dose) grouping->gizz afb1 Aflatoxin B1 Diets (Low & High Dose) grouping->afb1 combo Combined Toxin Diet grouping->combo feeding Experimental Feeding Period (e.g., 7-42 days) monitoring Daily Monitoring: - Body Weight - Feed Intake - Mortality feeding->monitoring sampling Blood & Tissue Sampling (Liver, Gizzard, etc.) feeding->sampling monitoring->feeding biochem Serum Biochemistry (Liver Enzymes, Protein, etc.) sampling->biochem histopath Histopathology (Microscopic Examination) sampling->histopath gross Gross Pathology (Gizzard Scoring, Organ Weights) sampling->gross results Data Interpretation & Comparative Analysis biochem->results histopath->results gross->results

A generalized workflow for a comparative toxicity study.

Conclusion

Both this compound and Aflatoxin B1 pose significant, yet distinct, toxicological challenges in broiler production.

  • This compound acts as a potent, direct-acting toxin causing severe, localized damage to the gizzard. Its effects on overall performance are secondary to the intense pain and digestive disruption from gizzard erosion.

  • Aflatoxin B1 is an insidious systemic toxin. After metabolic activation, it causes widespread liver damage, which cripples the bird's metabolism, growth, and immune function.

Critically, the synergistic action observed when both toxins are present highlights the importance of comprehensive feed screening. The potentiation of this compound's lethality by Aflatoxin suggests that liver compromise from aflatoxicosis may impair the bird's ability to cope with other toxic insults. This guide underscores the need for distinct diagnostic and mitigation strategies tailored to the specific toxin or combination of toxins contaminating poultry feed.

References

Validating the Specificity of Anti-Gizzerosine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of anti-Gizzerosine antibodies. Ensuring the specificity of these antibodies is critical for the accurate detection and quantification of Gizzerosine, a toxic compound found in overheated fish meal that can cause "black vomit" and gizzard erosion in poultry.[1][2][3][4] This document outlines key experimental protocols and presents a clear structure for comparing the performance of a new anti-Gizzerosine antibody against potential alternatives.

Introduction to this compound and Antibody Specificity

This compound is a derivative of histamine and is a potent agonist for the histamine H2-receptor, leading to excessive gastric acid secretion.[5] The structural similarity of this compound to histamine necessitates rigorous validation of any antibody intended for its specific detection to avoid cross-reactivity. The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation to ensure reproducibility in research. While not all pillars are directly applicable to a small molecule like this compound, the principles of demonstrating specificity and selectivity are paramount.

This guide focuses on essential validation experiments, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, to characterize the binding affinity and cross-reactivity profile of anti-Gizzerosine antibodies.

Experimental Protocols

Competitive ELISA for Determination of IC50 and Cross-Reactivity

This experiment aims to determine the concentration of this compound that inhibits 50% of the antibody binding (IC50) and to assess the cross-reactivity with structurally related molecules.

Methodology:

  • Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of this compound (the competitor) and potentially cross-reactive compounds (histamine, histidine, lysine) in assay buffer. In separate tubes, mix these dilutions with a constant, predetermined concentration of the anti-Gizzerosine antibody. Incubate for 1 hour at room temperature.

  • Incubation: Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value. Calculate the percentage of cross-reactivity using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Western Blot Analysis for Specificity

This experiment visually confirms the antibody's ability to specifically recognize a this compound-protein conjugate.

Methodology:

  • Sample Preparation: Prepare samples of a this compound-protein conjugate (e.g., this compound-BSA) and a control protein (e.g., unconjugated BSA).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Gizzerosine antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Competitive ELISA Results for Anti-Gizzerosine Antibody Specificity

CompetitorIC50 (ng/mL)Cross-Reactivity (%)
This compound 10100
Histamine >1000<1
Histidine >10,000<0.1
Lysine >10,000<0.1

Table 2: Comparison of Anti-Gizzerosine Antibody Performance

AntibodyHost SpeciesIsotypeApplicationIC50 (this compound, ng/mL)Histamine Cross-Reactivity (%)
New Antibody MouseIgG1ELISA, WB10<1
Alternative Ab 1 RabbitIgGELISA50<5
Alternative Ab 2 MouseIgG2aRIA25<2

Visualizations

This compound Signaling Pathway

This compound acts as a potent agonist of the histamine H2-receptor, leading to the stimulation of gastric acid secretion.

Gizzerosine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds & Activates AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates GastricAcid Increased Gastric Acid Secretion ProtonPump->GastricAcid Results in Antibody_Validation_Workflow start Start: New Anti-Gizzerosine Antibody conjugation This compound-Protein Conjugation (e.g., BSA) start->conjugation elisa Competitive ELISA conjugation->elisa wb Western Blot conjugation->wb ic50 Determine IC50 for This compound elisa->ic50 cross_react Assess Cross-Reactivity (Histamine, Histidine, Lysine) elisa->cross_react comparison Compare Performance with Alternative Antibodies ic50->comparison cross_react->comparison wb_result Confirm Specific Binding to This compound-Conjugate wb->wb_result wb_result->comparison end End: Validated Specific Antibody comparison->end

References

Cimetidine's Efficacy in Blocking Gizzerosine-Induced Gastric Acid Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cimetidine's effectiveness in inhibiting gastric acid secretion induced by gizzerosine, a potent secretagogue. The information is compiled from various experimental studies to offer a clear perspective on its performance relative to other acid-suppressing agents.

Executive Summary

This compound, a toxic compound formed in overheated fish meal, is a powerful stimulant of gastric acid secretion in poultry, often leading to gizzard erosion.[1][2] Its mechanism of action is primarily through the potent agonism of histamine H2 receptors, reportedly being about ten times more capable of inducing gastric acid secretion than histamine itself.[3][4] Cimetidine, a competitive histamine H2 receptor antagonist, has been shown to effectively block this this compound-induced acid secretion.[1] This guide presents available data on cimetidine's efficacy, compares it with other H2 receptor antagonists and proton pump inhibitors (PPIs), details relevant experimental protocols, and illustrates the underlying signaling pathways.

Comparative Efficacy of Acid-Suppressing Agents

While specific dose-response studies on the inhibition of this compound-induced acid secretion by various drugs are limited, research on gastric acid secretion in chickens provides valuable comparative data. The following table summarizes the relative potency of cimetidine and other common anti-secretory agents.

Drug ClassDrugDosageEffect on Gastric pH in ChickensSource
H2 Receptor Antagonist Cimetidine 25 or 100 mg/kg body wt (single injection)More potent in increasing gastric pH 4 hours post-injection compared to ranitidine and famotidine.
H2 Receptor AntagonistRanitidineNot specified in direct comparisonLess potent than cimetidine 4 hours post-injection.
H2 Receptor AntagonistFamotidineNot specified in direct comparisonLess potent than cimetidine 4 hours post-injection.
Proton Pump Inhibitor (PPI) Omeprazole 30 mg/kg body wtMore efficient in increasing proventricular and gizzard pH than H2 receptor antagonists.
Proton Pump Inhibitor (PPI)SCH 2808050 mg/kg body wtEffective in raising gastric pH, but at a higher dose than omeprazole.
Proton Pump Inhibitor (PPI)Ro 18-5364200 mg/kg body wtEffective in raising gastric pH, but at a significantly higher dose than omeprazole.

Note: The data from Guinotte et al. (1993) did not use this compound as the secretagogue but provides a valuable in vivo comparison of the general efficacy of these drugs in chickens.

Qualitative studies specifically investigating this compound have demonstrated that intramuscular injection of cimetidine effectively "blocked" the stimulation of acid secretion caused by intravenously administered this compound in young chicks.

Experimental Protocols

In Vivo Model for this compound-Induced Acid Secretion in Chicks

This protocol is based on the methodology described by Masumura et al. (1985).

1. Animal Model:

  • One-day-old broiler chicks are typically used.
  • Chicks are fasted for 24 hours prior to the experiment to ensure an empty stomach.

2. Induction of Acid Secretion:

  • A solution of synthetic DL-gizzerosine in physiological saline is prepared.
  • This compound is administered intravenously to the fasted chicks.

3. Administration of Cimetidine:

  • Cimetidine is dissolved in a suitable vehicle for injection.
  • Cimetidine is administered via intramuscular injection prior to or concurrently with this compound administration.

4. Measurement of Gastric Acid Secretion:

  • At a predetermined time point after administration, chicks are euthanized.
  • The proventriculus and gizzard are excised.
  • The gastric contents are collected.
  • The pH of the gastric contents is measured using a pH meter.
  • The total acid content is determined by titration with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH).

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis chicks 1-day-old broiler chicks fasting 24-hour fasting chicks->fasting This compound Intravenous this compound Administration fasting->this compound cimetidine Intramuscular Cimetidine Administration fasting->cimetidine euthanasia Euthanasia This compound->euthanasia cimetidine->euthanasia collection Collection of Gastric Contents euthanasia->collection ph_measurement pH Measurement collection->ph_measurement titration Titration for Total Acid collection->titration

Caption: Experimental workflow for assessing cimetidine's efficacy.

Signaling Pathways

This compound-Induced Gastric Acid Secretion

This compound acts as a potent agonist of the histamine H2 receptor on gastric parietal cells. This initiates a signaling cascade that leads to the secretion of hydrochloric acid (HCl).

gizzerosine_pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates HCl HCl Secretion ProtonPump->HCl Promotes

Caption: this compound's signaling pathway for acid secretion.

Mechanism of Cimetidine Inhibition

Cimetidine acts as a competitive antagonist at the histamine H2 receptor, thereby blocking the binding of this compound and inhibiting the downstream signaling cascade.

cimetidine_inhibition cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space This compound This compound H2R Histamine H2 Receptor This compound->H2R Binding Attempted Cimetidine Cimetidine Cimetidine->H2R Competitively Binds and Blocks Blocked Signaling Cascade Blocked H2R->Blocked Prevents Activation

References

A Comparative Guide to Inter-laboratory Validation of Gizzerosine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Gizzerosine, a toxic compound found in heat-processed fish meal that can cause gizzard erosion in poultry. Given the importance of accurate this compound measurement for feed safety and animal health, this document outlines the performance characteristics and experimental protocols of key quantification methods. The information presented here is intended to assist laboratories in selecting the most appropriate method for their needs and to provide a framework for future inter-laboratory validation studies.

Comparison of this compound Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods employed for this purpose.

While no formal inter-laboratory validation studies for this compound quantification have been published to date, a comparison of the performance data from individual in-house validation reports provides valuable insights into the strengths and limitations of each technique.

Table 1: Performance Characteristics of this compound Quantification Methods
ParameterHPLC with Pre-column Derivatization[1]Radioimmunoassay (RIA)[2][3]Competitive ELISA[4]HILIC-MS/MS[5]
Principle Chromatographic separation and fluorometric detection of a derivatized analyte.Competitive binding of radiolabeled and unlabeled this compound to a specific antibody.Competitive binding of this compound and a labeled this compound conjugate to a specific antibody.Chromatographic separation based on hydrophilicity followed by mass spectrometric detection.
Linearity 1 - 100 pmol per injectionStandard curves from 0.39 to 400 ng per tubeSensitivity in the range of 0.1-10 µg/mLNot explicitly stated
Accuracy (Recovery) Not explicitly stated98%Not explicitly stated68-82%
Precision (CV) Not explicitly statedIntra-assay: 15%, Inter-assay: 11%Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.21 mg/kg in foodstuffAs low as 0.048 ng/mg (48 ng/g)Sensitivity in the range of 0.1-10 µg/mL0.25 mg/kg
Specificity/Cross-reactivity Well-separated from other amino acid derivativesCross-reactivity with histamine (21-100%)Cross-reactivity with histamine only at high concentrations (>10 µg/mL)High specificity due to mass spectrometric detection.
Sample Throughput Moderate (approx. 20 min/sample)Low to moderateHighModerate
Key Advantages Good sensitivity, automated.High sensitivity.High throughput, no radioactive materials.High specificity and sensitivity.
Key Disadvantages Requires derivatization.Use of radioactive materials, potential for cross-reactivity.Potential for cross-reactivity, may require optimization.Requires sophisticated instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are summaries of the experimental protocols for the key this compound quantification methods.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of this compound with o-phthaldialdehyde (OPA) to form a fluorescent compound that can be detected by HPLC.

Sample Preparation:

  • Extract this compound from the sample matrix (e.g., fish meal) using an appropriate solvent.

  • Centrifuge the extract to remove solid particles.

  • The supernatant can be directly used for derivatization.

Derivatization and HPLC Analysis:

  • In an autosampler, mix the sample extract with OPA reagent in the presence of N-acetylcysteine. The reaction is typically complete within 1 minute at room temperature.

  • Inject the derivatized sample directly into the HPLC system.

  • Separate the fluorescent this compound-OPA derivative using a suitable HPLC column (e.g., C18).

  • Detect the derivative using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantify this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Radioimmunoassay (RIA)

This competitive immunoassay utilizes a polyclonal antibody raised against this compound and a radiolabeled this compound tracer.

Protocol Summary:

  • Sample Extraction: Extract this compound from fish meal samples using a mild buffer. The suspension is shaken and then centrifuged to obtain a clean supernatant.

  • Assay Procedure:

    • In assay tubes, add a standard or sample extract, a specific rabbit anti-Gizzerosine antibody, and 125I-labeled this compound.

    • Incubate the mixture to allow for competitive binding between the labeled and unlabeled this compound for the antibody binding sites.

    • Precipitate the antibody-bound this compound using a second antibody (e.g., goat anti-rabbit IgG).

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Quantification: The concentration of this compound in the samples is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of unlabeled this compound to determine the concentrations in the unknown samples.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay offers a non-radioactive alternative to RIA for high-throughput screening.

General Protocol:

  • Plate Coating: Coat a microtiter plate with a capture antibody specific for this compound.

  • Blocking: Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competitive Reaction: Add a mixture of the sample (containing unknown this compound) and a fixed amount of enzyme-labeled this compound (conjugate) to the wells.

  • Incubation: Incubate the plate to allow competition between the this compound in the sample and the enzyme-labeled this compound for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a substrate for the enzyme, which will produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Quantification: Determine the this compound concentration from a standard curve prepared with known concentrations of this compound.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This method provides high selectivity and sensitivity for the quantification of this compound.

Protocol Outline:

  • Sample Preparation:

    • Perform acid hydrolysis of the feed sample.

    • Desalt and perform a crude clean-up of the hydrolysate using cation-exchange solid-phase extraction (SPE).

  • HILIC-MS/MS Analysis:

    • Inject the cleaned-up sample extract into a HILIC column for chromatographic separation.

    • Use a mobile phase gradient suitable for separating polar compounds like this compound.

    • Detect this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity. Select the protonated molecular ion for fragmentation and monitor characteristic product ions.

  • Quantification: Quantify this compound by comparing the peak area from the sample to a calibration curve prepared using matrix-matched standards.

Proposed Workflow for Inter-laboratory Validation

To formally establish the reliability and comparability of this compound quantification methods, a dedicated inter-laboratory validation study is essential. The following workflow is proposed for such a study.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis and Reporting P1 Define Study Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare and Characterize Test Materials P2->P3 P4 Distribute Test Materials and Protocols P3->P4 A1 Laboratories Analyze Samples P4->A1 A2 Follow Standardized Protocol A1->A2 A3 Report Results to Coordinating Lab A2->A3 D1 Statistical Analysis of Results A3->D1 D2 Calculate Precision (Repeatability & Reproducibility) D1->D2 D3 Assess Method Accuracy D2->D3 D4 Prepare Final Report D3->D4

Caption: Proposed workflow for an inter-laboratory validation study of this compound quantification methods.

Signaling Pathway of this compound-Induced Gizzard Erosion

This compound exerts its toxic effect by acting as a potent agonist for the histamine H2 receptor, leading to excessive gastric acid secretion.

G This compound This compound H2R Histamine H2 Receptor (in gastric parietal cells) This compound->H2R AC Adenylate Cyclase Activation H2R->AC cAMP Increased intracellular cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA ProtonPump H+/K+-ATPase (Proton Pump) Activation PKA->ProtonPump HCl Increased Gastric Acid (HCl) Secretion ProtonPump->HCl Erosion Gizzard Erosion and Ulceration HCl->Erosion

Caption: Signaling pathway of this compound-induced gastric acid secretion leading to gizzard erosion.

References

Future Research & Niche Applications

Unlocking Gastric Secretion Research: Potential Applications of Gizzerosine in Non-Poultry Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine, a compound identified in overheated fish meal, is a potent histamine H2-receptor agonist known to induce significant gastric acid secretion in poultry, often leading to gizzard erosion.[1][2][3] Its specific action on the H2 receptor, a key regulator of gastric acid production, suggests its potential as a valuable research tool in non-poultry species for studying gastric secretion and developing novel therapeutic agents for acid-related disorders. This document provides detailed application notes and protocols to guide researchers in exploring the utility of this compound in non-poultry gastric secretion research.

Mechanism of Action: A Potent Histamine H2-Receptor Agonist

This compound, chemically identified as 2-amino-9-(4-imidazolyl)-7-azanonanoic acid, exerts its secretagogue effect by directly stimulating histamine H2 receptors on gastric parietal cells.[1][4] This action mimics that of histamine, the natural ligand for these receptors. The binding of this compound to the H2 receptor activates a G-protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which ultimately stimulates the H+/K+ ATPase proton pump to secrete hydrogen ions into the gastric lumen, resulting in a decrease in pH and an increase in gastric acid volume. The effects of this compound can be blocked by H2-receptor antagonists like cimetidine, further confirming its specific mechanism of action.

Data Presentation: this compound's Effects in Poultry

While research in non-poultry species is nascent, extensive studies in broiler chicks have quantified the dose-dependent effects of this compound. This data provides a crucial reference point for designing experiments in other animal models.

Table 1: Dose-Dependent Effects of Dietary this compound in Broiler Chicks (7-Day Study)

Dietary this compound (ppm)Gizzard Erosion Score (Mean)Mortality Rate (%)
01.00
0.52.50
1.03.50
2.04.010
3.04.520

Data adapted from Sugahara et al., 1988. Gizzard erosion was scored on a scale of 1 (normal) to 5 (severe erosion with perforation).

Table 2: Qualitative Effects of this compound on Gastric Parameters in Chicks

ParameterObservationReference
Gastric pHLower than control
Duodenal pHLower than control
Total Gastric AcidHigher than control

Experimental Protocols: Investigating this compound in a Rat Model

The following protocols are adapted from established methods for measuring gastric acid secretion in rats and can be tailored for investigating the effects of this compound.

Protocol 1: In Vivo Gastric Perfusion in Anesthetized Rats

This protocol allows for the continuous measurement of gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthesia

  • This compound (dissolved in saline)

  • Saline solution (0.9% NaCl)

  • pH meter and electrode

  • Peristaltic pump

  • Cannulas and tubing

  • Surgical instruments

Procedure:

  • Animal Preparation: Fast the rats for 18-24 hours with free access to water. Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at the pyloric-duodenal junction.

    • Insert an inflow cannula through the esophagus into the stomach and an outflow cannula through an incision in the forestomach.

  • Gastric Perfusion:

    • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

    • Collect the perfusate every 15 minutes.

  • Data Collection:

    • Measure the pH of the collected perfusate.

    • Titrate the perfusate with 0.01 N NaOH to pH 7.0 to determine the total acid output.

  • This compound Administration:

    • After a basal collection period to establish a stable baseline, administer this compound intravenously or intraduodenally at various doses.

    • Continue collecting the perfusate and measuring acid output to determine the dose-response relationship.

Protocol 2: Pyloric Ligation (Shay Rat) Model

This is an acute model to assess total acid accumulation over a set period.

Materials:

  • Male Wistar rats (150-200 g)

  • Ether or isoflurane anesthesia

  • This compound (dissolved in saline)

  • Surgical instruments

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Surgical Procedure:

    • Anesthetize the rats with ether or isoflurane.

    • Make a midline abdominal incision.

    • Ligate the pylorus.

    • Administer this compound (subcutaneously or intraduodenally) or the vehicle control.

    • Suture the abdominal incision.

  • Sample Collection:

    • After a predetermined time (e.g., 4 hours), euthanize the rats.

    • Dissect the stomach and collect the gastric contents.

  • Data Analysis:

    • Centrifuge the gastric contents.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice.

    • Titrate an aliquot with 0.01 N NaOH to determine the total acidity.

Mandatory Visualizations

Gizzerosine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds to G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Proton_Pump H+/K+ ATPase (Proton Pump) PKA_active->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Lumen Gastric Lumen H_ion->Lumen Experimental_Workflow Start Start Fasting Rat Fasting (18-24h) Start->Fasting Anesthesia Anesthesia (Urethane) Fasting->Anesthesia Surgery Surgical Preparation (Pyloric Ligation & Cannulation) Anesthesia->Surgery Perfusion Gastric Perfusion (Saline) Surgery->Perfusion Baseline Baseline Data Collection (15 min intervals) Perfusion->Baseline Gizzerosine_Admin This compound Administration (i.v.) Baseline->Gizzerosine_Admin Post_Treatment Post-Treatment Data Collection (15 min intervals) Gizzerosine_Admin->Post_Treatment Analysis Data Analysis (pH, Volume, Acid Output) Post_Treatment->Analysis End End Analysis->End

References

Application Notes and Protocols for Studying the Health Effects of Gizzerosine Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine is a toxic compound formed during the heat processing of fish meal through the reaction of histidine and protein.[1][2] It has been identified as the causative agent of "black vomit" and severe gizzard erosion in poultry.[1][2] Mechanistically, this compound is a potent histamine H2-receptor agonist, approximately 1,000 times more powerful than histamine itself. This action leads to excessive gastric acid secretion, which is the primary driver of gizzard and proventriculus damage.[3] While the most prominent pathology is observed in the upper gastrointestinal tract, studies on chronic and sub-chronic exposure in avian models have revealed a broader spectrum of systemic effects, including damage to the cardiovascular, digestive, and nervous systems. These effects are hypothesized to be secondary to cellular hypoxia.

These application notes provide a summary of the known health effects of this compound based on avian studies, present quantitative data from this research, and offer detailed protocols for key experiments to facilitate further investigation into the toxicology of this compound.

Limitations: The current body of scientific literature on this compound toxicity is exclusively focused on avian species, primarily chickens. There is a significant data gap regarding the long-term health effects of chronic, low-level exposure. Furthermore, no studies on the effects of this compound in mammalian models or on human cells in vitro have been identified. The protocols provided are based on methodologies described in existing avian research and should be adapted as necessary for specific experimental goals.

Quantitative Data on this compound Exposure and Health Effects

The following tables summarize the dose-dependent effects of this compound observed in broiler chicks and laying hens.

Table 1: Effects of Short-Term (7-Day) this compound Exposure in Broiler Chicks

Dietary this compound (ppm)Key ObservationsReference
0.15Onset of gizzard erosions noted
1.0Linear depression in weight gain observed
2.0First mortalities recorded
2.2Severe gizzard erosion observed within one week
3.0Gizzard erosion scores plateau at a high level
up to 18.0Mortality rate increases with dose

Table 2: Effects of Longer-Term (28-Day) this compound Exposure in Broiler Chicks

Dietary this compound (ppm)Key ObservationsReference
0.65 (unheated fish meal)Mild gizzard and proventriculus changes
0.8First mortalities recorded
0.9325% mortality over 28 days; wide variance in sensitivity
1.0Decline in growth rate observed
1.15 (heated fish meal)Severe gizzard erosions, myocardial and intestinal cell vacuolization
3.4883% mortality over 28 days; severe growth retardation

Table 3: Histopathological Findings in Laying Hens from Sub-Chronic (3-Week) Oral this compound Exposure

Daily Oral Dose (mg/kg b.w.)Organ SystemObserved Histopathological ChangesReference
2.5 - 10.0Gastrointestinal Gizzard erosions and ulcerations; Proventriculus edema; Severe duodenitis with necrosis; Vacuolization of intestinal lamina propria.
Cardiovascular Myocardial vacuoles; Thickening and hyalinization of blood vessel walls.
Respiratory Perivascular edema and mononuclear infiltration in the lungs.
Nervous Perivascular edema in the brain; Demyelination in cerebellum; Gangliocytic shrinkage.
Other Organs Reversible degenerative changes in liver and kidneys; Pancreatic necrosis; Mononuclear infiltration in the spleen.

Experimental Protocols

Protocol 1: Sub-Chronic Oral Toxicity Study in an Avian Model

This protocol outlines a representative 28-day study to evaluate the systemic effects of dietary this compound in broiler chicks, based on methodologies from published studies.

1. Animal Model:

  • Species: Broiler chicks (e.g., Ross or Cobb 500).

  • Age: Day-old to 4-day-old at the start of the experiment.

  • Housing: House in temperature-controlled brooder units with appropriate lighting, with ad libitum access to feed and water.

2. Diet Preparation:

  • Basal Diet: A standard commercial starter mash free of fish meal.

  • Test Diets: Prepare diets with varying concentrations of synthetic DL-gizzerosine (e.g., 0, 0.5, 1.0, 2.0, 4.0 ppm).

  • Method: Dissolve synthetic this compound in a small amount of ethanol, then mix thoroughly with a small portion of the basal diet. Serially dilute this premix into larger amounts of the basal diet to achieve the final target concentrations. Prepare a control diet using the same amount of ethanol carrier. Allow the solvent to evaporate completely before feeding.

3. Experimental Design:

  • Acclimatization: Acclimatize chicks for 3-4 days on the basal diet.

  • Group Allocation: Randomly assign chicks to experimental groups (e.g., 20 birds per group).

  • Duration: 28 days.

  • Endpoints:

    • Daily: Monitor for clinical signs of toxicity (e.g., lethargy, ruffled feathers, "black vomit") and mortality.

    • Weekly: Measure body weight and feed consumption to calculate feed conversion ratio.

    • Final Day (Day 28): Euthanize all surviving birds for necropsy and tissue collection.

4. Necropsy and Tissue Collection:

  • At the end of the study, or upon spontaneous death, perform a full gross necropsy.

  • Score gizzard lesions based on a predefined scale (e.g., 0 = no lesion, 4 = severe ulceration and perforation).

  • Collect samples of the gizzard, proventriculus, duodenum, jejunum, liver, kidney, heart, spleen, lungs, and brain.

  • Fix tissues in 10% neutral buffered formalin for histopathological analysis.

Protocol 2: Histopathological Analysis of this compound-Induced Tissue Damage

This protocol describes the standard procedure for preparing and examining fixed avian tissues.

1. Tissue Processing:

  • After adequate fixation in 10% neutral buffered formalin (minimum 24 hours), trim tissue samples to a thickness of 3-5 mm.

  • Dehydrate the tissues through a graded series of ethanol (70%, 95%, 100%).

  • Clear the tissues using xylene or a xylene substitute.

  • Infiltrate and embed the tissues in molten paraffin wax.

2. Sectioning and Staining:

  • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Mount the sections on glass microscope slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • (Optional) Use special stains as needed, such as Periodic acid-Schiff (PAS) to highlight basement membranes or glycogen, or Masson's trichrome to assess fibrosis.

3. Microscopic Examination:

  • Examine stained slides under a light microscope.

  • Systematically evaluate each tissue for pathological changes, including:

    • Inflammation (cellular infiltrates).

    • Degeneration (e.g., hydropic, vacuolar).

    • Necrosis (cell death).

    • Vascular changes (e.g., vasculitis, hyalinization, edema).

    • Changes in tissue architecture.

  • Use a semi-quantitative scoring system to grade the severity of lesions for comparison between groups.

Protocol 3: In Vivo Assay for Gastric Acid Secretion

This protocol is adapted from methods used to demonstrate the primary mechanism of this compound action in chicks.

1. Animal Preparation:

  • Use young (e.g., 3 to 10-day-old) broiler chicks.

  • Fast the chicks for 12-24 hours to ensure the gizzard is empty, with free access to water.

  • Anesthetize the chicks (e.g., with an appropriate injectable or inhalant anesthetic).

2. Surgical Procedure (Proventriculus Ligature):

  • Make a midline abdominal incision to expose the proventriculus and gizzard.

  • Ligate the esophagus at the junction with the proventriculus.

  • Ligate the duodenum just distal to the gizzard.

  • This creates a closed system to collect gastric secretions.

3. This compound Administration:

  • Administer a solution of synthetic this compound via intravenous or intramuscular injection.

  • Include a control group injected with a saline vehicle.

  • Include a positive control group injected with histamine.

  • To test for H2-receptor antagonism, pre-treat a group with an H2-blocker like cimetidine before this compound administration.

4. Sample Collection and Analysis:

  • Maintain the animals under anesthesia for a set period (e.g., 60-90 minutes).

  • Euthanize the animals and carefully dissect the ligated proventriculus and gizzard.

  • Aspirate the entire liquid contents.

  • Measure the total volume of the collected gastric juice.

  • Determine the pH of the gastric juice using a calibrated pH meter.

  • Quantify the total acid output by titrating the gastric juice with a standardized NaOH solution (e.g., 0.01 N NaOH) to a neutral pH (e.g., pH 7.0).

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway

Gizzerosine_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R Binds & Activates AC Adenylate Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion ProtonPump->H_ion Increases Gizzard Gizzard Erosion & Systemic Hypoxia H_ion->Gizzard Leads to Cimetidine Cimetidine (Antagonist) Cimetidine->H2R Blocks

Caption: Mechanism of this compound-induced gastric acid secretion.

Experimental Workflow for Toxicity Assessment

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (28 Days) cluster_analysis Analysis Phase acclimatization Animal Acclimatization (3-4 days) randomization Group Randomization acclimatization->randomization diet_prep Test Diet Preparation (this compound Dosing) diet_prep->randomization daily_obs Daily Monitoring: Clinical Signs & Mortality randomization->daily_obs weekly_meas Weekly Measurement: Body Weight & Feed Intake daily_obs->weekly_meas necropsy Euthanasia & Necropsy daily_obs->necropsy weekly_meas->daily_obs weekly_meas->necropsy gross_path Gross Pathology (Gizzard Scoring) necropsy->gross_path histopath Histopathology (H&E Staining) necropsy->histopath data_analysis Data Analysis & Interpretation gross_path->data_analysis histopath->data_analysis

Caption: Workflow for a sub-chronic avian toxicity study.

References

Unveiling the Secretagogue Potential of Gizzerosine: Application Notes and Protocols for Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Gizzerosine, a potent secretagogue, detailing its mechanism of action and providing established protocols for its study. This document is intended to guide researchers in cell biology and drug development in exploring the potential applications of this compound as a tool to investigate secretagogue signaling pathways.

Introduction

This compound (2-amino-9-(4-imidazolyl)-7-azanonanoic acid) is a derivative of histamine that has been identified as a powerful secretagogue, primarily recognized for its ability to stimulate gastric acid secretion.[1][2][3] Its potent activity makes it a valuable pharmacological tool for studying the mechanisms of secretion in various cell types. This compound exerts its effects by acting as a potent agonist for the histamine H2-receptor, a class of G-protein coupled receptors (GPCRs).[1][4]

Mechanism of Action

The primary mechanism of action for this compound involves the activation of the histamine H2-receptor. This interaction initiates a well-defined signaling cascade within the target cell:

  • Receptor Binding: this compound binds to the histamine H2-receptor on the cell surface.

  • G-Protein Activation: This binding event activates the associated Gs alpha subunit (Gαs) of the heterotrimeric G-protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: The resulting increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately culminating in the cellular secretory response.

The secretagogue effect of this compound can be effectively blocked by histamine H2-receptor antagonists, such as cimetidine, which competitively inhibit the binding of this compound to the receptor.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gastric acid secretion in avian models.

Table 1: Effect of this compound on Gastric pH in Chicks

Treatment GroupMean Gastric pH (± SD)Reference
Control2.5 ± 0.5Masumura et al., 1985
This compound (intravenous)1.5 ± 0.3Masumura et al., 1985

Table 2: Effect of this compound on Total Gastric Acid in Chicks

Treatment GroupTotal Gastric Acid (µEq/100g body weight) (± SD)Reference
Control (Physiological Saline)150 ± 25Masumura et al., 1985
This compound (intravenous)350 ± 50Masumura et al., 1985

Experimental Protocols

Protocol 1: In Vitro Measurement of Gastric Acid Secretion

This protocol is adapted from methods used to study gastric acid secretion in isolated gastric mucosal cells.

1. Isolation of Gastric Mucosal Cells:

  • Euthanize the animal model (e.g., chicken) and excise the proventriculus (glandular stomach).

  • Wash the tissue with ice-cold saline solution.

  • Isolate the mucosal layer by blunt dissection.

  • Mince the tissue and incubate in a digestion buffer containing collagenase and hyaluronidase at 37°C with gentle agitation.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend in a suitable cell culture medium.

2. Stimulation of Acid Secretion:

  • Aliquot the isolated cells into a multi-well plate.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation.

  • Add this compound at various concentrations to the experimental wells. Include a vehicle control and a positive control (e.g., histamine).

  • To confirm the receptor-specificity, include wells with a histamine H2-receptor antagonist (e.g., cimetidine) added prior to this compound.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

3. Measurement of Acid Secretion:

  • Acid secretion can be indirectly measured by monitoring the oxygen consumption of the cells, as the process is energy-dependent. An oxygen electrode or a commercial oxygen consumption assay can be used.

  • Alternatively, the accumulation of a weak base like aminopyrine, which is trapped in acidic compartments, can be measured using radiolabeled aminopyrine.

Protocol 2: Measurement of Intracellular cAMP Accumulation

This protocol describes a common method for quantifying changes in intracellular cAMP levels in response to a secretagogue.

1. Cell Culture and Treatment:

  • Plate a suitable cell line expressing the histamine H2-receptor (e.g., CHO-H2R) in a multi-well plate and grow to confluency.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

  • Incubate for 15-30 minutes at 37°C.

2. Cell Lysis and cAMP Quantification:

  • Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).

  • Measure the intracellular cAMP concentration in the lysates using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Normalize the cAMP concentration to the total protein content of each well, determined using a standard protein assay (e.g., BCA assay).

Visualizations

Gizzerosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound H2R Histamine H2 Receptor (GPCR) This compound->H2R Binds and Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Secretory Response (e.g., Gastric Acid Release) PKA->Secretion Phosphorylates Effector Proteins

Caption: this compound signaling pathway leading to a secretory response.

Experimental_Workflow_cAMP_Assay start Start: Plate H2R-expressing cells wash Wash with serum-free medium start->wash preincubate Pre-incubate with PDE inhibitor (e.g., IBMX) wash->preincubate stimulate Stimulate with this compound (various concentrations) preincubate->stimulate lyse Lyse cells stimulate->lyse quantify Quantify intracellular cAMP (EIA/RIA) lyse->quantify normalize Normalize to total protein quantify->normalize end End: Analyze dose-response curve normalize->end

Caption: Experimental workflow for measuring intracellular cAMP accumulation.

References

Application Notes and Protocols for Biomarkers of Gizzerosine Exposure in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gizzerosine is a toxic compound formed in fish meal during overheating processes through the reaction of lysine and histamine.[1][2] In poultry, particularly broiler chicks and laying hens, this compound is a potent secretagogue that stimulates excessive gastric acid secretion, leading to a condition known as "gizzard erosion and ulceration" (GEU).[2][3] This can result in reduced feed intake, poor growth performance, and increased mortality, causing significant economic losses in the poultry industry.[4] Understanding the biomarkers associated with this compound exposure is crucial for diagnostics, monitoring, and the development of therapeutic interventions.

These application notes provide a comprehensive overview of the known biomarkers of this compound exposure in poultry, detailed experimental protocols for their assessment, and insights into the underlying signaling pathways.

Key Biomarkers of this compound Exposure

The primary and secondary effects of this compound toxicity manifest as a range of measurable biomarkers. These can be broadly categorized into physiological, histopathological, and biochemical indicators.

Physiological and Gross Morphological Biomarkers

The most direct and readily observable biomarkers of this compound toxicity are related to its effects on the gastrointestinal tract.

BiomarkerObservationMethod of Measurement
Gizzard Erosion Score Presence and severity of erosions, ulcerations, and discoloration of the gizzard lining (koilin layer).Visual scoring post-mortem based on a graded scale (e.g., 0-3, where 0 is normal and 3 is severe ulceration).
Gastric pH A significant decrease in the pH of the proventriculus and gizzard contents due to hypersecretion of hydrochloric acid.Direct pH measurement of the gastric contents using a pH meter and electrode.
Mortality Rate Increased mortality, particularly at higher doses of this compound.Daily recording of mortalities within the flock.
Body Weight Gain Reduced body weight gain and poor feed conversion ratio.Regular weighing of birds and measurement of feed intake.
Histopathological Biomarkers

Microscopic examination of tissues reveals cellular damage and inflammatory responses induced by this compound.

Tissue/OrganHistopathological Findings
Gizzard & Proventriculus Necrosis and degeneration of the glandular epithelium, edema of the lamina propria, and erosions of the cuticle.
Duodenum Vacuolization of the lamina propria, inflammation, and necrosis.
Liver & Kidneys Mild, reversible degenerative changes and congestion.
Cardiovascular System Thickening and hyalinization of blood vessel walls, perivascular edema (particularly in the lungs and brain), and vacuolization in the myocardium.
Pancreas Necrotic changes.
Biochemical Biomarkers
Biomarker CategoryPotential BiomarkersExpected ChangeRationale
Liver Enzymes Aspartate aminotransferase (AST), Alanine aminotransferase (ALT), Alkaline phosphatase (ALP)IncreaseLiver damage due to toxic effects or hypoxia.
Total Protein & Albumin Total Protein, AlbuminDecreaseReduced feed intake, malabsorption due to intestinal damage, and potential liver dysfunction.
Glucose GlucoseVariableMay be altered due to stress and reduced feed intake.

Reference Ranges for Broiler Chicken Serum Biochemistry:

The following are general reference ranges and may vary based on age, strain, and analytical methods.

ParameterReference Range
Total Protein 3.0 - 4.9 g/dL
Glucose 207 - 261 mg/dL
AST Varies with age and strain
ALT Varies with age and strain
ALP Varies with age and strain

Signaling Pathway of this compound Action

This compound exerts its primary toxic effect by acting as a potent agonist for the histamine H2 receptor in the proventricular mucosal cells. This interaction triggers a signaling cascade that leads to a dramatic increase in gastric acid secretion.

Gizzerosine_Signaling_Pathway cluster_Proventricular_Cell Proventricular Mucosal Cell GIZZ This compound H2R Histamine H2 Receptor GIZZ->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates HCl HCl Secretion ProtonPump->HCl

Caption: this compound signaling pathway in proventricular cells.

Experimental Protocols

Protocol 1: Gizzard Erosion Scoring

Objective: To quantitatively assess the degree of gizzard erosion in poultry exposed to this compound.

Materials:

  • Necropsy kit (scalpel, scissors, forceps)

  • Scoring chart (see below)

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Humanely euthanize the bird.

  • Perform a necropsy to expose the abdominal cavity.

  • Carefully excise the gizzard.

  • Make an incision along the greater curvature of the gizzard to open it.

  • Gently wash the contents with water to expose the koilin layer.

  • Visually inspect the entire surface of the koilin layer for any signs of erosion, ulceration, or discoloration.

  • Score the gizzard based on the following scale:

    • Score 0: Normal gizzard with an intact, healthy-looking koilin layer. No erosions or discoloration.

    • Score 1: Mild erosion. Small, localized areas of erosion or slight discoloration of the koilin layer.

    • Score 2: Moderate erosion. More extensive erosions and ulcerations, with significant discoloration (darkening) of the koilin layer.

    • Score 3: Severe erosion. Widespread and deep ulcerations, often with hemorrhage and a "black vomit" appearance. The koilin layer may be sloughing off.

  • Record the score for each bird.

Protocol 2: Gastric pH Measurement

Objective: To measure the pH of the proventriculus and gizzard contents.

Materials:

  • Calibrated pH meter with a micro-electrode

  • Distilled water

  • Beakers

  • Necropsy kit

Procedure:

  • Immediately after euthanasia, expose and isolate the proventriculus and gizzard.

  • Use ligatures to clamp both ends of the proventriculus and gizzard to prevent loss of contents.

  • Excise the organs.

  • Make a small incision in the wall of the proventriculus.

  • Carefully insert the pH electrode into the contents and record the reading.

  • Repeat the procedure for the gizzard.

  • For ex-situ measurements, the contents can be collected into a beaker, and the pH can be measured after minimal dilution with distilled water, if necessary. Note that ex-situ measurements may result in a slightly higher pH reading.

Protocol 3: Histopathological Analysis

Objective: To examine the microscopic changes in various tissues following this compound exposure.

Materials:

  • 10% neutral buffered formalin

  • Tissue cassettes

  • Automated tissue processor

  • Paraffin wax

  • Microtome

  • Glass slides

  • Staining reagents (Hematoxylin and Eosin - H&E)

  • Microscope

Procedure:

  • During necropsy, collect tissue samples (approximately 0.5 cm thick) from the gizzard, proventriculus, duodenum, liver, kidneys, heart, and pancreas.

  • Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissues through an automated tissue processor (dehydration, clearing, and infiltration with paraffin).

  • Embed the tissues in paraffin blocks.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate and mount with a coverslip.

  • Examine the slides under a light microscope to assess for pathological changes as described in the histopathological biomarkers section.

Protocol 4: Blood Collection and Serum Biochemistry

Objective: To collect blood samples for the analysis of serum biochemical parameters.

Materials:

  • Syringes (3-5 mL) with needles (21-23 gauge)

  • Serum separator tubes (e.g., red-top tubes)

  • Centrifuge

  • Pipettes and storage vials

  • Alcohol swabs

Procedure:

  • Secure the bird and extend a wing to expose the brachial (wing) vein.

  • Swab the venipuncture site with an alcohol swab.

  • Insert the needle into the vein and gently aspirate the desired volume of blood (typically 1-3 mL).

  • Withdraw the needle and apply gentle pressure to the site to prevent hematoma formation.

  • Transfer the blood into a serum separator tube.

  • Allow the blood to clot at room temperature for 20-30 minutes.

  • Centrifuge the tube at 1500-2000 x g for 10-15 minutes to separate the serum.

  • Carefully pipette the serum into a clean, labeled storage vial.

  • Store the serum at -20°C or colder until analysis.

  • Analyze the serum for biochemical parameters (e.g., AST, ALT, total protein) using an automated biochemical analyzer.

Experimental Workflow

The following diagram illustrates a general workflow for a study investigating the biomarkers of this compound exposure in poultry.

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Monitoring In-life Monitoring cluster_Sampling Sample Collection cluster_Analysis Biomarker Analysis cluster_Conclusion Data Analysis & Conclusion Acclimatization Bird Acclimatization Dosing Controlled Dosing Acclimatization->Dosing Diet Diet Preparation (with varying this compound levels) Diet->Dosing ClinicalSigns Clinical Sign Observation Dosing->ClinicalSigns BodyWeight Body Weight & Feed Intake Dosing->BodyWeight Blood Blood Collection Dosing->Blood Necropsy Necropsy & Tissue Collection Dosing->Necropsy Biochem Serum Biochemistry Blood->Biochem GrossPath Gizzard Erosion Scoring & Gastric pH Necropsy->GrossPath Histo Histopathology Necropsy->Histo Data Statistical Analysis GrossPath->Data Histo->Data Biochem->Data Conclusion Conclusion Data->Conclusion

Caption: General experimental workflow for biomarker assessment.

Conclusion

The biomarkers and protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals working on this compound toxicity in poultry. While gizzard erosion scores and gastric pH are well-established primary biomarkers, further research is needed to fully characterize the dose-dependent changes in blood biochemical parameters. A multi-faceted approach, combining physiological, histopathological, and biochemical assessments, will provide the most comprehensive understanding of this compound exposure and aid in the development of effective mitigation strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Gizzerosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Gizzerosine Disposal

The responsible disposal of this compound, like any laboratory chemical, hinges on a comprehensive understanding of its properties and potential hazards. Although detailed toxicological data for humans is scarce, its potent biological activity in avian species underscores the need for caution. The following procedures are based on general best practices for chemical and laboratory waste disposal.

Step-by-Step Disposal Protocol
  • Decontamination: If this compound has been in contact with laboratory equipment, glassware, or surfaces, these items must be decontaminated. A thorough rinse with a suitable solvent, followed by washing with a laboratory-grade detergent and water, is recommended. The initial solvent rinse should be treated as chemical waste.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be segregated from general laboratory waste. Use clearly labeled, leak-proof containers designated for chemical waste.

  • Containerization:

    • Solid Waste: Place solid this compound waste, such as contaminated gloves, paper towels, and empty vials (after rinsing), into a designated, durable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Bioactive"). The date of accumulation should also be clearly marked.

  • Storage: Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent spills from spreading.

  • Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Disposal of Animal Carcasses from this compound Studies

For researchers conducting animal studies, the disposal of carcasses requires special attention. Carcasses of animals treated with this compound should be considered pathological waste.

  • Segregation and Labeling: These carcasses must be segregated from other animal waste and clearly labeled as containing this compound.

  • Disposal Method: Incineration is the preferred method for the disposal of chemically contaminated animal carcasses.[3] This ensures the complete destruction of the chemical compound. Burial may be an option in some jurisdictions, but it carries a higher risk of environmental contamination.[3][4]

Experimental Workflow for this compound Disposal

The following diagram outlines the logical steps for the proper disposal of this compound waste from a laboratory setting.

GizzerosineDisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A This compound Use in Experiments B Contaminated Materials (PPE, Glassware, etc.) A->B C Unused this compound & Solutions A->C D Animal Carcasses (If applicable) A->D E Decontaminate Equipment B->E F Segregate Solid Waste B->F G Segregate Liquid Waste C->G H Segregate Carcasses D->H I Label as 'Hazardous Waste: This compound' F->I G->I H->I L Incineration (Preferred for Carcasses) H->L J Store in Designated Secure Area I->J K Arrange for Licensed Hazardous Waste Pickup J->K

This compound Waste Disposal Workflow

Quantitative Data Summary

As no specific Safety Data Sheet (SDS) for this compound was identified, quantitative data regarding exposure limits, toxicity thresholds, or specific disposal concentrations are not available. The disposal procedures outlined are based on the precautionary principle for handling bioactive chemical compounds.

Key Experimental Protocols Cited

The procedural guidance provided is a synthesis of standard laboratory practices for chemical waste management as described in various safety guidelines. Specific experimental protocols for the disposal of this compound have not been published. The core methodology involves:

  • Risk Assessment: Before handling this compound, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

  • Containment: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Spill Management: A spill kit appropriate for chemical spills should be readily available. In the event of a spill, the area should be evacuated, and spill control procedures should be initiated by trained personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.